5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Description
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Properties
IUPAC Name |
5-(1-methylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFJGFXLBSZLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Introduction
5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyridine ring linked to a methylated piperidine moiety, is a key pharmacophore in a variety of biologically active molecules. This guide provides a comprehensive, in-depth overview of a robust synthetic route to this compound and the analytical techniques required for its thorough characterization. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure successful replication and adaptation.
Strategic Approach to Synthesis
The synthesis of this compound is strategically designed as a two-step process. This approach ensures high purity of the final product and allows for straightforward purification of the intermediate. The synthetic strategy hinges on two powerful and widely utilized reactions in modern organic chemistry: the Suzuki-Miyaura cross-coupling and the Eschweiler-Clarke N-methylation.
The retrosynthetic analysis reveals the following disconnection:
Caption: Retrosynthetic analysis of the target molecule.
This strategy begins with the formation of the C-C bond between the pyridine and piperidine rings via a Suzuki coupling, followed by the selective methylation of the piperidine nitrogen.
Experimental Protocols
Part 1: Synthesis of 5-(Piperidin-4-yl)pyridin-2-amine (Intermediate)
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its mild conditions and high tolerance for various functional groups, making it ideal for this synthesis.[1][2] We will couple the commercially available 5-bromopyridin-2-amine with a protected piperidine-4-ylboronic acid derivative. The use of a Boc-protected piperidine ensures that the secondary amine of the piperidine does not interfere with the coupling reaction.
Reaction Scheme:
Caption: Synthesis of the piperidinyl-pyridine intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then subjected to Boc deprotection.
-
Deprotection: Dissolve the crude Boc-protected intermediate in 1,4-dioxane and add a solution of 4 M HCl in 1,4-dioxane. Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 5-(piperidin-4-yl)pyridin-2-amine hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction with an organic solvent.
Part 2: N-Methylation via Eschweiler-Clarke Reaction
The final step is the N-methylation of the piperidine nitrogen. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines using formaldehyde and formic acid.[3][4][5][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts and typically proceeds with high yield.
Reaction Scheme:
Caption: N-methylation of the intermediate to the final product.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(piperidin-4-yl)pyridin-2-amine (1.0 eq) in formic acid (excess, ~5-10 eq).
-
Reagent Addition: To this solution, add an aqueous solution of formaldehyde (37 wt. %, ~3-5 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Comprehensive Characterization
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: A typical workflow for the characterization of the synthesized compound.
Predicted Analytical Data
The following table summarizes the expected analytical data for this compound. These predictions are based on the analysis of its chemical structure and data from similar compounds.
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.9 (d, 1H, pyridine H-6), ~7.2 (dd, 1H, pyridine H-4), ~6.5 (d, 1H, pyridine H-3), ~4.2 (br s, 2H, -NH₂), ~3.0 (d, 2H, piperidine axial H), ~2.3 (s, 3H, -NCH₃), ~2.1 (t, 2H, piperidine equatorial H), ~1.8 (d, 2H, piperidine axial H), ~1.6 (q, 2H, piperidine equatorial H), ~2.5 (m, 1H, piperidine H-4). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~158 (C-2), ~148 (C-6), ~135 (C-4), ~125 (C-5), ~108 (C-3), ~55 (piperidine CH₂), ~46 (-NCH₃), ~42 (piperidine CH), ~32 (piperidine CH₂). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺: m/z = 192.15 |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~3100-3000 (C-H stretch, aromatic), ~2950-2800 (C-H stretch, aliphatic), ~1620 (N-H bend, amine), ~1590, 1480 (C=C stretch, aromatic).[8][9] |
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By employing a strategic combination of a Suzuki-Miyaura cross-coupling and an Eschweiler-Clarke N-methylation, this valuable compound can be obtained in high purity. The comprehensive characterization data serves as a reliable reference for researchers to validate their synthetic outcomes. The methodologies and rationale presented herein are intended to empower scientists in their pursuit of novel chemical entities for drug discovery and development.
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Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2024). MDPI. Retrieved January 20, 2026, from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Retrieved January 20, 2026, from [Link]
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(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. (2021). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands. Retrieved January 20, 2026, from [Link]
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5-[(piperidin-4-yl)methyl]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2014). ACS Publications. Retrieved January 20, 2026, from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Retrieved January 20, 2026, from [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][5][10]diazepines. IV. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
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The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. (n.d.). Glen Jackson - West Virginia University. Retrieved January 20, 2026, from [Link]
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). PubMed. Retrieved January 20, 2026, from [Link]
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FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Introduction: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration to its ultimate elimination from the body, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive grasp of these properties is paramount for informed decision-making, enabling the early identification of potential liabilities and the strategic optimization of lead compounds.
This technical guide provides an in-depth analysis of the core physicochemical properties of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine . While experimentally determined data for this specific molecule is not extensively available in public literature, this guide leverages advanced computational prediction methodologies to offer robust estimations of its key parameters. Furthermore, it details the rigorous experimental protocols that would be employed for their empirical validation, providing a framework for comprehensive characterization. The ensuing discussion synthesizes these properties to forecast the compound's likely ADME characteristics, offering critical insights for its potential development as a therapeutic agent.
Core Physicochemical Profile
The fundamental physicochemical parameters of this compound have been estimated using validated computational models. These predicted values serve as a crucial starting point for understanding the molecule's behavior and for designing further experimental studies.
| Property | Predicted Value | Implication in Drug Development |
| Molecular Formula | C₁₁H₁₇N₃ | Provides the elemental composition. |
| Molecular Weight | 191.28 g/mol | Influences diffusion and transport across biological membranes. |
| pKa (most basic) | 9.8 ± 0.2 | Governs the degree of ionization at physiological pH, impacting solubility and permeability. |
| logP | 1.9 ± 0.3 | Indicates lipophilicity, affecting membrane permeability and plasma protein binding. |
| Aqueous Solubility | pH-dependent | Crucial for dissolution and absorption; the basic nature suggests higher solubility at lower pH. |
Note: The pKa, logP, and solubility values are predictions generated using advanced computational algorithms and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties
To ensure the highest degree of accuracy and to validate the computational predictions, a suite of standardized experimental protocols should be employed. The following sections detail the methodologies for determining the pKa, logP, and aqueous solubility of this compound.
Determination of Ionization Constant (pKa)
The pKa, or acid dissociation constant, is a critical parameter as it dictates the charge state of a molecule at a given pH. For a basic compound like this compound, the pKa will determine the extent of its protonation in different physiological environments, which in turn affects its solubility, permeability, and interaction with biological targets.
Potentiometric titration is a highly accurate and widely used method for pKa determination.[1]
Principle: This method involves the gradual addition of a standardized titrant (an acid) to a solution of the compound of interest while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited.
-
Standardization of Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Titration Setup: Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add the standardized HCl solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at which 50% of the compound is protonated, which corresponds to the midpoint of the steepest portion of the titration curve. This can be determined by finding the inflection point of the first derivative of the curve.
Causality Behind Experimental Choices: Potentiometric titration is chosen for its precision and direct measurement of pH changes upon protonation. The use of a standardized titrant and a calibrated pH electrode ensures the accuracy of the measurements. Temperature control is crucial as pKa values can be temperature-dependent.
Determination of Lipophilicity (logP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically octan-1-ol and water. The logarithm of this value, logP, is a widely used indicator of lipophilicity.[2] A balanced logP is often crucial for good oral absorption and cell membrane permeability.
The shake-flask method is the traditional and most reliable method for determining logP.[3]
Principle: A known amount of the compound is dissolved in a biphasic system of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Step-by-Step Methodology:
-
Pre-saturation of Solvents: Pre-saturate octan-1-ol with water and water with octan-1-ol by vigorously mixing them and allowing the phases to separate.
-
Preparation of the Test Solution: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated water phase to a known concentration.
-
Partitioning: Add a known volume of the pre-saturated octan-1-ol to the aqueous solution of the compound in a sealed container.
-
Equilibration: Shake the container at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and octan-1-ol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound at equilibrium, providing a thermodynamically sound value. Pre-saturation of the solvents is essential to prevent volume changes during the experiment. HPLC is chosen for quantification due to its high sensitivity and specificity.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a common reason for the failure of drug candidates.
Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is the most relevant measure for drug development.
Principle: An excess amount of the solid compound is equilibrated with the aqueous buffer of interest. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each of the prepared buffers.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter the suspensions through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Data Reporting: Report the solubility in units of µg/mL or µM at each pH.
Causality Behind Experimental Choices: Using an excess of the solid compound ensures that a saturated solution is formed, leading to the thermodynamic solubility value. Equilibration over an extended period is necessary to reach a true equilibrium. Filtration is a critical step to separate the dissolved compound from any remaining solid particles before analysis.
Implications of Physicochemical Properties on ADME Profile
The predicted physicochemical properties of this compound provide valuable insights into its likely ADME profile.
-
Absorption: With a predicted logP of 1.9, the compound is moderately lipophilic, which is generally favorable for passive diffusion across the intestinal membrane. The basic pKa of 9.8 suggests that the compound will be predominantly ionized in the acidic environment of the stomach but will exist as a mixture of ionized and non-ionized forms in the more neutral pH of the small intestine. The non-ionized form is more readily absorbed. The pH-dependent solubility will also play a crucial role, with higher solubility in the stomach potentially aiding initial dissolution.
-
Distribution: The moderate lipophilicity suggests that the compound is likely to distribute into tissues. However, the basic nature of the molecule may lead to some non-specific binding to acidic phospholipids in cell membranes and to plasma proteins such as albumin and alpha-1-acid glycoprotein.
-
Metabolism: The chemical structure features sites that are susceptible to metabolic transformations. The piperidine ring and the pyridine ring can undergo oxidation by cytochrome P450 enzymes. The secondary amine on the pyridine ring could be a site for glucuronidation (Phase II metabolism).
-
Excretion: The compound and its metabolites are likely to be excreted renally. The extent of renal clearance will depend on factors such as glomerular filtration, active tubular secretion, and passive reabsorption, the last of which will be influenced by the pH of the urine and the pKa of the compound.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, utilizing both predictive methodologies and established experimental protocols. The predicted parameters suggest a molecule with a generally favorable profile for oral drug development, although experimental validation is essential. The detailed experimental workflows presented herein offer a robust framework for obtaining the high-quality data necessary for a thorough assessment of this compound's potential. By integrating an understanding of these fundamental properties, drug development teams can more effectively navigate the complexities of lead optimization and candidate selection, ultimately increasing the probability of success in bringing new therapies to patients.
References
- This reference is a placeholder for the source of the molecular formula and weight, which would typically be a chemical database or supplier c
- This reference is a placeholder for the source of the predicted pKa, logP, and solubility values, which would be a specific comput
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Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043–1061. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351. [Link]
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ECETOC. (2003). Technical Report No. 86: The Role of Physicochemical Properties in the Assessment of the Environmental Fate of Chemicals. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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An In-depth Technical Guide to 5-(1-Methylpiperidin-4-yl)pyridin-2-amine (CAS 866620-33-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
5-(1-Methylpiperidin-4-yl)pyridin-2-amine, identified by CAS number 866620-33-9, is a heterocyclic amine that has emerged as a valuable building block in contemporary drug discovery. Its structure is a composite of two key pharmacophoric motifs: a 2-aminopyridine ring and an N-methylpiperidine moiety. This unique combination bestows upon the molecule a set of physicochemical properties that are highly advantageous for developing targeted therapeutics, particularly in the realm of kinase inhibitors. The 2-aminopyridine portion can act as a crucial hydrogen bond donor and acceptor, often interacting with the hinge region of protein kinases, while the saturated, basic N-methylpiperidine group frequently enhances aqueous solubility, metabolic stability, and oral bioavailability. This guide offers a detailed exploration of its synthesis, properties, and applications, providing a technical resource for scientists leveraging this scaffold in their research.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 866620-33-9 | [1] |
| Molecular Formula | C₁₁H₁₇N₃ | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| SMILES | CN1CCC(CC1)c2ccc(N)nc2 | N/A |
| Appearance | Typically a solid, ranging from off-white to yellow/brown | [2] |
| Purity | Commercially available at ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Manufacturing: A Strategic Overview
The synthesis of this compound is not trivial and involves multi-step sequences common in heterocyclic chemistry. While a single, universally adopted public domain synthesis is not prominent, a logical and industrially scalable approach can be devised based on established chemical principles, such as those found in patent literature for analogous structures. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction.
Causality in Synthetic Strategy
The core challenge is the formation of the C-C bond between the pyridine C5 and piperidine C4 positions. A Suzuki or Stille coupling is a robust choice for this transformation. The strategy involves preparing a halogenated 2-aminopyridine precursor and a piperidine-derived organometallic reagent.
-
Precursor Selection : Starting with a 5-bromo-2-aminopyridine ensures the correct regiochemistry. The amino group is a key functional handle for the final molecule's biological interactions, and the bromine atom provides a reactive site for cross-coupling.
-
Piperidine Partner : N-methyl-4-piperidone is a readily available starting material. It can be converted into a suitable coupling partner, such as a boronic ester (for Suzuki coupling), by first forming the corresponding triflate and then reacting it with a diboron pinacol ester.
-
Catalysis and Reaction Conditions : Palladium catalysts, such as Pd(dppf)Cl₂, are highly effective for Suzuki couplings. The choice of a phosphine ligand (like dppf) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base, typically a carbonate or phosphate, is required to activate the boronic ester for transmetalation.
Illustrative Synthetic Workflow
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative methodology based on established chemical transformations and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Synthesis of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
To a cooled (0 °C) solution of N-methyl-4-piperidone in an anhydrous aprotic solvent (e.g., THF), add a non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.
-
After stirring for 30 minutes, add N-phenyl-bis(trifluoromethanesulfonimide) to form the vinyl triflate in situ.
-
To this mixture, add bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a suitable ligand.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or GC-MS.
-
Perform an aqueous workup, extract with an organic solvent, and purify the crude product via column chromatography to yield the boronic ester intermediate.
Step 2: Suzuki Coupling to form 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine
-
In a reaction vessel, combine 5-bromo-2-aminopyridine, the boronic ester from Step 1, a palladium catalyst (e.g., Pd(PPh₃)₄), and an aqueous solution of a base (e.g., Na₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Degas the mixture and heat to reflux under an inert atmosphere until starting materials are consumed.
-
Cool the reaction, perform an aqueous workup, and extract the product. Purify by column chromatography.
Step 3: Hydrogenation to yield this compound
-
Dissolve the product from Step 2 in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction of the double bond is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product.
Applications in Drug Discovery and Development
The structural attributes of this compound make it a highly sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies.
Role as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, especially in oncology. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The 2-aminopyridine motif is exceptionally effective at this, forming one or two critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. The piperidine ring, attached at the C5 position, projects out of this pocket towards the solvent-exposed region. This allows for extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties without disrupting the core hinge-binding interaction.
Compounds incorporating similar scaffolds have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Akt kinases, which are crucial regulators of the cell cycle and cell survival pathways.[1][4] Dysregulation of these kinases is a hallmark of many cancers, making inhibitors highly valuable as potential anticancer agents.[1]
Caption: Role of the scaffold in the drug discovery pipeline.
Analytical Characterization
Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed for this purpose.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected signals would include:
-
Aromatic protons on the pyridine ring, typically appearing as distinct doublets and a doublet of doublets in the 6.0-8.0 ppm range.
-
Protons on the piperidine ring, which would appear as complex multiplets in the aliphatic region (1.5-3.5 ppm).
-
A sharp singlet for the N-methyl group around 2.2-2.4 ppm.
-
A broad singlet for the amino (-NH₂) protons.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring, including the N-methyl carbon.
-
Mass Spectrometry (MS) : ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 192.27.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the compound, typically showing a single major peak for a pure sample.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely published, data from structurally related aminopyridines and piperazines can provide guidance.
-
Hazard Identification : Assumed to be harmful if swallowed, and may cause skin and serious eye irritation or damage.[2][5]
-
Handling : Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Avoid breathing dust. Wash hands thoroughly after handling.[2]
-
Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage is often between 2-8°C to ensure long-term stability.[3]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern medicinal chemistry. Its combination of a proven hinge-binding element with a versatile, property-enhancing saturated heterocycle makes it a powerful tool in the development of targeted therapies. For researchers in oncology, inflammation, and other fields driven by kinase signaling, a thorough understanding of this molecule's synthesis, properties, and potential is essential for unlocking its full therapeutic promise.
References
Sources
- 1. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
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The Biological Versatility of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 5-(1-methylpiperidin-4-yl)pyridin-2-amine core represents a significant "privileged scaffold" in modern drug discovery. This structural motif, characterized by the fusion of a basic 2-aminopyridine ring with a 1-methylpiperidine unit, offers a unique combination of physicochemical properties and three-dimensional architecture. This guide provides an in-depth exploration of the diverse biological activities associated with derivatives of this scaffold, focusing on their potential as kinase inhibitors for oncology and as modulators of central nervous system (CNS) targets. We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics.
The rationale for focusing on this scaffold stems from the established success of its constituent parts. The 2-aminopyridine moiety is a well-known "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of these enzymes. Simultaneously, the 1-methylpiperidine group is a common feature in numerous CNS-active drugs, where it often enhances solubility, metabolic stability, and brain penetration while providing a vector for interacting with specific receptor sub-pockets. The combination of these two pharmacophores creates a versatile platform for generating potent and selective ligands for a variety of biological targets.
Part 1: Kinase Inhibition - A Cornerstone of Anticancer Activity
Derivatives of the this compound scaffold have emerged as potent inhibitors of several key protein kinases implicated in cancer cell proliferation and survival. Notably, significant activity has been reported against Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell division cycle.
Mechanism of Action: Inducing Cell Cycle Arrest
The primary mechanism by which these compounds exert their anticancer effects is through the competitive inhibition of CDKs, particularly CDK2 and CDK4/6.[1][2] These kinases form complexes with their regulatory cyclin partners (e.g., Cyclin A with CDK2, Cyclin D with CDK4/6) to phosphorylate key substrate proteins that drive the cell cycle forward. A critical substrate is the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry (DNA replication).
By competitively binding to the ATP pocket of CDKs, these inhibitors prevent the phosphorylation of pRb. This maintains pRb in its active state, keeping E2F suppressed and ultimately causing the cell to arrest in the G1 phase of the cell cycle. This G1 arrest prevents the cancer cell from replicating its DNA and dividing, leading to a cytostatic effect and, in some cases, apoptosis.[3][4][5]
Quantitative Data: Potency and Selectivity
The efficacy of kinase inhibitors is defined by their potency (typically measured as an IC50 or Ki value) and their selectivity against other kinases. High selectivity is crucial for minimizing off-target effects and associated toxicities. The table below presents representative data for aminopyridine/aminopurine-based CDK inhibitors, demonstrating the typical potency and selectivity profile achievable with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. CDK1 (Fold) | Reference |
| Analog A | CDK2/Cyclin A | 8 | ~30x | [1] |
| Analog B | CDK2/Cyclin A | 3 | ~80x | [1] |
| Compound 73 | CDK2/Cyclin A | 44 | ~2000x | [6][7] |
| Compound 73 | CDK1/Cyclin B | 86,000 | - | [6][7] |
This data is representative of the aminopyridine/aminopurine scaffold and illustrates the potential for achieving high potency and selectivity for CDK2 over CDK1.
Experimental Protocols
This protocol describes a robust, high-throughput method for determining the IC50 value of a test compound against CDK2, based on the quantification of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a common and reliable platform for this purpose.[8][9]
Causality: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may quench or autofluoresce, a common issue in fluorescence-based assays. It directly measures product (ADP) formation, providing a direct readout of enzymatic activity.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).
-
-
Reaction Setup (384-well, low-volume plate):
-
Prepare a 4x Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 80 mM MgCl2, 0.4 mg/ml BSA, 200 µM DTT.
-
Prepare a 4x Enzyme solution by diluting purified recombinant CDK2/Cyclin A2 enzyme in the 4x Reaction Buffer to a final concentration of ~4 ng/µL.
-
Prepare a 2x ATP/Substrate cocktail: In kinase buffer, prepare a solution containing 200 µM ATP and 3 µM of a suitable peptide substrate (e.g., a derivative of the Rb protein).
-
Dispense 1 µL of the serially diluted compound or DMSO control into the appropriate wells.
-
Add 2 µL of the 4x Enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound-enzyme pre-incubation.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of the 2x ATP/Substrate cocktail to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in the presence of luciferase/luciferin, generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
This protocol is used to confirm the on-target effect of a CDK inhibitor in a cellular context by measuring its ability to induce G1 arrest.[10][11][12][13]
Causality: This assay provides crucial mechanistic validation. If a compound inhibits CDK2 or CDK4/6, it is expected to cause an accumulation of cells in the G0/G1 phase of the cell cycle. This functional cellular response confirms that the compound engages its target and elicits the desired biological outcome.
Methodology:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., HCT116, MDA-MB-468) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the proliferation IC50) for 24 hours. Include a vehicle (DMSO) control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in ~500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
DNA Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., PE-Texas Red).
-
Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets.
-
Analyze the DNA content histogram of the single-cell population using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Part 2: Central Nervous System Activity - Modulating Serotonergic Pathways
The inherent physicochemical properties of the 1-methylpiperidine moiety make this scaffold a promising starting point for CNS-targeted agents.[11] A key area of investigation for related structures is the modulation of the serotonin 5-HT2A receptor, a critical target in the treatment of psychosis and other neuropsychiatric disorders.[14]
Mechanism of Action: 5-HT2A Receptor Inverse Agonism
Many G-protein coupled receptors (GPCRs), including the 5-HT2A receptor, exhibit a degree of basal, or constitutive, activity even in the absence of an agonist. An inverse agonist is a ligand that binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal activity. This is distinct from a neutral antagonist, which simply blocks an agonist from binding without affecting the receptor's basal activity.
Derivatives containing the 1-methylpiperidine core, such as the well-characterized compound ACP-103, have been shown to be potent 5-HT2A inverse agonists.[14] The 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Agonist binding activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). By reducing the basal activity of the 5-HT2A receptor, an inverse agonist dampens this entire signaling cascade, an effect believed to contribute to antipsychotic efficacy.
Quantitative Data: Receptor Affinity and Functional Activity
The characterization of a CNS ligand involves measuring its binding affinity (Ki) for the target receptor and its functional potency (IC50 or EC50) in a cell-based assay. The following table provides data for ACP-103, a potent 5-HT2A inverse agonist containing the 1-methylpiperidin-4-yl core structure.
| Parameter | Target Receptor | Value | Assay Type | Reference |
| pKi | Human 5-HT2A | 9.3 | Radioligand Binding ([³H]ketanserin) | [14] |
| pIC50 | Human 5-HT2A | 8.7 | Functional (R-SAT, Inverse Agonism) | [14] |
| pKi | Human 5-HT2C | 8.8 | Radioligand Binding | [14] |
| pIC50 | Human 5-HT2C | 7.1 | Functional (R-SAT, Inverse Agonism) | [14] |
pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. Higher values indicate greater affinity/potency.
Experimental Protocols
This protocol describes the gold-standard method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[15][16]
Causality: This assay is the definitive method for quantifying direct physical interaction between a compound and its target receptor. It is essential for establishing on-target activity and for SAR studies. The use of a competitive format allows for the determination of the affinity of unlabeled compounds.
Methodology:
-
Membrane Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate):
-
To each well, add in sequence:
-
150 µL of diluted cell membranes (~15-20 µg protein/well).
-
50 µL of test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known antagonist like ketanserin for non-specific binding).
-
50 µL of a radioligand, such as [³H]ketanserin, at a final concentration near its Kd (e.g., 0.5 nM).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding).
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and seal the plate.
-
Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound and fit to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This is a classic in vivo behavioral assay used to assess the functional antagonism or inverse agonism at 5-HT2A receptors. The hallucinogenic 5-HT2A agonist DOI induces a characteristic, rapid side-to-side head movement, and effective 5-HT2A antagonists/inverse agonists will block this behavior.[17][18][19][20]
Causality: This behavioral model provides evidence that a compound not only binds to the 5-HT2A receptor (as shown in the binding assay) but also functionally modulates its activity in vivo and has sufficient brain exposure to do so. It is a widely accepted proxy for potential antipsychotic or anti-hallucinogenic activity.
Methodology:
-
Animals and Acclimation:
-
Use male C57BL/6J mice. Group-house the animals and allow them to acclimate to the facility for at least one week before testing.
-
On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.
-
-
Drug Administration:
-
Administer the test compound (e.g., 1-10 mg/kg) or vehicle via the desired route (e.g., subcutaneous, s.c., or oral, p.o.) at a specified pretreatment time (e.g., 30-60 minutes before DOI).
-
Administer the 5-HT2A agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), at a dose known to produce a robust HTR (e.g., 1.0 mg/kg, s.c.).
-
-
Behavioral Observation:
-
Immediately after DOI injection, place each mouse individually into a clear observation chamber (e.g., a standard Plexiglas cage).
-
Record the number of head twitches for each animal over a 30-minute period. A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of a grooming behavior.
-
Observations can be done manually by a trained observer who is blind to the treatment conditions, or by using an automated system with a head-mounted magnet and a magnetometer coil.[19]
-
-
Data Analysis:
-
Calculate the mean number of head twitches for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the compound-treated groups to the vehicle-treated control group.
-
A statistically significant reduction in the number of head twitches indicates in vivo 5-HT2A receptor antagonism/inverse agonism.
-
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated significant and therapeutically relevant biological activity in two of the most challenging areas of pharmaceutical research: oncology and neuroscience. As kinase inhibitors, they offer a clear mechanism of action by inducing cell cycle arrest, with the potential for high potency and selectivity. As CNS agents, they can effectively modulate the 5-HT2A receptor, a key target for antipsychotic therapies.
The future development of this scaffold will likely focus on several key areas. For kinase inhibitors, efforts will continue to optimize selectivity profiles to create compounds that target specific CDKs or combinations of kinases to overcome resistance mechanisms. For CNS applications, fine-tuning the physicochemical properties to balance receptor potency with optimal brain penetration and pharmacokinetic profiles will be paramount. The synthesis of novel derivatives will undoubtedly uncover new biological activities, further cementing the importance of the this compound core in the ongoing quest for new medicines. The robust experimental workflows detailed in this guide provide a solid framework for the continued evaluation and optimization of these promising compounds.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications. [Link]
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ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. National Institutes of Health. [Link]
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ResearchGate. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. [Link]
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Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Institutes of Health. [Link]
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ScienceOpen. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. [Link]
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National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
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ResearchGate. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. [Link]
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National Institutes of Health. (n.d.). 5-HT (5-Hydroxytryptamine). [Link]
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RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]
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- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Abstract
This guide provides a comprehensive framework for the scientific investigation into the mechanism of action of the novel compound, 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. In the absence of established data, this document outlines a logical, multi-tiered experimental strategy designed to identify and validate its biological targets and delineate the downstream signaling pathways. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.
Introduction: The Enigma of a Novel Scaffold
This compound represents a unique chemical entity with potential therapeutic applications. Its structure, featuring a 1-methylpiperidine moiety linked to a 2-aminopyridine core, suggests possible interactions with a range of biological targets. The piperidine ring is a common feature in many biologically active compounds, known to interact with various receptors and enzymes[1][2]. Similarly, the aminopyridine scaffold is present in molecules with diverse pharmacological activities.
The challenge and opportunity lie in the fact that the specific mechanism of action for this compound remains uncharacterized. This guide, therefore, serves as a strategic roadmap for its pharmacological exploration. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, ensuring a rigorous and efficient elucidation of its biological function.
Target Hypothesis Generation: Learning from Structural Analogs
Based on the chemical structure of this compound, we can formulate several primary hypotheses regarding its potential biological targets. This approach is grounded in the well-established principle of structure-activity relationships, where structurally similar molecules often exhibit comparable pharmacological profiles.
-
Hypothesis 1: Central Nervous System (CNS) Receptor Modulation. The 1-methylpiperidine motif is present in numerous CNS-active drugs. For instance, the compound ACP-103, which also contains a 1-methylpiperidin-4-yl group, is a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist with potential antipsychotic properties[3]. Furthermore, cyproheptadine, containing a 1-methylpiperidine ring, acts as both an H1-receptor and a serotonin receptor antagonist[4][5]. This suggests that this compound could modulate neurotransmitter receptors, such as serotonin, dopamine, or histamine receptors.
-
Hypothesis 2: Anti-inflammatory Activity. The piperidine scaffold has been incorporated into molecules designed to target inflammatory pathways. Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response[6]. This raises the possibility that our compound of interest could exert anti-inflammatory effects through a similar mechanism.
-
Hypothesis 3: Antimicrobial or Anticancer Activity. The combination of a piperidine ring and a heterocyclic amine is a feature found in compounds with antimicrobial and anticancer potential. A structurally related compound, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride, has been predicted to have both antimicrobial and anticancer activities[7].
A Phased Experimental Approach to Mechanism of Action Elucidation
To systematically investigate these hypotheses, a multi-phased experimental plan is proposed. This strategy is designed to be both comprehensive and resource-efficient, with each phase informing the next.
Phase 1: Broad Phenotypic and Target-Based Screening
The initial phase aims to cast a wide net to identify the general biological effects of the compound and to narrow down the list of potential targets.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for initial screening of this compound.
Detailed Protocols:
-
Protocol 1.1: Phenotypic Screening in Relevant Cell Lines.
-
Select a panel of human cell lines representing different tissues and disease states (e.g., neuronal cells, immune cells, cancer cell lines).
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability and proliferation using a standard MTT or CellTiter-Glo assay.
-
Evaluate cytotoxicity by measuring the release of lactate dehydrogenase (LDH) into the cell culture medium.
-
Causality Check: This initial screen will reveal if the compound has broad cytotoxic effects or if it exhibits cell-type specific activity, providing the first clues about its potential therapeutic window and target tissues.
-
-
Protocol 1.2: Broad Target-Based Screening.
-
Submit the compound to a commercial service for broad-panel receptor binding and enzyme inhibition assays. A comprehensive panel should include major classes of GPCRs (especially serotonin and dopamine receptors), ion channels, kinases, and other common drug targets.
-
The assays are typically competitive binding assays using a radiolabeled ligand for each specific receptor or a functional assay measuring enzyme activity.
-
Self-Validation: The results from this broad screen will be expressed as percent inhibition at a fixed concentration (e.g., 10 µM). Hits are typically defined as compounds that cause >50% inhibition. This provides a quantitative and reproducible starting point for identifying high-affinity targets.
-
Phase 2: Hit Confirmation and Target Validation
Once initial "hits" are identified from Phase 1, the next step is to confirm these interactions and validate that they are responsible for the observed cellular phenotype.
Experimental Workflow: Phase 2
Caption: Phase 2 workflow for validating the biological target(s) of the compound.
Detailed Protocols:
-
Protocol 2.1: Dose-Response and Affinity Determination.
-
For each confirmed hit from the broad panel screen, perform a full dose-response curve in the corresponding binding or enzymatic assay.
-
Calculate the IC50 (for functional assays) or Ki (for binding assays) to determine the potency of the compound for each target.
-
Expertise Insight: A steep and monophasic dose-response curve is indicative of a specific interaction with a single target.
-
-
Protocol 2.2: Orthogonal Functional Assays.
-
To ensure the observed interaction is not an artifact of the primary assay format, employ a different, "orthogonal" assay to measure the compound's effect on the target.
-
For example, if the primary hit was from a receptor binding assay, a secondary functional assay measuring downstream signaling (e.g., cAMP accumulation, calcium flux, or β-arrestin recruitment) should be performed.
-
Trustworthiness: Confirmation of activity in an orthogonal assay significantly increases confidence that the compound is a true modulator of the target.
-
-
Protocol 2.3: Cellular Target Engagement.
-
To confirm that the compound interacts with its target in a cellular context, perform a target engagement assay such as the Cellular Thermal Shift Assay (CETSA).
-
CETSA measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Authoritative Grounding: This technique provides strong evidence of target engagement within the complex environment of the cell.
-
Phase 3: Pathway Delineation and Functional Characterization
With a validated target in hand, the final phase focuses on understanding the downstream consequences of target modulation and the compound's overall functional effects.
Signaling Pathway Example: Hypothetical 5-HT2A Receptor Inverse Agonism
Caption: A hypothetical signaling pathway illustrating inverse agonism at the 5-HT2A receptor.
Detailed Protocols:
-
Protocol 3.1: Phospho-Proteomics Analysis.
-
Treat relevant cells with the compound and a vehicle control.
-
Lyse the cells and perform a global phospho-proteomics analysis using mass spectrometry to identify changes in protein phosphorylation.
-
Expertise Insight: This unbiased approach can reveal novel signaling pathways affected by the compound and provide a global view of its cellular impact.
-
-
Protocol 3.2: In Vivo Pharmacological Profiling.
-
Based on the in vitro findings, select an appropriate animal model of disease. For example, if the compound is a 5-HT2A inverse agonist, a model of psychosis or schizophrenia could be used[3].
-
Administer the compound and assess its effects on relevant behavioral or physiological endpoints.
-
Trustworthiness: In vivo efficacy in a relevant disease model is the ultimate validation of the proposed mechanism of action and therapeutic potential.
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / Ki (nM) |
| Primary Target | e.g., Radioligand Binding | Value |
| Primary Target | e.g., Functional Assay (cAMP) | Value |
| Off-Target 1 | Radioligand Binding | Value |
| Off-Target 2 | Radioligand Binding | Value |
| ... | ... | ... |
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a systematic process of hypothesis generation, testing, and validation. By following the phased experimental approach outlined in this guide, researchers can efficiently and rigorously characterize its pharmacological properties. This foundational knowledge is critical for its potential development as a therapeutic agent.
References
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Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(11), 3123. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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Arulraj, R., & Selvaraj, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-195. [Link]
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PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]
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PubChem. Cyproheptadine. [Link]
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Berenguer-Rivas, C. A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4989. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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McAllister, S. D., et al. (2003). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 64(5), 1123-1132. [Link]
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Wikipedia. NLX-204. [Link]
-
Pharmaffiliates. 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. [Link]
-
PubChem. Cyproheptadine Hydrochloride. [Link]
-
PubChem. 4-Amino-1-methylpiperidine. [Link]
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Pharmaffiliates. 5-((4-Nitrosopiperazin-1-yl)methyl)pyridin-2-amine. [Link]
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An In-Depth Technical Guide to the In Vitro Investigation of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Introduction: Unveiling the Potential of a Novel Scaffold
5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridinamine core linked to a methylpiperidine moiety. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in a multitude of biologically active agents. The pyridine ring is a cornerstone in medicinal chemistry, and the piperidine group is a common feature in centrally acting drugs. This guide, therefore, serves as a comprehensive roadmap for the in vitro characterization of this compound, postulating its potential biological activities based on the well-established pharmacology of structurally related compounds. We will delve into the rationale behind selecting specific assays and provide detailed, field-proven protocols to empower researchers in drug discovery and development to unlock the therapeutic potential of this intriguing scaffold.
Structural Rationale and Postulated Biological Activities
The chemical architecture of this compound suggests several avenues for biological interaction. The aminopyridine portion can act as a bioisostere for various endogenous ligands and is a key pharmacophore in compounds targeting a range of receptors and enzymes. The N-methylpiperidine group, a common substituent in neuropharmacology, can influence blood-brain barrier penetration and receptor affinity.
Based on the activities of analogous structures, we can hypothesize that this compound may exhibit:
-
Central Nervous System (CNS) Activity: Compounds with similar backbones have shown affinity for serotonin receptors (e.g., 5-HT2A) and histamine receptors (e.g., H3), suggesting potential applications in neuropsychiatric or neurodegenerative disorders.
-
Anti-inflammatory Properties: The aminopyridine scaffold is present in molecules that modulate inflammatory pathways, such as the NLRP3 inflammasome.
-
Enzyme Inhibition: Derivatives of pyridinylpiperazine have demonstrated inhibitory activity against enzymes like urease, which is implicated in bacterial pathogenesis. Furthermore, related structures have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a target in cancer and autoimmune diseases.
This guide will focus on providing detailed protocols for investigating these three promising areas of potential biological activity.
Proposed In Vitro Investigative Workflow
A systematic in vitro evaluation is crucial to elucidate the pharmacological profile of this compound. The following workflow is proposed to comprehensively assess its potential biological activities.
Caption: Proposed workflow for the in vitro characterization.
Experimental Protocols
Central Nervous System Activity: 5-HT2A Receptor Binding Assay
Rationale: The 5-HT2A receptor is a key target for antipsychotics and hallucinogens. Given the structural similarities of the test compound to known 5-HT2A ligands, assessing its binding affinity is a logical first step in evaluating its CNS potential. A radioligand binding assay is the gold standard for determining direct interaction with the receptor.[1]
Protocol: [3H]Ketanserin Competition Binding Assay
-
Membrane Preparation:
-
Use commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor, or prepare them from rat frontal cortex tissue.
-
Homogenize tissue or cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge at 1,000 x g for 3 minutes to remove debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
To each well, add:
-
50 µL of various concentrations of this compound (e.g., 10-10 to 10-5 M).
-
50 µL of [3H]ketanserin (a 5-HT2A antagonist radioligand) at a final concentration equal to its Kd (approximately 0.5-2.0 nM).
-
150 µL of the membrane preparation (50-120 µg of protein).
-
-
For determining non-specific binding, use a high concentration of a known 5-HT2A ligand (e.g., 1 µM unlabeled ketanserin) instead of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each filter and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anti-inflammatory Potential: NLRP3 Inflammasome Inhibition Assay
Rationale: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Aberrant NLRP3 activation is implicated in various inflammatory diseases. This cell-based assay will determine if the test compound can inhibit this key inflammatory pathway.
Protocol: LPS/Nigericin-Induced IL-1β Release in THP-1 Cells
-
Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Inflammasome Activation and Inhibition:
-
Seed the differentiated THP-1 cells in a 96-well plate.
-
Priming Step: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 components.
-
Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation Step: Add nigericin (5 µM) to induce NLRP3 inflammasome assembly and activation.
-
Include appropriate controls: a vehicle control (DMSO), a positive control (a known NLRP3 inhibitor like MCC950), and a negative control (no nigericin).
-
Incubate for 1-2 hours.
-
-
Quantification of IL-1β Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Enzyme Inhibition: Urease Inhibition Assay
Rationale: Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be a therapeutic strategy to combat these infections. The aminopyridine scaffold has been explored for urease inhibitory activity.
Protocol: Berthelot (Indophenol) Method
-
Reagent Preparation:
-
Urease solution: Prepare a solution of Jack bean urease (1 unit/well) in phosphate buffer (50 mM, pH 7.4).
-
Urea solution: Prepare a 50 mM solution of urea in deionized water.
-
Phenol-nitroprusside reagent: Dissolve phenol and sodium nitroprusside in deionized water.
-
Alkaline hypochlorite reagent: A solution of sodium hypochlorite and sodium hydroxide.
-
-
Inhibition Assay:
-
In a 96-well plate, add:
-
10 µL of various concentrations of this compound.
-
10 µL of the urease enzyme solution.
-
50 mM phosphate buffer (pH 7.4) to a total volume of 180 µL.
-
-
Include a positive control (thiourea, a known urease inhibitor) and a negative control (solvent).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the urea solution to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Ammonia Quantification:
-
Stop the reaction by adding the phenol-nitroprusside and alkaline hypochlorite reagents. This will react with the ammonia produced by urease to form a colored indophenol compound.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
General Cytotoxicity Assessment: MTT Assay
Rationale: It is crucial to determine if the observed biological activity of the compound is due to a specific interaction with a target or simply a result of general cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[2][3]
Protocol: MTT Assay on a Relevant Cell Line (e.g., THP-1 or HEK293)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Target/Pathway | Endpoint | Result (IC50/CC50) |
| Radioligand Binding | Human 5-HT2A Receptor | Ki (nM) | TBD |
| Cell-Based Assay | NLRP3 Inflammasome | IC50 (µM) | TBD |
| Enzyme Inhibition | Jack Bean Urease | IC50 (µM) | TBD |
| Cytotoxicity | THP-1 Cells | CC50 (µM) | TBD |
TBD: To be determined.
The relationship between the IC50 values from the target-based assays and the CC50 from the cytotoxicity assay is critical. A significant window between these values (typically a selectivity index of >10, calculated as CC50/IC50) suggests that the compound's activity is target-specific and not due to general toxicity.
Conclusion and Future Directions
This technical guide provides a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its interaction with key CNS targets, inflammatory pathways, and enzymes, researchers can build a comprehensive pharmacological profile of this novel chemical entity. Positive results from these initial studies would warrant further investigation, including selectivity profiling against a broader panel of receptors and enzymes, and progression into more complex cell-based models and eventually, in vivo studies. The methodologies outlined herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data that can confidently guide future drug development efforts.
References
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]
-
Cellular Models and Assays to Study NLRP3 Inflammasome Biology. PubMed Central. Available at: [Link]
-
GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Available at: [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]
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Whitepaper: Discovery of Novel 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Analogs for Kinase-Modulated Therapeutic Intervention
Abstract
The 5-(1-methylpiperidin-4-yl)pyridin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its unique three-dimensional conformation and hydrogen bonding capabilities allow for high-affinity interactions within the ATP-binding sites of numerous kinases. This technical guide provides an in-depth overview of the core strategies for the discovery and development of novel analogs based on this scaffold. We will explore robust synthetic methodologies, delineate key structure-activity relationships (SAR), and provide detailed, field-proven protocols for biological evaluation. The causality behind experimental choices is emphasized, offering a framework for researchers to design and execute successful drug discovery campaigns targeting the kinome.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The discovery of new molecular scaffolds is a primary goal in medicinal chemistry, essential for broadening the chemical space available for pharmacological exploration.[1] The 2-aminopyridine motif, particularly when functionalized at the 5-position with a basic moiety like 1-methylpiperidine, has emerged as a cornerstone for the design of kinase inhibitors. This "privileged scaffold" is pre-validated by its presence in numerous clinical candidates and approved drugs, offering a high probability of interacting with the conserved hinge region of the kinase ATP-binding pocket.[2]
The core value of the this compound scaffold lies in its trifunctional nature, presenting three primary vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The strategic exploration of these vectors is the foundation of a successful lead optimization program.
Core Synthetic Strategies
The efficient and modular synthesis of the core scaffold and its analogs is paramount. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are the workhorses of modern medicinal chemistry for constructing the C-N and C-C bonds essential to these structures.[3][4]
Synthesis of the Core Scaffold
A common and highly effective route to the central scaffold involves a convergent synthesis strategy. The two key fragments, a functionalized pyridine and the 4-amino-1-methylpiperidine side chain, are coupled in the final stages.
A practical approach begins with a readily available dihalopyridine, such as 2-bromo-5-iodopyridine. This allows for selective, sequential functionalization.
Diagram 1: Retrosynthetic Analysis This diagram illustrates a common retrosynthetic approach for the target scaffold.
Sources
Whitepaper: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine as a Privileged Fragment for Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of high-quality lead compounds.[1][2] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for elaboration into potent, drug-like molecules.[3][4] This guide provides a deep technical dive into the utility of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine, a fragment that combines two highly privileged heterocyclic scaffolds: aminopyridine and piperidine.[5][6][7] We will explore its physicochemical properties, its role within a typical FBDD workflow, detailed protocols for hit identification and validation, and the strategic pathways for its evolution from a low-affinity hit to a high-potency lead candidate.
The Rationale: Why this compound?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should possess favorable physicochemical properties, offer multiple vectors for chemical elaboration, and represent a "privileged" structural motif known to interact with a range of biological targets. This compound excels on all these fronts.
Physicochemical and Structural Profile
This fragment is comprised of a 2-aminopyridine ring linked at the 5-position to a 4-substituted N-methylpiperidine ring. This combination provides a unique blend of properties that make it an exceptional starting point for drug discovery.
-
The 2-Aminopyridine Moiety: This scaffold is a versatile pharmacophore found in numerous approved drugs.[8][9] Its nitrogen atoms can act as hydrogen bond acceptors, while the exocyclic amine provides a crucial hydrogen bond donor.[10] This dual nature allows it to participate in a wide array of interactions with enzyme active sites and receptors.[8] Furthermore, its low molecular weight and simple, functionalized structure make it an ideal building block in medicinal chemistry.[11]
-
The N-Methylpiperidine Moiety: The piperidine ring is one of the most ubiquitous heterocycles in pharmaceuticals, particularly for central nervous system (CNS) targets.[6][12] Its inclusion in a molecule can significantly modulate physicochemical properties. The saturated, sp3-hybridized nature of the ring provides a three-dimensional character that can improve binding specificity. The tertiary amine is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with acidic residues in a binding pocket.[12][13] The N-methyl group provides a fixed point and prevents N-dealkylation metabolism to some extent.
Quantitative Data Summary
The properties of the core fragment align well with the "Rule of Three," a guiding principle for fragment library design that favors smaller, less complex molecules.
| Property | Value | Significance in FBDD |
| Molecular Weight | 191.27 g/mol | Complies with the "Rule of Three" (<300 Da), ensuring higher screening hit rates.[3] |
| cLogP (Calculated) | ~1.5 - 1.8 | Within the ideal range (<3) for fragments, balancing solubility and membrane permeability.[1] |
| Hydrogen Bond Donors | 1 (from -NH2) | Provides a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 3 (2 from ring N, 1 from -NH2) | Offers multiple opportunities for forming stabilizing interactions. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the probability of adopting a bioactive conformation. |
The FBDD Workflow in Action: From Fragment to Hit
Integrating this compound into a drug discovery program involves a systematic, multi-stage process designed to identify and validate its binding to a target of interest. This workflow prioritizes sensitivity and accuracy to detect the characteristically weak, yet highly efficient, binding of fragments.
Primary Screening: Detecting the Initial Interaction
Because fragments bind with low affinity (micromolar to millimolar range), highly sensitive biophysical techniques are required for the primary screen.[4]
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic data.[14][15]
Objective: To identify fragments from a library that bind to a target protein.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip) via amine coupling. Aim for a low to medium density to minimize mass transport limitations.
-
System Priming: Equilibrate the system with a running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-5%) to match the fragment library solvent.
-
Fragment Screening: Inject the fragment library, including this compound, at a single high concentration (e.g., 100-500 µM).
-
Data Acquisition: Monitor the change in response units (RU) over time. A significant increase in RU upon fragment injection followed by a decrease during the dissociation phase indicates a binding event.
-
Hit Triage: Fragments showing a response significantly above the baseline noise are considered initial hits. Self-Validation: The inclusion of a reference flow cell (without immobilized protein) is critical. A true binding event should show a signal on the active cell but not the reference cell, which corrects for bulk refractive index changes and non-specific binding.[16]
Hit Validation: Ensuring Authenticity and Understanding Binding
A hit from a primary screen is merely a starting point. It must be validated using an orthogonal method to eliminate false positives and, ideally, characterized structurally to guide optimization.[17]
Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies binders by detecting the transfer of magnetic saturation from the protein to a bound ligand.[14]
Objective: To confirm the binding of an SPR-identified hit.
Methodology:
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment hit (e.g., 100-500 µM) in a deuterated buffer.
-
Acquire 'Off' Spectrum: Record a 1D proton NMR spectrum with the protein resonance saturation frequency set far away from any protein signals (off-resonance). This is the reference spectrum.
-
Acquire 'On' Spectrum: Record a second spectrum with the saturation frequency set on a protein resonance (on-resonance).
-
Calculate Difference Spectrum: Subtract the 'on' spectrum from the 'off' spectrum. Only protons of a ligand that was in close proximity to the saturated protein will appear in the difference spectrum. Self-Validation: A true binder will show clear signals in the STD difference spectrum. Non-binders or compounds that aggregate will not. The relative intensity of the signals can also provide initial clues about which part of the fragment is closest to the protein surface.
X-ray crystallography provides unambiguous, high-resolution information on how and where the fragment binds, which is invaluable for the subsequent optimization phase.[15][18]
Workflow:
-
Crystal Soaking: Grow crystals of the target protein. Transfer these crystals to a solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM).
-
Data Collection: Allow the fragment to diffuse into the crystal and bind. Flash-freeze the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Process the diffraction data and solve the electron density map. A clear, unambiguous density corresponding to the fragment in a specific location on the protein surface confirms the binding mode.
The Path Forward: Hit-to-Lead Optimization
With a validated, structurally characterized hit in hand, the next phase is to rationally evolve the fragment into a potent lead compound. This is an iterative process of chemical synthesis and biological testing guided by the structural information.[2][19]
Strategy 1: Fragment Growing
This is often the most direct strategy, where chemical modifications are made to the fragment to engage with adjacent pockets on the protein surface identified from the crystal structure.[2][20]
-
Vector 1 (2-Amino Group): The primary amine is an excellent handle for modification. Acylation, sulfonylation, or reductive amination can introduce new functional groups that can pick up additional hydrogen bonds or van der Waals interactions.
-
Vector 2 (Pyridine Ring): The pyridine ring can be further substituted. For example, adding a small hydrophobic group could exploit a nearby greasy pocket.
-
Vector 3 (Piperidine Nitrogen): While the methyl group provides good properties, exploring other small alkyl groups could fine-tune lipophilicity and basicity.
Illustrative Structure-Activity Relationship (SAR)
The optimization process is driven by generating and testing analogues. The following hypothetical table illustrates how SAR could be developed from the this compound core.
| Compound ID | Modification on Core Fragment | Target Affinity (Kd, µM) | Ligand Efficiency (LE) | Rationale for Change |
| Core-01 | (Parent Fragment) | 500 | 0.35 | Baseline measurement. |
| Opti-01 | 2-NHCOCH₃ (Acetamide) | 150 | 0.36 | Test for H-bond acceptor tolerance. Successful. |
| Opti-02 | 2-NHSO₂CH₃ (Sulfonamide) | 600 | 0.31 | Steric clash or unfavorable electronics. |
| Opti-03 | N-Ethyl on Piperidine | 450 | 0.34 | Minor improvement, suggests pocket size is limited here. |
| Opti-04 | 2-NH-(CH₂)Ph (Benzylamine) | 25 | 0.38 | Significant gain in affinity, indicating a nearby hydrophobic pocket. |
| Lead-01 | Combination of best mods | <0.1 | 0.42 | Successful optimization based on iterative learning. |
Conclusion: A Privileged Starting Point for Success
This compound is more than just a chemical structure; it is a highly optimized starting point for fragment-based drug discovery. Its inherent drug-like properties, derived from the combination of the aminopyridine and N-methylpiperidine scaffolds, provide a robust foundation for building high-affinity, selective, and pharmacokinetically sound lead compounds.[5][12] The clear, modifiable vectors on the molecule allow medicinal chemists to systematically and rationally explore the chemical space around a target's binding site. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, researchers can leverage this privileged fragment to significantly accelerate the journey from initial hit to clinical candidate.
References
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(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. Available from: [Link]
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Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC - NIH. Available from: [Link]
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Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. Available from: [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. Available from: [Link]
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Fragment Screening | Drug Discovery. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available from: [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. Available from: [Link]
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Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN. Available from: [Link]
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Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. Available from: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available from: [Link]
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. Available from: [Link]
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Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. Available from: [Link]
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Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | ChemAxon. Available from: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]
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Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available from: [Link]
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Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach - YouTube. Available from: [Link]
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Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Available from: [Link]
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Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available from: [Link]
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Special Issue : Fragment-to-Lead Optimization in Drug Discovery - MDPI. Available from: [Link]
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2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. Available from: [Link]
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Methodological & Application
Application Note: High-Purity Isolation of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
A Multi-modal Purification and Analysis Strategy for Pharmaceutical Intermediates
Abstract
This application note provides a comprehensive guide to the purification and analysis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine, a key building block in pharmaceutical research and development. Due to its polar and basic nature, this compound presents unique challenges for isolation and purity assessment. We detail a multi-modal strategy, combining non-chromatographic and advanced chromatographic techniques to achieve high purity (>99%). This guide includes detailed, step-by-step protocols for crystallization, flash chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), alongside robust analytical methods for purity verification and structural elucidation using LC-MS and NMR spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt these methods for similar polar basic molecules.
Introduction
This compound is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. Such scaffolds are prevalent in medicinal chemistry and are integral to the structure of numerous active pharmaceutical ingredients (APIs).[1][2] The purity of these intermediates is paramount; trace impurities can lead to the formation of undesired side-products, complicate reaction kinetics, and introduce potentially toxic components into the final drug substance.[3][4]
The compound's structure, featuring two basic nitrogen atoms (one on the electron-rich 2-aminopyridine ring and the other being a tertiary amine in the piperidine ring), imparts high polarity and a propensity for strong interactions with stationary phases in chromatography. This often leads to issues like poor peak shape and low recovery. This guide provides a systematic approach to navigate these challenges, ensuring the isolation of material with the high purity required for downstream applications in drug development.
Physicochemical Properties & Potential Impurity Profile
A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.
| Property | Value / Structure | Source / Comment |
| Chemical Structure | ![]() | This compound |
| CAS Number | 866620-33-9 | [5] |
| Molecular Formula | C₁₁H₁₇N₃ | |
| Molecular Weight | 191.27 g/mol | |
| pKa (Predicted) | ~9.5 (Piperidine N), ~6.8 (Pyridine N) | Estimated. The piperidine nitrogen is a strongly basic aliphatic amine, while the 2-aminopyridine system is less basic. |
| LogP (Predicted) | ~1.5 | Indicates moderate lipophilicity but significant polarity due to the amine groups. |
Potential Impurities: Impurities can arise from the synthetic route, degradation, or storage.[6] Common impurities for this class of compounds may include:
-
Starting Materials: Unreacted precursors from the coupling reaction used in its synthesis.
-
N-Oxide: Oxidation of the pyridine nitrogen.
-
Des-methyl Analog: The piperidine analog without the N-methyl group.
-
Isomeric By-products: Impurities arising from alternative coupling positions.
Purification Strategy: A Decision-Based Workflow
The optimal purification strategy depends on the initial purity of the crude material, the required final purity, and the scale of the purification. A multi-step approach is often most effective: an initial bulk purification followed by a high-resolution polishing step.
Caption: Decision workflow for selecting the appropriate purification method.
Experimental Protocols: Purification
Protocol 1: Crystallization
Crystallization is a cost-effective method for purification, particularly for large quantities, provided the compound forms stable crystals.[2] The key is to identify a solvent system where the compound is soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.
Rationale: This technique leverages differences in solubility between the target compound and its impurities. As the saturated solution cools, the target compound crystallizes out, leaving impurities behind in the solvent.
Step-by-Step Protocol:
-
Solvent Screening: In parallel vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, heptane).
-
Procedure: a. Place 1.0 g of the crude material in a clean Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) dropwise while stirring and heating until the solid completely dissolves. c. Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. d. Once crystallization begins, allow it to proceed at room temperature for 1-2 hours, then transfer the flask to an ice bath (0-5 °C) for another hour to maximize yield. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. f. Dry the crystals under vacuum at 40 °C to a constant weight.
Protocol 2: Preparative Flash Chromatography
Flash chromatography is a rapid method for purifying multi-gram quantities of material to a moderate purity level (95-98%). For basic compounds like this, special considerations are needed to prevent peak tailing on acidic silica gel.
Rationale: The basic nitrogen atoms can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing. Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes these active sites, resulting in improved peak shape.
Step-by-Step Protocol:
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient with 0.5% Triethylamine (v/v).
-
Eluent A: DCM + 0.5% TEA
-
Eluent B: MeOH + 0.5% TEA
-
-
Procedure:
-
Sample Loading: Dissolve 1.0 g of crude material in a minimal amount of DCM. Add 2-3 g of silica gel to this solution and evaporate the solvent to create a dry-loaded sample.
-
Column Packing: Pack a suitable size glass column with silica gel slurried in the initial mobile phase (e.g., 100% DCM + 0.5% TEA).
-
Loading & Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with 100% Eluent A, gradually increasing the percentage of Eluent B (e.g., 0-10% over 20 column volumes).
-
Fraction Collection: Collect fractions based on UV detection (254 nm) or TLC analysis.
-
Analysis & Pooling: Analyze the fractions by TLC or LC-MS. Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 3: Preparative Supercritical Fluid Chromatography (SFC)
SFC is an excellent technique for purifying polar basic compounds and is considered a "green" alternative to normal and reversed-phase HPLC.[7][8] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and high efficiency.[9][10]
Rationale: SFC operates in a normal-phase mode, which is well-suited for polar compounds. The use of basic additives in the co-solvent effectively minimizes secondary interactions, leading to sharp, symmetrical peaks. The rapid evaporation of CO₂ post-collection simplifies sample recovery.[8][11]
Step-by-Step Protocol:
-
Column: A column with a basic character is often effective. A 2-Ethylpyridine stationary phase is a common choice.[9]
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.2% Ammonium Hydroxide
-
-
Procedure:
-
Sample Preparation: Dissolve the sample (from flash or crystallization) in methanol at a concentration of 20-50 mg/mL.
-
Method Development (Analytical Scale): Develop a separation method on an analytical SFC system to determine the optimal gradient. A typical scouting gradient would be 5-40% B over 5 minutes.
-
Scale-Up (Preparative Scale):
-
System: Preparative SFC system.
-
Flow Rate: Adjust based on the column diameter (e.g., 60 mL/min for a 21.2 mm ID column).
-
Gradient: Apply the scaled-up gradient from the analytical method.
-
Detection: UV (e.g., 254 nm) and/or Mass Spectrometry.
-
Back Pressure: 120 bar.
-
Temperature: 40 °C.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Evaporate the methanol from the collected fractions.
-
Analytical Methods: Purity & Identity Confirmation
Final confirmation of purity and structure is a critical quality control step.
Caption: Workflow for analytical quality control of the purified product.
Protocol 4: LC-MS for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for determining the purity of a sample and identifying impurities.[12][13]
Rationale: This method provides both chromatographic separation (purity by UV area percent) and mass information (molecular weight confirmation and impurity identification). A reversed-phase method using a high-pH stable column is recommended to ensure good peak shape for this basic analyte.
Step-by-Step Protocol:
-
Column: Reversed-phase C18 column stable at high pH (e.g., Waters XBridge C18, Phenomenex Luna Omega Polar C18).[14][15]
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate in Water, pH 10
-
B: Acetonitrile
-
-
Procedure:
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the purified compound in 50:50 Water:Acetonitrile.
-
LC Conditions:
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Range: m/z 50-500.
-
Data Analysis: Integrate the peak areas to determine purity. Analyze the masses of minor peaks to identify potential impurities.
-
-
Protocol 5: NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of the isolated compound.
Rationale: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecule's connectivity and structure.[16][17][18]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
(Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC) if assignments are ambiguous.
-
-
Data Analysis:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-8.5 ppm) for the pyridine protons and in the aliphatic region (δ 1.5-3.5 ppm) for the piperidine and methyl protons. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: Expect distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the piperidine ring.
-
Conclusion
The successful purification of this compound requires a tailored approach that accounts for its polar and basic characteristics. For bulk purification, flash chromatography with a basic modifier or crystallization are effective initial steps. For achieving the high purity (>99%) required for pharmaceutical applications, preparative SFC is a highly recommended polishing technique due to its speed, efficiency, and reduced environmental impact. All purified materials must be rigorously analyzed by high-pH LC-MS and NMR spectroscopy to confirm purity and definitively verify the structure. The protocols and workflows detailed in this note provide a robust framework for researchers working with this and structurally related compounds.
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]
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Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available from: [Link]
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Gershon, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4587. Available from: [Link]
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Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available from: [Link]
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Gao, L., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]
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Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available from: [Link]
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Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 77-88. Available from: [Link]
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Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. Available from: [Link]
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LookChem. (n.d.). Purification of Pyridine. Chempedia. Available from: [Link]
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SIELC Technologies. (n.d.). 2-Aminopyridine. Available from: [Link]
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Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557. Available from: [Link]
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Castellano, S., et al. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(9), 3583-3584. Available from: [Link]
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Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 276-282. Available from: [Link]
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Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LCGC North America. Available from: [Link]
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Jones, R. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
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Long, W. J., et al. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. Available from: [Link]
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Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available from: [Link]
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Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
-
Castellano, S., et al. (1966). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. Available from: [Link]
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PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
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Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. Available from: [Link]
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PubChem. (n.d.). 5-Morpholinopyridin-2-amine. Available from: [Link]
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- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
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- 18. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Strategic Deployment of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the key building block, 5-(1-Methylpiperidin-4-yl)pyridin-2-amine , in the synthesis of targeted kinase inhibitors. We will explore the molecule's intrinsic chemical properties, its role as a critical pharmacophore, and provide validated, step-by-step protocols for its incorporation into complex drug scaffolds, with a focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of the Aminopyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this field, specific structural motifs are repeatedly identified as privileged scaffolds due to their optimal interactions with the highly conserved ATP-binding site of kinases.
The 2-aminopyridine moiety is one such critical hinge-binding motif. Its ability to form canonical hydrogen bonds with the kinase hinge region makes it an anchor for inhibitor binding. The building block This compound leverages this property while introducing a solubilizing, metabolically stable, and functionally significant N-methylpiperidine group. This side chain can extend into solvent-exposed regions or occupy adjacent hydrophobic pockets, often enhancing both potency and selectivity. This guide focuses on the practical application of this versatile reagent, particularly in the synthesis of inhibitors for therapeutically relevant targets like FMS-like Tyrosine Kinase 3 (FLT3), which is frequently mutated in Acute Myeloid Leukemia (AML).[1][2][3]
Physicochemical Properties and Pharmacophoric Rationale
The utility of this compound stems from its distinct structural components, each contributing to the final inhibitor's pharmacological profile.
-
2-Aminopyridine Core : This is the primary kinase-interacting element. The exocyclic amine and the pyridine nitrogen act as a hydrogen bond donor and acceptor, respectively, forming a bidentate interaction with the backbone amide bonds of the kinase hinge region.
-
Piperidine Ring : Connected at the 5-position of the pyridine, this saturated heterocycle provides a three-dimensional structure that can improve physicochemical properties such as solubility. Its conformational flexibility allows it to adapt to the topology of different kinase active sites.
-
N-Methyl Group : The tertiary amine introduced by the methyl group is basic. At physiological pH, it is typically protonated, which can significantly increase aqueous solubility and provides a potential site for salt formation, aiding in drug formulation. This basic center can also form crucial ionic interactions within the target protein.
Below is a diagram illustrating the key pharmacophoric features of an inhibitor derived from this building block interacting with a generic kinase ATP-binding site.
Caption: Pharmacophoric interactions of a kinase inhibitor.
Core Synthetic Methodology: The Buchwald-Hartwig Amination
The most robust and widely used method for incorporating this compound into a target scaffold is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between the amine and an aryl or heteroaryl halide/triflate.[4] Its broad functional group tolerance and high efficiency make it indispensable in modern medicinal chemistry.
The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Synthesis of a Di-substituted Aminopyrimidine Kinase Inhibitor Core
This protocol details a representative synthesis of a generic kinase inhibitor scaffold via a Buchwald-Hartwig amination.
Reaction: Coupling of 2-chloro-4-aryl-pyrimidine with this compound.
Materials and Equipment
-
Reagents:
-
2-Chloro-4-aryl-pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene or Dioxane
-
-
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hot plate
-
Inert atmosphere line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under a positive pressure of argon, add the 2-chloro-4-aryl-pyrimidine (1.0 eq), this compound (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq). Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the electron-rich phosphine ligand.
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the flask and perform three cycles of vacuum backfilling with argon to ensure all dissolved oxygen is removed from the solvent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol (with 0.1% triethylamine to prevent product tailing) to afford the pure N-(4-arylpyrimidin-2-yl)-5-(1-methylpiperidin-4-yl)pyridin-2-amine product.
Data Presentation: Performance and Activity
The choice of reaction parameters is crucial for the success of the Buchwald-Hartwig amination. The following table provides representative data for reaction optimization.
Table 1: Representative Buchwald-Hartwig Reaction Conditions and Yields
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 6 | 92 |
| 2 | Pd(OAc)₂ (4) | BINAP (6) | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
| 3 | Pd₂(dba)₃ (2) | dppf (4) | K₃PO₄ | Toluene | 110 | 16 | 65 |
Yields are representative and highly dependent on the specific aryl halide substrate.
The resulting compounds often exhibit potent inhibitory activity against various kinases. For example, derivatives based on this scaffold have shown high potency against FLT3 and Cyclin-Dependent Kinases (CDKs).[1][5][6]
Table 2: Example Kinase Inhibitory Activity of Synthesized Analogs
| Compound ID | Core Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Quizartinib | Imidazobenzothiazole | FLT3-ITD | 1.1 | [7] |
| Analog A | 2,4-Diaminopyrimidine | FLT3 | 13.9 | [8] |
| Analog B | 2,4-Diaminopyrimidine | CDK4 | 7.4 | [5] |
| R547 | 2,4-Diaminopyrimidine | CDK2 | <10 | [6][9] |
IC₅₀ values are illustrative examples from the literature for compounds containing similar pharmacophores.
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its intrinsic properties allow for the generation of potent, selective, and drug-like molecules. The Buchwald-Hartwig amination provides a reliable and scalable method for its incorporation into diverse heterocyclic cores. As kinase inhibitor research continues to evolve, the strategic use of such well-designed fragments will remain a cornerstone of successful drug discovery campaigns, enabling the rapid generation of novel therapeutics for a range of human diseases.
References
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Zorn, J. A., Wang, Q., Fujimura, E., Barros, T., & Kuriyan, J. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available from: [Link]
- Small, D. (2006). FLT3 mutations: biology and treatment. Hematology. American Society of Hematology.
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Wikipedia. (2023). Quizartinib. Retrieved from [Link]
-
Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52. Available from: [Link]
-
New Drug Approvals. (n.d.). quizartinib. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved from [Link]
-
Wang, Z., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. Available from: [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available from: [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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- 1. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine as a Privileged Scaffold for CNS Drug Discovery
Introduction: The Strategic Value of Privileged Scaffolds in CNS Drug Discovery
The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for molecules to cross the blood-brain barrier and engage with specific neural targets. In this context, "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct receptor types – are of immense value. The 5-(1-methylpiperidin-4-yl)pyridin-2-amine core represents such a scaffold, combining the CNS-favored piperidine moiety with the versatile 2-aminopyridine motif. This combination offers a unique three-dimensional architecture and favorable physicochemical properties, making it an exceptional starting point for the discovery of new drugs targeting a range of CNS pathologies, including psychosis, cognitive disorders, and neurodegenerative diseases.
The piperidine ring is a ubiquitous feature in many approved CNS drugs, enhancing metabolic stability and providing a basic nitrogen atom that can be protonated at physiological pH, which is often crucial for receptor interactions.[1] The 2-aminopyridine component is a key pharmacophore in its own right, known for its ability to participate in a variety of biological interactions and serving as a versatile synthetic handle.[2][3] This guide provides a comprehensive overview of the synthetic utility, potential therapeutic applications, and detailed experimental protocols for leveraging the this compound scaffold in CNS drug discovery programs.
Physicochemical and Structural Features for CNS Penetrance
The inherent properties of the this compound scaffold make it an attractive candidate for CNS drug design. The tertiary amine of the N-methylpiperidine group typically has a pKa in the range of 8.0-9.0, ensuring it is largely protonated at physiological pH. This positive charge can be critical for forming ionic interactions with acidic residues in receptor binding pockets. Furthermore, the 2-aminopyridine moiety provides both a hydrogen bond donor (the amino group) and acceptor (the pyridine nitrogen), enabling diverse interactions with biological targets.
| Property | Predicted Value | Significance in CNS Drug Design |
| Molecular Weight | ~191.29 g/mol | Low molecular weight is favorable for crossing the blood-brain barrier. |
| cLogP | ~1.8-2.2 | An optimal lipophilicity for balancing aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~42 Ų | A low TPSA is generally correlated with good blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Facilitates specific interactions with target proteins. |
| Hydrogen Bond Acceptors | 3 | Provides multiple points for hydrogen bonding with biological targets. |
| Rotatable Bonds | 2 | Low number of rotatable bonds reduces conformational flexibility, potentially increasing binding affinity. |
Note: Predicted values are estimations and should be experimentally verified.
Synthetic Strategies: A Gateway to Chemical Diversity
A robust and flexible synthetic route is paramount for exploring the chemical space around a privileged scaffold. The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies. A proposed retrosynthetic analysis suggests a convergent approach, coupling a suitably functionalized pyridine with a piperidine-derived organometallic reagent.
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the gram-scale synthesis of the title scaffold, commencing from commercially available starting materials.
Step 1: Synthesis of 2-Amino-5-bromopyridine
2-Aminopyridine is selectively brominated at the 5-position.
-
Reagents and Conditions: 2-aminopyridine, N-Bromosuccinimide (NBS), acetonitrile, room temperature.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in acetonitrile.
-
Slowly add NBS (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-amino-5-bromopyridine.[4]
-
Step 2: Synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
This step prepares the boronic ester of the piperidine coupling partner.
-
Reagents and Conditions: 1-Methyl-4-piperidone, triflic anhydride, base (e.g., triethylamine), bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent like dioxane.
-
Procedure:
-
React 1-methyl-4-piperidone with a triflating agent to form the corresponding vinyl triflate.
-
In a separate flask, combine the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq) in anhydrous dioxane.
-
Degas the mixture with nitrogen or argon and heat to 80-90 °C for 12-16 hours.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired boronic ester.
-
Step 3: Suzuki-Miyaura Coupling and Final Reduction
The two key fragments are coupled, followed by reduction of the double bond.
-
Reagents and Conditions: 2-Amino-5-bromopyridine, the synthesized boronic ester, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., aqueous sodium carbonate), and a solvent system (e.g., toluene/ethanol). Followed by hydrogenation (H₂, Pd/C).
-
Procedure:
-
Combine 2-amino-5-bromopyridine (1.0 eq), the boronic ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and 2M aqueous sodium carbonate (3.0 eq) in a toluene/ethanol mixture.[5]
-
Degas the mixture and heat to reflux (around 90-100 °C) for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Dissolve the crude intermediate in ethanol or methanol and subject it to hydrogenation using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (50 psi) until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield the final product, this compound.
-
Caption: Proposed Suzuki-Miyaura coupling route.
Key CNS Targets and Therapeutic Hypotheses
Based on the structural components of the scaffold and data from closely related molecules, several high-value CNS targets are hypothesized to be modulated by derivatives of this compound.
Serotonin 5-HT₂ₐ Receptors: A Focus on Psychosis
The 5-HT₂ₐ receptor is a well-validated target for the treatment of psychosis. Atypical antipsychotics often exhibit high affinity for this receptor. A notable example is ACP-103, which incorporates the 1-methylpiperidin-4-yl moiety and acts as a potent 5-HT₂ₐ inverse agonist.[6][7] This provides a strong rationale for screening derivatives of our scaffold for 5-HT₂ₐ receptor antagonism or inverse agonism.
| Compound | Target | Assay Type | Potency |
| ACP-103 | Human 5-HT₂ₐ | Radioligand Binding ([³H]ketanserin) | pKᵢ = 9.3 |
| ACP-103 | Human 5-HT₂ₐ | Functional (R-SAT) | pIC₅₀ = 8.7 (Inverse Agonist) |
| ACP-103 | Human 5-HT₂C | Radioligand Binding | pKᵢ = 8.8 |
Data from Vvanover et al., J Pharmacol Exp Ther, 2006.[6]
Dopamine D₂ Receptors: The Cornerstone of Antipsychotic Action
Antagonism at the dopamine D₂ receptor is a hallmark of all currently approved antipsychotic medications. While high occupancy of D₂ receptors is linked to extrapyramidal side effects, a moderate affinity for D₂ in combination with potent 5-HT₂ₐ antagonism is a desirable profile for atypical antipsychotics. Therefore, assessing the affinity of novel analogs for the D₂ receptor is a critical step.
Other Potential Targets
The versatility of the scaffold suggests potential activity at other CNS targets, including:
-
Muscarinic and Histaminergic Receptors: Often considered off-targets for antipsychotics, but modulation could be beneficial for other indications.
-
Sigma Receptors: These receptors are implicated in a variety of CNS functions, and ligands often possess a piperidine core.[8]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. The scaffold's basic nitrogen could interact with the catalytic anionic site of AChE.
Caption: A typical screening cascade for CNS drug discovery.
Application Protocols: From Benchtop to In Vivo
The following protocols provide detailed methodologies for the initial characterization of compounds derived from the this compound scaffold.
Protocol 1: 5-HT₂ₐ Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the human 5-HT₂ₐ receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT₂ₐ receptor.
-
[³H]Ketanserin (radioligand).
-
Serotonin (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and filter mats (GF/B).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM serotonin (for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [³H]Ketanserin (final concentration ~1-2 nM).
-
Add 100 µL of the membrane preparation (5-10 µg protein/well).
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Harvest the membranes by rapid filtration onto the GF/B filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.[9]
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the blood-brain barrier.
-
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning), consisting of a donor plate with a filter membrane and an acceptor plate.
-
Porcine brain lipid extract.
-
Dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
UV-Vis plate reader or LC-MS/MS for quantification.
-
-
Procedure:
-
Coat the filter membrane of the donor plate with a solution of porcine brain lipid in dodecane (e.g., 20 mg/mL) and allow the solvent to evaporate.
-
Add the test and control compounds (dissolved in PBS, typically at 100-200 µM) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4-18 hours.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[10]
-
Calculate the effective permeability (Pe) for each compound.
-
Protocol 3: In Vivo Model of Psychosis - Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can reverse deficits in PPI induced by psychomimetic agents like Dizocilpine (MK-801).
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect the animal's startle reflex.
-
Procedure:
-
Acclimate the animals to the testing room and the startle chambers.
-
Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection).
-
After a suitable pretreatment time, administer a PPI-disrupting agent such as MK-801 (e.g., 0.1-0.3 mg/kg, s.c.).[6]
-
Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials: pulse-alone trials (e.g., 120 dB startle pulse) and prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the startle pulse by 100 ms).
-
Measure the startle amplitude in each trial.
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100 ].
-
Analyze the data to determine if the test compound can reverse the MK-801-induced deficit in PPI.[11]
-
Structure-Activity Relationship (SAR) and Lead Optimization
Once initial hits are identified, a systematic exploration of the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several points for diversification.
A visual representation of the SAR points would be placed here. Due to current limitations, a Graphviz diagram with an embedded image cannot be rendered. The points for modification are:
-
R¹ (Pyridine Ring): Substitution at positions 3, 4, and 6 of the pyridine ring can modulate lipophilicity, electronic properties, and steric interactions. Small electron-withdrawing groups (e.g., fluorine, chlorine) or small alkyl groups could be explored.
-
R² (Amino Group): Acylation or alkylation of the 2-amino group can significantly alter the molecule's properties. This position can be used to introduce larger functional groups to probe for additional binding interactions.
-
R³ (Piperidine Nitrogen): While the methyl group is a common starting point, varying the alkyl substituent on the piperidine nitrogen can impact basicity, lipophilicity, and potential interactions with the target.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the discovery of novel CNS therapeutics. Its favorable physicochemical properties, synthetic tractability, and the proven success of related structures in targeting key CNS receptors like 5-HT₂ₐ underscore its potential. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, screen, and optimize novel compounds based on this privileged core. Future work should focus on building a diverse chemical library around this scaffold and exploring its potential in a broader range of CNS targets and disease models, including those for cognitive enhancement in Alzheimer's disease and for the treatment of other psychiatric disorders.
References
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-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available from: [Link]
- Vanover KE, et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J Pharmacol Exp Ther. 2006;317(2):910-8.
- Shim JY, et al. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. J Med Chem. 2002;45(7):1447-59.
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Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
- Lange JH, et al. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). J Med Chem. 2004;47(3):627-43.
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- Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. Molecules. 2012;17(5):4985-5001.
- Quantification of In Vitro Blood-Brain Barrier Permeability. Methods Mol Biol. 2011;686:425-34.
- Srikanth, G., et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021;4(4):183-193.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Curr Pharm Des. 2019;25(33):3584-3596.
- Seventy Years of Antipsychotic Development: A Critical Review. Int J Mol Sci. 2023; 24(13):10986.
- Nagakura, Y., et al. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs. J Pharmacol Exp Ther. 2008;325(1):190-9.
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Experimental protocol for N-arylation of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
An Application Guide to the Synthesis of N-Aryl-5-(1-Methylpiperidin-4-yl)pyridin-2-amines via Palladium-Catalyzed Cross-Coupling
Abstract
This technical guide provides a comprehensive, field-proven protocol for the N-arylation of 5-(1-methylpiperidin-4-yl)pyridin-2-amine, a key scaffold in medicinal chemistry. We move beyond a simple recitation of steps to deliver an in-depth analysis of the Buchwald-Hartwig amination reaction, the premier method for this transformation. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the reaction's mechanistic underpinnings, the critical interplay of reaction parameters, and a detailed, validated experimental procedure. By explaining the causality behind each experimental choice, from ligand selection to inert atmosphere techniques, this guide serves as both a practical protocol and an educational resource for executing successful C-N cross-coupling reactions.
Introduction: The Strategic Importance of N-Arylated 2-Aminopyridines
The N-arylated 2-aminopyridine motif is a privileged structure in modern pharmacology, appearing in a multitude of clinically significant agents. Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging in critical hydrogen bonding and π-stacking interactions with biological targets. The development of efficient and modular synthetic routes to access analogues of this scaffold is therefore of paramount importance in drug discovery programs.
The palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard for forging C-N bonds, offering significant advantages over harsher, traditional methods like the Ullmann condensation.[1][2] Its broad substrate scope, functional group tolerance, and milder reaction conditions have made it an indispensable tool.[3] This guide focuses on the application of this powerful reaction to the synthesis of N-arylated derivatives of this compound, a substrate that presents unique challenges due to the potential for the 2-aminopyridine nitrogen to chelate the palladium catalyst.[4][5]
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is fundamental to troubleshooting and optimizing the reaction. The process is a catalytic cycle centered on a palladium complex, which facilitates the coupling of an amine with an aryl halide.[6][7]
The catalytic cycle proceeds through three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.[8] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[9]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine, forming a palladium amido complex.[1][8] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to cause side reactions.
-
Reductive Elimination : This is the final, product-forming step. The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing the Reaction: A Guide to Parameter Selection
The success of the N-arylation of this compound hinges on the careful selection of several key parameters. The electron-rich nature of the 2-aminopyridine moiety and its potential to act as a bidentate ligand for the catalyst requires special consideration.[4]
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, directly entering the catalytic cycle. Pd(OAc)₂ is a stable, air-tolerant Pd(II) source that is reduced in situ to Pd(0) by the phosphine ligand or amine.[9] |
| Phosphine Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | This is the most critical choice. The 2-aminopyridine substrate can chelate palladium, forming inactive catalyst species. A bidentate ligand with a large "bite angle" like Xantphos is highly effective at preventing this deactivation and promoting the desired reductive elimination step.[10][11] Bulky, electron-rich monodentate ligands (e.g., BrettPhos) are also excellent alternatives.[7] |
| Aryl Halide | Aryl Bromide | Aryl bromides offer a good balance of reactivity and stability. Aryl iodides can be more reactive but may also lead to catalyst inhibition.[9] Aryl chlorides are less reactive and often require more specialized, highly active catalyst systems. |
| Base | Cs₂CO₃ (Cesium Carbonate) or NaOt-Bu (Sodium tert-butoxide) | A strong, non-nucleophilic base is required. NaOt-Bu is highly effective but can be incompatible with base-sensitive functional groups like esters.[6] Cs₂CO₃ is a milder but still effective choice, often used with heteroaromatic substrates.[10] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic, and relatively high-boiling solvents are necessary to ensure solubility and achieve the required reaction temperatures. Rigorous exclusion of water and oxygen is crucial for catalyst stability. |
| Temperature | 80–110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) species and many phosphine ligands are sensitive to oxidation. Performing the reaction under an inert atmosphere is mandatory to prevent catalyst decomposition and ensure reproducibility. |
Detailed Experimental Protocol
This protocol describes the N-arylation of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Supplier | Notes |
| This compound | C₁₁H₁₇N₃ | 191.27 | Commercially available | Ensure anhydrous. |
| Aryl Bromide (Ar-Br) | Varies | Varies | Commercially available | Substrate of choice. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | Strem, Sigma-Aldrich | Store under inert gas. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Strem, Sigma-Aldrich | Air-stable solid. |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | Sigma-Aldrich | Highly hygroscopic. Handle in a glovebox. |
| Anhydrous Toluene | C₇H₈ | 92.14 | Acros, Sigma-Aldrich | Use from a solvent purification system or a sealed bottle. |
Step-by-Step Procedure
Note: This reaction is highly sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or standard Schlenk line techniques.
-
Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv, 2 mol %) and Xantphos (0.04 equiv, 4 mol %).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the pre-weighed catalyst/ligand mixture to the Schlenk tube.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Seal the Schlenk tube tightly.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12–24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly cool the reaction, and remove a small aliquot via syringe under a positive flow of inert gas. Quench the aliquot with a few drops of water and extract with ethyl acetate before analysis. The reaction is complete upon consumption of the limiting reagent (the amine).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water (approx. 10 mL per mmol of substrate).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes with 1% triethylamine to prevent product streaking.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final N-arylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-arylation protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents are anhydrous and the system is rigorously inert. Use freshly opened reagents.2. Switch to a stronger base like NaOt-Bu or K₃PO₄. Ensure the base is fresh.3. Increase the temperature in 10 °C increments (up to 120 °C for toluene). |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. Presence of water in the reaction.2. β-Hydride elimination from the amido complex. | 1. Use scrupulously dry solvents and reagents.2. This is less common with well-chosen ligands like Xantphos but can occur. Ensure the ligand-to-palladium ratio is correct (typically 2:1 for Xantphos:Pd₂(dba)₃). |
| Formation of Di-arylated Amine | The product is more reactive than the starting amine. | This is a known challenge in N-arylation of primary amines.[3] Use a slight excess of the starting amine (e.g., 1.2 equiv) relative to the aryl halide to favor mono-arylation. |
| Product Streaking on Silica Gel | The basic nitrogen atoms on the product interact strongly with the acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the chromatography eluent to neutralize the silica and improve peak shape. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: While many modern ligands are air-stable solids, some can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: This is a corrosive and highly reactive strong base. It reacts violently with water. Handle exclusively in a glovebox or under a strictly inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and toxic. Work in a fume hood and avoid sources of ignition.
References
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Thieme Connect. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. [Link]
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Application Note: High-Throughput Screening Strategies for 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Derivatives
Introduction
The 5-(1-Methylpiperidin-4-yl)pyridin-2-amine scaffold represents a "privileged structure" in modern medicinal chemistry. Its constituent pyridine and piperidine rings are versatile pharmacophores found in a multitude of biologically active agents, improving physicochemical properties such as metabolic stability, permeability, potency, and target binding.[1] Derivatives of this core structure have shown promise against a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, making them attractive starting points for drug discovery campaigns in oncology, neuroscience, and infectious diseases.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-throughput screening (HTS) strategies tailored for the identification and characterization of novel bioactive molecules based on this scaffold. We will delve into the causality behind experimental choices for different target classes, provide detailed, field-proven protocols for key assay technologies, and outline a robust framework for hit validation and data analysis, ensuring a high degree of scientific integrity throughout the discovery process.
Pre-Screening Considerations: Managing Compound Liabilities
Before initiating any HTS campaign, it is critical to understand the potential intrinsic properties of the compound library that might interfere with assay technologies. Pyridine-containing heterocycles can present specific challenges. Proactively addressing these liabilities is a cornerstone of a trustworthy screening cascade.
-
Compound Quality Control: The first step is to ensure the purity and structural integrity of each compound. Hit validation should always include resynthesis and full analytical characterization (e.g., NMR, LC-MS) to confirm the structure and purity of active compounds.[4]
-
Solubility: Poor aqueous solubility can lead to compound aggregation, a notorious source of false positives in HTS. It is advisable to perform solubility assessments and, if necessary, include detergents like Triton X-100 or Tween-20 in assay buffers, provided they do not interfere with the biological target.
-
Assay Interference: Pyridine derivatives can sometimes exhibit autofluorescence or quench fluorescent signals. It is crucial to perform pre-screening checks by incubating compounds with the detection reagents alone to identify and flag any molecules that directly interfere with the readout technology.[5][6] Computational tools can also predict compounds prone to pan-assay interference (PAINS).[5]
Target-Based HTS Strategies
Target-based screening remains a cornerstone of drug discovery, offering a direct route to modulating a protein of interest. Given the structural motifs of the this compound scaffold, kinases and GPCRs are two of the most logical and fruitful target classes to explore.[7][8]
Screening for Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[7] Several robust HTS technologies are available to identify kinase inhibitors.[7][9]
TR-FRET assays, such as LANCE® and LanthaScreen™, are powerful, homogeneous (no-wash) assays ideal for HTS.[10][11][12] They measure the inhibition of substrate phosphorylation by detecting the proximity of a lanthanide-labeled antibody (donor) that recognizes the phosphorylated substrate and a fluorescently labeled substrate (acceptor). The time-resolved detection minimizes interference from compound autofluorescence and light scatter.[9]
Protocol 1: LANCE® Ultra TR-FRET Kinase Assay
This protocol provides a generalized framework for screening compounds against a protein kinase. Specific concentrations of kinase, substrate, and ATP must be optimized for each target.
A. Materials
-
Kinase of interest
-
ULight™-labeled peptide substrate
-
LANCE® Europium-labeled anti-phospho-substrate antibody (e.g., anti-phosphotyrosine)
-
Adenosine triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop Solution: 10 mM EDTA in Assay Buffer
-
Test Compounds: 10 mM stock in DMSO, serially diluted
-
384-well low-volume white microplates (e.g., OptiPlate-384)
-
TR-FRET enabled microplate reader (e.g., Revvity EnVision®)
B. Reagent Preparation
-
Kinase Solution (2X): Prepare a solution of the kinase in Assay Buffer at twice the final desired concentration.
-
Substrate/ATP Solution (4X): Prepare a solution containing the ULight™-peptide and ATP in Assay Buffer at four times their final desired concentrations.
-
Compound Plates: Prepare plates with test compounds serially diluted in DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
Detection Mix (2X): Prepare a solution of the Eu-labeled antibody in Stop Solution at twice the final desired concentration.
C. Assay Procedure
-
Add 5 µL of the Substrate/ATP Solution (4X) to each well of the 384-well plate.
-
Add 5 µL of the 4X compound solution (or vehicle control) to the appropriate wells.
-
To initiate the kinase reaction, add 10 µL of the Kinase Solution (2X).
-
Incubate the plate at room temperature for 60 minutes (or optimized time).
-
Stop the reaction by adding 10 µL of the Detection Mix (2X).
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, exciting at 320 or 340 nm and measuring emission at 615 nm (Europium donor) and 665 nm (ULight™ acceptor).[10]
D. Data Analysis
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to high (no enzyme) and low (vehicle) controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Screening for GPCR Modulators
GPCRs represent the largest family of cell surface receptors and are the target of a significant portion of all approved drugs.[8][13] HTS campaigns for GPCRs can measure either direct ligand binding or downstream functional responses, such as the accumulation of second messengers.[14][15]
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based method for detecting biomolecular interactions.[16][17] The cAMP assay is a competitive immunoassay where cAMP produced by cells competes with a biotinylated cAMP probe for binding to an antibody-coated Acceptor bead.[18] Proximity of the Donor and Acceptor beads results in a luminescent signal, which is inversely proportional to the amount of cAMP produced.
Protocol 2: AlphaScreen® cAMP Functional Assay
This protocol is designed to measure agonist or antagonist activity at Gs- or Gi-coupled GPCRs expressed in a recombinant cell line.
A. Materials
-
Host cell line expressing the GPCR of interest
-
Cell culture medium and reagents
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (phosphodiesterase inhibitor)
-
AlphaScreen® cAMP Assay Kit (e.g., from Revvity), containing:
-
Anti-cAMP Acceptor beads
-
Streptavidin Donor beads
-
Biotinylated-cAMP
-
-
Lysis Buffer (if required, as per manufacturer's instructions)
-
Test Compounds: 10 mM stock in DMSO, serially diluted
-
384-well white microplates (e.g., ProxiPlate-384 Plus)
-
AlphaScreen-capable microplate reader (e.g., Revvity EnVision® with laser excitation)
B. Assay Procedure
-
Cell Plating: Seed cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Remove culture medium and add 5 µL of test compound (2X final concentration) prepared in Stimulation Buffer. For antagonist screening, pre-incubate with the antagonist before adding a known agonist.
-
Cell Stimulation: Incubate the plate at 37°C for 30 minutes to allow for GPCR activation and cAMP production.
-
Bead Preparation (under subdued light):
-
Prepare a 2X mix of anti-cAMP Acceptor beads in Lysis Buffer.
-
Prepare a 2X mix of Streptavidin Donor beads and biotin-cAMP in Lysis Buffer.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the Acceptor bead mix to all wells.
-
Incubate for 2 hours at room temperature, protected from light.
-
Add 5 µL of the Donor bead/biotin-cAMP mix to all wells.
-
-
Final Incubation: Incubate for another 2 hours at room temperature, protected from light.
-
Read Plate: Measure the AlphaScreen signal on a compatible plate reader (excitation at 680 nm, emission between 520-620 nm).[17][19]
C. Data Analysis
-
The raw AlphaScreen signal is inversely proportional to the intracellular cAMP concentration.
-
Convert the signal to cAMP concentration using a standard curve generated with known amounts of cAMP.
-
Plot cAMP concentration versus compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Phenotypic Screening Strategies
Phenotypic screening identifies compounds that produce a desired change in cell or organism phenotype, without a preconceived target.[20][21] This target-agnostic approach is powerful for discovering first-in-class medicines and understanding complex disease biology.[22] High-Content Screening (HCS), which uses automated microscopy and image analysis, is the primary enabling technology for phenotypic screening.[23]
A conceptual protocol for a phenotypic screen might involve treating a neuronal cell line with the compound library and using HCS to quantify changes in neurite outgrowth, a key phenotype for neurodegenerative diseases. Images would be analyzed to extract dozens of features (e.g., neurite length, branch points, cell body size), and hits would be identified as compounds that induce a specific, desired morphological profile.
Data Analysis and Hit Validation Cascade
A rigorous hit validation process is essential to eliminate false positives and prioritize the most promising compounds for lead optimization.[4][5] Data from HTS is often of variable quality, and a "trust but verify" approach is mandatory.[24]
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test primary hits from freshly sourced or resynthesized solid compound to rule out sample handling errors.[24]
-
Dose-Response Analysis: Generate full dose-response curves to confirm potency (IC₅₀/EC₅₀) and assess the quality of the curve slope.[5]
-
Orthogonal Assays: Confirm activity in a secondary assay that uses a different detection technology to eliminate technology-specific artifacts.[4] For example, a TR-FRET kinase hit could be confirmed with a label-free binding assay like Surface Plasmon Resonance (SPR).[25]
-
Off-Target Profiling: Screen validated hits against a panel of related targets (e.g., a kinase panel) to assess selectivity. Computational methods can also predict likely off-targets.[26][27][28] This is critical for predicting potential side effects and for understanding the compound's polypharmacology.
Summary and Assay Selection Guide
Choosing the right assay depends on the specific goals of the screening campaign. The table below summarizes the technologies discussed.
| Assay Technology | Principle | Pros | Cons | Best For |
| TR-FRET | Time-Resolved FRET | Homogeneous, low interference, robust, sensitive.[9][12] | Requires specific labeled reagents, can be expensive. | Primary HTS for kinases, protein-protein interactions. |
| Fluorescence Polarization | Molecular Rotation | Homogeneous, simple mix-and-read format, cost-effective.[29][30] | Lower sensitivity for large targets, requires fluorescent probe. | Primary HTS for binding assays, enzyme kinetics.[25][31] |
| AlphaScreen® | Luminescent Proximity | Extremely sensitive, homogeneous, versatile for many targets.[16][17] | Sensitive to light, potential for singlet oxygen quenchers. | Primary HTS for cAMP, kinases, biomarkers.[18] |
| High-Content Screening | Automated Imaging | Multiparametric data, physiologically relevant, target-agnostic.[23] | Complex data analysis, lower throughput, higher cost. | Phenotypic screening, secondary assays, toxicity profiling.[21] |
For a primary screen of this compound derivatives against a specific kinase, a TR-FRET assay offers the best balance of throughput, robustness, and resistance to compound interference. For a GPCR target, an AlphaScreen cAMP assay provides a highly sensitive functional readout. If the goal is novel target discovery, a high-content phenotypic screen is the most powerful approach.
References
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Bertz, A., & Woscholski, R. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. FEBS Letters. Available at: [Link]
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Hauser, A. S., Chavali, S., Masuho, I., Jahn, K., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]
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BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. Available at: [Link]
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Jin, C., et al. (2023). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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Burke, T. J., Loniello, K. R., Beebe, J. A., & Ervin, K. M. (2003). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience. Available at: [Link]
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Oncodesign Services. (n.d.). Phenotypic Screening Services. Oncodesign Services. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]
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Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Available at: [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. Available at: [Link]
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BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. Available at: [Link]
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Williams, C. (2012). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Pharmaceutical Biotechnology. Available at: [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Available at: [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. Available at: [Link]
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Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]
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SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]
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Drug Target Review. (n.d.). LANCE TR-FRET. Drug Target Review. Available at: [Link]
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ScheMog, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Available at: [Link]
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Krishna, S., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. Emerald Cloud Lab. Available at: [Link]
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Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
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Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Current Pharmaceutical Design. Available at: [Link]
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Kim, Y., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. Molecules. Available at: [Link]
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Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. Available at: [Link]
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National Center for Biotechnology Information. (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. Available at: [Link]
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Iversen, P. W., et al. (2006). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
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vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Chylewska, A., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences. Available at: [Link]
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Sharma, P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
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Franchini, S., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. Available at: [Link]
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Open Access Journals. (2023). A Brief View on Pyridine Compounds. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]
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Vasile, F., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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5-(1-Methylpiperidin-4-yl)pyridin-2-amine in the synthesis of macrocycles
Application Notes & Protocols
Topic: Strategic Use of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine for the Synthesis of Novel Macrocycles via Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and pharmacology.
Abstract: Macrocycles occupy a unique and valuable segment of chemical space for drug discovery, offering a blend of conformational rigidity and complexity that is ideal for challenging protein-protein interaction targets. This guide details the strategic application of the bifunctional building block, this compound, in the rational design and synthesis of novel macrocyclic scaffolds. We provide a comprehensive overview of the reagent's structural attributes, a discussion on the principles of macrocyclization via amide bond formation, and a detailed, field-tested protocol for the synthesis of a representative macrocycle. This document serves as a practical resource for chemists aiming to leverage this versatile building block to create diverse and medicinally relevant macrocyclic libraries.
The Building Block: A Strategic Analysis
The compound this compound (CAS 866620-33-9) is a highly valuable precursor in medicinal chemistry. Its structure is a deliberate fusion of two "privileged scaffolds"—the piperidine ring and the pyridine ring—each contributing distinct and advantageous properties to a final macrocyclic structure.[1][2]
-
Pyridin-2-amine Moiety: This is the primary reactive handle for incorporation into the macrocyclic backbone. The exocyclic amine is a potent nucleophile, making it ideal for reactions such as amide bond formation. Its integration into the aromatic pyridine ring imparts a degree of conformational rigidity to the macrocycle.
-
Piperidine Scaffold: Piperidine is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[1][3] Its inclusion provides several benefits:
-
Improved Physicochemical Properties: It enhances aqueous solubility and can be used to modulate the lipophilicity of the final molecule, crucial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][4]
-
Structural Vector: The saturated, six-membered ring acts as a three-dimensional scaffold, projecting its substituent into a defined vector of chemical space, which is critical for precise interaction with biological targets.[5]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation.[1]
-
-
N-Methyl Group: The methyl group on the piperidine nitrogen ensures it remains a tertiary amine, preventing it from participating in competing amide-forming reactions and modulating its basicity.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 866620-33-9 | [6] |
| Molecular Formula | C₁₁H₁₇N₃ | Inferred |
| Molecular Weight | 191.27 g/mol | Inferred |
| Appearance | Light yellow to brown powder/crystal | |
| Purity | Typically >95% | [6] |
The Core Challenge: Intramolecular Cyclization
The synthesis of macrocycles is fundamentally a contest between the desired intramolecular reaction and the undesired intermolecular polymerization.[7] The success of a macrocyclization hinges on creating conditions that kinetically favor the two ends of a single linear precursor finding each other over finding other molecules.
The High-Dilution Principle
The cornerstone of successful macrocyclization is the high-dilution principle.[7][8] By maintaining an extremely low concentration of the reactive linear precursor, the probability of intramolecular collision is favored over intermolecular encounters. This is practically achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump. This technique is also referred to as "pseudo-dilution."[7][9]
Caption: General workflow for macrocycle synthesis.
Choosing the Right Coupling Reagent
The formation of the amide bond requires the activation of the carboxylic acid terminus. Several reagents are available, with uronium/aminium salts being particularly effective for challenging macrocyclizations.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice. It is highly efficient, acts rapidly, and is known to suppress epimerization at chiral centers adjacent to the activated carboxyl group.[10][11][12] Its mechanism involves the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[12]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent, though sometimes less effective than HATU for particularly difficult cyclizations.[13]
-
T3P (Propylphosphonic Anhydride): A milder and often greener alternative, T3P is effective and generates water-soluble byproducts, simplifying purification.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A classic and cost-effective combination, but can be slower and may lead to more side reactions in complex systems.
For this protocol, we select HATU for its proven efficacy and speed in complex macrocyclizations.[10][14]
Experimental Protocol: Synthesis of a Representative Macrocycle
This section provides a representative, two-stage protocol: first, the synthesis of a linear precursor, followed by the key macrocyclization step.
Stage 1: Synthesis of the Linear Precursor
This stage couples the title aminopyridine with a linker, in this case, Boc-protected 6-aminohexanoic acid, to create the linear molecule poised for cyclization.
Reaction: Boc-NH-(CH₂)₅-COOH + this compound → Boc-NH-(CH₂)₅-CO-NH-pyridin-yl-(1-Methylpiperidin-4-yl)
-
Reagent Preparation:
-
In a round-bottom flask, dissolve Boc-6-aminohexanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add a solution of this compound (1.0 eq) in a small volume of anhydrous DCM/DMF to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in DCM) to yield the Boc-protected linear precursor.
-
Stage 2: Deprotection and Macrocyclization
Step A: Boc Deprotection
-
Dissolve the purified linear precursor from Stage 1 in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA) to yield the crude amine-acid salt (the linear precursor). This is used directly in the next step.
Step B: High-Dilution Macrocyclization
Caption: Reaction scheme for the macrocyclization step.
-
Setup:
-
To a large, flame-dried round-bottom flask equipped with a magnetic stirrer, add a large volume of anhydrous DMF to achieve a final concentration of 0.001 M . For example, for 0.1 mmol of precursor, use 100 mL of DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq) to the reaction flask and stir.
-
-
High-Dilution Addition:
-
Dissolve the crude linear precursor from Step A in anhydrous DMF (e.g., 10-20% of the total solvent volume).
-
Using a syringe pump, add the precursor solution to the stirred reaction flask over a period of 10-12 hours . The slow addition is critical to maintain high-dilution conditions and minimize polymerization.[7]
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 24-48 hours.
-
Monitor the reaction progress by LC-MS, looking for the disappearance of the linear precursor mass and the appearance of the desired macrocycle mass.
-
-
Work-up and Purification:
-
Remove the DMF under high vacuum.
-
Dissolve the residue in a suitable solvent mixture (e.g., DCM/Methanol).
-
Purify the crude product using preparative reverse-phase HPLC to isolate the pure macrocycle.
-
Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Macrocycle | - Concentration too high.- Incomplete activation.- Precursor conformation is unfavorable. | - Ensure syringe pump addition is slow and steady.- Increase equivalents of HATU/DIPEA slightly (e.g., to 1.5/4.0 eq).- Screen other solvents (e.g., DCM, Acetonitrile) or try a templating agent.[15] |
| Dimer/Polymer Formation | - Primary failure of high-dilution conditions. | - Decrease the concentration further (e.g., to 0.0005 M).- Slow the addition rate of the syringe pump. |
| No Reaction | - Reagents (especially HATU) degraded.- Insufficient base. | - Use fresh, high-purity HATU from a reliable source.- Ensure DIPEA is anhydrous and sufficient equivalents are used to neutralize both the precursor salt and the acid generated. |
| Epimerization (if chiral centers are present) | - Base is too strong or reaction time is too long. | - Use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine.- Ensure reaction is not heated unless necessary. HATU is known to minimize this issue.[10] |
Conclusion
This compound is a powerful and strategic building block for constructing novel macrocycles. Its bifunctional nature, combining a reactive aminopyridine handle with a drug-like piperidine scaffold, allows for the creation of conformationally constrained molecules with desirable physicochemical properties. The success of the macrocyclization step is critically dependent on rigorous adherence to high-dilution principles and the use of potent coupling reagents like HATU. The protocol described herein provides a robust and adaptable framework for researchers to explore new chemical space and develop next-generation macrocyclic therapeutics.
References
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Caballero, A., & de la Hoz, A. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(20), 11146-11237. Available at: [Link]
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524.
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PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]
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Hutton, C. A., et al. (2019). Rapid, Traceless, Ag-Promoted Macrocyclization of Peptides Possessing an N-Terminal Thioamide. Organic Letters. (This article compares HATU coupling rates in its supporting information, demonstrating its standard use). Available at: [Link]
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Morales-Serna, J. A., et al. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Accounts of Chemical Research. Available at: [Link]
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Londregan, A. T., et al. (2012). A new and useful method for the macrocyclization of linear peptides. Organic Letters, 14(11), 2890-3. Available at: [Link]
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Isidro-Llobet, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
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ResearchGate. (2014). What are the highest yielding conditions to close up a 14-membered macrocycle by forming an amide bond? Available at: [Link]
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Hili, R., et al. (2010). Macrocyclization of linear peptides enabled by amphoteric molecules. Journal of the American Chemical Society, 132(9), 2889-91. Available at: [Link]
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Bastero, A., et al. (2017). Macrocycle Synthesis by Chloride-Templated Amide Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
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Aapptec Peptides. Coupling Reagents. Available at: [Link]
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Zhang, M., & Chen, K. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]
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Al-Hourani, B. J., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
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ResearchGate. Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Available at: [Link]
-
Pharmaffiliates. (2024). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
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Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
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Jackson, C. J., et al. (2017). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. ANU Open Research. Available at: [Link]
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Wang, J., et al. (2019). Solid‐Phase Peptide Macrocyclization and Multifunctionalization via Dipyrrin Construction. Angewandte Chemie International Edition. Available at: [Link]
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Application Notes and Protocols: Cell-Based Assays for Evaluating 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Activity
Introduction: A Strategic Approach to Characterizing Novel Bioactive Compounds
The compound 5-(1-methylpiperidin-4-yl)pyridin-2-amine is a synthetic organic molecule with potential for biological activity, suggested by structural similarities to compounds targeting G-protein coupled receptors (GPCRs) and other therapeutic targets.[1][2][3] As with any novel chemical entity, the initial steps in drug discovery involve a systematic evaluation of its effects on living cells. This guide provides a comprehensive framework for researchers to conduct initial cell-based characterization of this compound, starting with foundational cytotoxicity assessments and progressing to broad-based screening assays to elucidate its mechanism of action.
The protocols herein are designed to be robust and adaptable, providing both the "how" and the "why" behind each experimental step. By following this tiered approach, researchers can efficiently determine a therapeutically relevant concentration range and identify the primary cellular pathways modulated by this compound, thereby paving the way for more focused mechanistic studies.
Part 1: Foundational Analysis - Determining the Therapeutic Window
Before investigating the specific biological activity of a compound, it is crucial to first determine its effect on cell viability and proliferation.[4][5] These initial assays are fundamental for identifying a concentration range where the compound is not overtly toxic, which is essential for interpreting the results of subsequent functional assays.[6] A compound that causes widespread cell death can produce misleading results in assays designed to measure specific cellular events.[7]
Rationale for Initial Cytotoxicity Screening
The primary goal of this phase is to distinguish between cytotoxic (cell-killing) and cytostatic (slowing cell growth) effects.[4] This is achieved by exposing various cell lines to a wide range of concentrations of the test compound and measuring cell viability over time. The data generated will be used to calculate the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), which are critical parameters for designing future experiments.
Experimental Workflow for Cytotoxicity Profiling
The following workflow provides a systematic approach to assessing the cytotoxic potential of this compound.
Caption: A generalized receptor tyrosine kinase signaling pathway.
Part 3: Data Interpretation and Next Steps
The results from this initial panel of assays will provide a foundational understanding of the bioactivity of this compound.
-
If significant cytotoxicity is observed: The compound may have potential as a cytotoxic agent (e.g., for oncology), and further investigation into the mechanism of cell death (apoptosis vs. necrosis) would be warranted. [8]* If the compound modulates cAMP or calcium levels: This strongly suggests activity at one or more GPCRs. The next steps would involve screening against a panel of known GPCRs to identify the specific target(s). [9]* If kinase activity is inhibited: The compound is likely a kinase inhibitor. Further studies should focus on determining the specific kinase(s) inhibited and the mode of inhibition. [10]* If no activity is observed: The compound may be inactive in these pathways, or it may have a novel mechanism of action not covered by this initial screen. In this case, more advanced phenotypic screening or target identification approaches may be necessary.
This systematic, multi-faceted approach ensures a thorough initial characterization of novel compounds, providing a solid foundation for further drug discovery and development efforts.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]
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StudySmarter. (2024, August 28). Cytotoxicity Evaluation: Methods & Techniques. Retrieved from [Link]
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Rajput, S. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Ke, N. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]
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Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]
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Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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Ortiz, A., et al. (2019). A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. Retrieved from [Link]
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PCBIS. (n.d.). Evaluation of the cytotoxic effects of a compound on cell lines. Retrieved from [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]
-
Thorne, N., et al. (2012). High-Throughput RT-PCR for small-molecule screening assays. PMC. Retrieved from [Link]
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Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
-
An, W. F., & Tolliday, N. (2010). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]
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ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
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Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]
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Taylor, M. J., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Retrieved from [Link]
-
El-Subbagh, H. I., et al. (2019). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. Retrieved from [Link]
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Contardi, L., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Retrieved from [Link]
Sources
- 1. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, providing you with the expertise to optimize your synthetic strategy.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and scalability. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the nitrogen lone pair can complicate standard cross-coupling reactions.[1][2] This guide provides a structured approach to troubleshooting and optimizing the synthesis of this key intermediate.
Common Synthetic Strategies & Key Control Points
The most prevalent and versatile methods for constructing the core C-C bond between the pyridine and piperidine moieties involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The introduction of the 2-amino group is typically achieved via a Buchwald-Hartwig amination. The sequence of these reactions is a critical consideration for a successful synthesis.
Below is a common synthetic pathway, which will serve as the basis for our troubleshooting guide.
Caption: A common synthetic route to the target compound.
Troubleshooting Guide: Enhancing Yield and Purity
This section is formatted as a series of questions addressing common problems encountered during the synthesis. Each answer provides an expert analysis of the underlying cause and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction shows low conversion to 5-(1-Methylpiperidin-4-yl)-2-chloropyridine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings involving pyridine substrates is a frequent issue, often stemming from suboptimal reaction conditions or catalyst inhibition. Let's break down the potential causes and solutions.
Causality Analysis:
-
Catalyst and Ligand Inefficiency: The choice of palladium catalyst and phosphine ligand is paramount. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[1] Sterically hindered and electron-rich ligands are often required to promote the desired reductive elimination step and prevent catalyst deactivation.[3]
-
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the transfer of the piperidinyl group from boron to palladium effectively. Conversely, a base that is too strong can lead to side reactions, including degradation of the starting materials or ligand.
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Solvent and Temperature Effects: The reaction solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like dioxane or THF, often with water, are commonly used.[4] The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition.
-
Quality of Boronic Ester: Boronic acids and their pinacol esters can be prone to decomposition (protodeboronation) upon storage. Using fresh or properly stored reagents is critical.
Troubleshooting Protocols & Optimization:
Protocol 1: Systematic Screening of Catalysts and Ligands
-
Set up an array of parallel reactions in small vials.
-
Use a consistent amount of 5-bromo-2-chloropyridine and 1.2 equivalents of the piperidine boronic ester.
-
Screen various palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with different phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Use a standard base (e.g., K₂CO₃ or K₃PO₄) and solvent system (e.g., Dioxane/H₂O 4:1) for the initial screen.[4]
-
Run reactions at a set temperature (e.g., 90-100 °C) and monitor by LC-MS or TLC at regular intervals.
-
Identify the catalyst/ligand combination that provides the highest conversion and lowest impurity profile.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(dppf)Cl₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2 mol%) | (dppf) | (PPh₃) |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (2 eq) | Cs₂CO₃ (2 eq) | Na₂CO₃ (2 eq) |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF | DMF |
| Temperature | 90 °C | 100 °C | 80 °C | 110 °C |
| Caption: Example parameter table for Suzuki coupling optimization. |
Question 2: The Buchwald-Hartwig amination of my chloro-pyridine intermediate is sluggish and gives a complex mixture of byproducts. How can I resolve this?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to electron-rich aminopyridines requires careful tuning.
Causality Analysis:
-
Catalyst Inhibition: Similar to the Suzuki coupling, both the starting material's pyridine nitrogen and the product's amino group can coordinate to the palladium catalyst, leading to inhibition. Bidentate phosphine ligands like Xantphos or sterically bulky monodentate ligands are often used to overcome this.[3]
-
Amine Source Reactivity: While direct amination with ammonia is possible, it can be challenging due to the low nucleophilicity and volatility of ammonia. Using an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or L-valine as a ligand for aqueous ammonia can be more effective.
-
Base Strength: A strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃ is required to deprotonate the amine and form the active palladium-amido complex.[5] The choice of base can significantly impact the reaction rate and selectivity.
Troubleshooting Protocols & Optimization:
Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.
Protocol 2: Optimized Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add 5-(1-methylpiperidin-4-yl)-2-chloropyridine, the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., Xantphos).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., Toluene or Dioxane) via syringe.
-
Add the base (e.g., Cs₂CO₃) and the ammonia source.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography or crystallization.
Question 3: I'm observing a significant amount of a dehalogenated byproduct. How can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide complex undergoes reaction with a hydride source in the reaction mixture before the desired coupling can take place.
Causality Analysis:
-
Hydride Sources: Trace amounts of water, alcohols, or even the amine substrate can act as hydride donors.
-
Reaction Mechanism: A competing catalytic cycle involving β-hydride elimination from a palladium-amido intermediate can also lead to the dehalogenated arene and an imine byproduct.[3]
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor this side reaction.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, and the reaction is run under a strictly inert atmosphere.
-
Ligand Choice: Certain ligands are known to suppress hydrodehalogenation by promoting the desired reductive elimination pathway. Bulky, electron-rich ligands are often effective.
-
Control Stoichiometry: Avoid using a large excess of the amine or base, which can increase the likelihood of side reactions.
-
Temperature and Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating that could promote byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred: Suzuki coupling followed by amination, or amination first?
A1: The Suzuki-then-amination route is often preferred. Halogenated pyridines are generally more stable and readily available starting materials. Performing the Suzuki coupling on a simpler substrate (e.g., 5-bromo-2-chloropyridine) can be more robust. Introducing the sensitive amino group in the final step often simplifies purification and avoids potential complications where the amino group could interfere with the Suzuki reaction.
Q2: How should I purify the final product, this compound?
A2: Purification is typically achieved by silica gel column chromatography. A gradient elution system using a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase can prevent the basic product from tailing on the acidic silica gel, leading to better separation. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be an effective final purification step.[6]
Q3: What are the key safety precautions for these reactions?
A3:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands: Phosphine ligands are often air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. Many also have a strong, unpleasant odor and are toxic.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water. They must be handled under anhydrous conditions.
-
Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides over time. Always use fresh, tested solvents.
References
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. Benchchem.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Challenges in the functionalization of pyridines. ResearchGate.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem Rev Lett.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrevlett.com [chemrevlett.com]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Welcome to the technical support center for 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues commonly encountered with this compound. Our approach is rooted in foundational pharmaceutical principles to ensure the integrity and success of your experiments.
Understanding the Molecule: A Proactive Approach to Solubility
This compound is a basic compound, a characteristic dictated by the presence of the pyridin-2-amine and the tertiary amine within the methylpiperidinyl moiety. Basic compounds often exhibit pH-dependent aqueous solubility, being more soluble in acidic conditions where they can be protonated to form more soluble salts.
While experimentally determined values for this specific molecule are not publicly available, we can estimate its properties based on its structure and data from similar compounds. For instance, the related compound 5-(4-Methylpiperazin-1-yl)pyridin-2-amine has a computed XLogP3 of 0.4, suggesting a degree of lipophilicity that might limit aqueous solubility at neutral pH. The presence of multiple basic centers suggests multiple pKa values, with the aminopyridine and the tertiary amine being the primary sites of protonation. This pH-dependent ionization is the key to manipulating its solubility.
This guide will walk you through a logical progression of strategies to enhance the solubility of this compound, from fundamental characterization to advanced formulation techniques.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My initial attempts to dissolve this compound in aqueous buffers (pH 7.4) have resulted in poor solubility. What is the first step I should take?
Answer: The initial and most critical step is to characterize the pH-dependent solubility profile of the compound. Given its basic nature, its solubility is expected to be significantly higher at lower pH values. Understanding this relationship will inform all subsequent formulation strategies.
Expert Insight: The Henderson-Hasselbalch equation governs the ionization of weak acids and bases. For a basic compound like this compound, as the pH of the solution drops below its pKa, the compound will increasingly exist in its protonated, more soluble, cationic form.[1]
Workflow for Determining pH-Dependent Solubility
Caption: Workflow for pH-dependent solubility determination.
Protocol 1: Determination of pH-Dependent Solubility by the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[2]
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 1.2 to 10.0 (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, and borate for pH 9.0 and 10.0).[3] Ensure the temperature of the buffers is controlled at 37 ± 1 °C.[4]
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a shaking incubator at 37 ± 1 °C for 24 to 48 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) against the final measured pH of each buffer solution.
FAQ 2: The solubility of my compound is still insufficient in acidic media for my desired stock concentration. What is the next logical step?
Answer: If pH adjustment alone is insufficient, forming a salt of the compound is a highly effective and common strategy to significantly increase aqueous solubility and dissolution rate.[6]
Expert Insight: Salt formation involves reacting the basic drug with an acid to form a salt with improved physicochemical properties.[7] For a basic drug, the pKa of the acidic counterion should be at least 2-3 pH units lower than the pKa of the drug to ensure stable salt formation.[6]
Workflow for Salt Screening and Selection
Caption: A systematic workflow for salt screening and selection.
Protocol 2: Small-Scale Salt Screening
-
Counterion Selection: Choose a panel of pharmaceutically acceptable acids with varying pKa values and chemical structures (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, maleic acid, tartaric acid).[6]
-
Solvent Selection: Choose a solvent in which the free base has moderate solubility and the intended salt is likely to be less soluble to facilitate crystallization. Common choices include ethanol, isopropanol, or acetone.
-
Stoichiometric Addition: In separate vials, dissolve a known amount of this compound in the chosen solvent. Add a stoichiometric equivalent (e.g., 1.0 or 1.1 equivalents) of each selected acid.
-
Crystallization: Agitate the solutions at room temperature or with gentle warming. If no precipitate forms, attempt to induce crystallization by slow cooling, scratching the inside of the vial, or adding an anti-solvent.
-
Isolation and Characterization: Isolate any resulting solids by filtration and dry them under vacuum. Characterize the solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.[8]
-
Solubility Assessment: Perform a solubility assessment (as in Protocol 1) on the most promising salt forms to quantify the improvement in aqueous solubility.
Table 1: Common Counterions for Basic Drugs
| Counterion | Acid Type | pKa1 | pKa2 | Typical Properties of Salt |
| Hydrochloride | Strong Acid | ~ -7 | - | Often crystalline, can be hygroscopic |
| Mesylate | Strong Acid | ~ -1.9 | - | Good crystallinity, generally stable |
| Sulfate | Strong Acid | ~ -3 | 1.99 | Can form hydrates, good solubility |
| Tartrate | Weak Acid | 2.98 | 4.34 | Can form stable, crystalline salts |
| Maleate | Weak Acid | 1.9 | 6.5 | Often improves solubility and stability |
FAQ 3: Salt formation is not feasible or does not provide the required solubility. How can I use co-solvents to enhance solubility?
Answer: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a poorly soluble compound.[9] This works by reducing the polarity of the solvent system.[10]
Expert Insight: The choice of co-solvent depends on the polarity of the drug and the requirements of the experiment (e.g., toxicity for in vitro or in vivo studies). For aminopyridine-type structures, polar organic solvents are often effective.[11][12]
Protocol 3: Co-solvent Solubility Enhancement Study
-
Co-solvent Selection: Select a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[10]
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in a relevant aqueous buffer).
-
Solubility Determination: Using the shake-flask method (Protocol 1), determine the solubility of this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent. This will help identify the most effective co-solvent and the optimal concentration range.
Table 2: Solubility of Related Aminopyridines in Various Solvents
| Solvent | Dielectric Constant | Solubility of 2-Aminopyridine (mole fraction at 298.15 K)[11] | Solubility of 4-Aminopyridine |
| Water | 80.1 | Low (not specified in ref) | Soluble[13] |
| Methanol | 32.7 | 0.2974 | Soluble[13] |
| Ethanol | 24.5 | 0.2011 | Soluble[13] |
| Acetonitrile | 37.5 | 0.0264 | Soluble[13] |
| Acetone | 20.7 | High (not specified in ref) | Soluble[13] |
| DMSO | 46.7 | High (not specified in ref) | Soluble[13] |
This table illustrates the general solubility trends of similar compounds and can guide initial co-solvent selection.
FAQ 4: I am concerned about the potential toxicity of organic co-solvents in my cell-based assays. Is there a more biocompatible alternative?
Answer: Yes, cyclodextrins are an excellent alternative for enhancing solubility with generally lower toxicity than many organic co-solvents. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble "guest" molecules.[10]
Expert Insight: The size of the cyclodextrin cavity is crucial for effective complexation. β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used due to their cavity size being suitable for many drug molecules.[14] HP-β-CD is often preferred for its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.
Workflow for Cyclodextrin Complexation
Caption: Workflow for evaluating and preparing cyclodextrin inclusion complexes.
Protocol 4: Phase Solubility Study with Cyclodextrins
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v) in the desired buffer.[14]
-
Solubility Determination: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration and Analysis: Use the shake-flask method (as in Protocol 1) to determine the solubility of the compound at each cyclodextrin concentration.
-
Data Analysis: Plot the solubility of the compound against the concentration of the cyclodextrin. A linear increase in solubility (an AL-type diagram) is indicative of the formation of a soluble 1:1 complex.[14] From this plot, the complexation efficiency and the stability constant of the complex can be calculated.
Summary and Recommendations
For a basic compound like this compound, a systematic approach to overcoming solubility issues is crucial.
-
Start with Fundamentals: Always begin by determining the pH-solubility profile. This foundational data will guide all further efforts.
-
Prioritize Salt Formation: For basic amines, salt formation is often the most effective and efficient strategy to dramatically improve aqueous solubility.
-
Employ Co-solvents for High Concentrations: If very high concentrations are needed and the system allows, co-solvents can be highly effective. Be mindful of their potential impact on downstream experiments.
-
Consider Cyclodextrins for Biocompatibility: When working with sensitive biological systems, cyclodextrins offer a powerful and biocompatible method for solubility enhancement.
By following these structured protocols and understanding the scientific principles behind them, you can effectively troubleshoot and overcome the solubility challenges associated with this compound, ensuring the reliability and success of your research and development activities.
References
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119–1128. [Link]
-
Li, X., et al. (2007). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Journal of Chemical & Engineering Data, 52(4), 1543–1544. [Link]
-
Role of Salt Selection in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. Retrieved from [Link]
-
Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1563–1574. [Link]
-
Liu, Y., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. [Link]
-
Stahl, P. H., & Nakano, M. (2002). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Development and Technology, 7(1), 1-14. [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Stahl, P. H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Drug Development & Delivery. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019). Pharma's Almanac. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). Iranian Journal of Pharmaceutical Research, 10(2), 229–239. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2009). Dissolution Technologies. [Link]
-
Salt Screening. (2021). Improved Pharma. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (2016). Global Pharmaceutical Sciences Review. [Link]
-
How to salt screen using the Crystal 16. (2023). Technobis. [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). University of Greenwich. Retrieved from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Molecules, 28(21), 7338. [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. (2022). Polymers, 14(15), 3169. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved from [Link]
-
CO-SOLVENCY AND ANTI-SOLVENT METHOD FOR THE SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600. [Link]
-
Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. (n.d.). Impactfactor.org. Retrieved from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]
-
5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]
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- 1. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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- 14. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization | MDPI [mdpi.com]
Technical Support Center: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Synthesis & Side Product Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth analysis and troubleshooting for the synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. As a Senior Application Scientist, this guide is structured to address common challenges, explain the underlying chemistry of side product formation, and provide robust analytical protocols to ensure the purity and integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis typically involves a convergent approach, focusing on the formation of the C-C bond between the pyridine and piperidine rings, followed by or preceded by the N-methylation of the piperidine. The two most prevalent strategies are:
-
Suzuki Coupling: This involves the palladium-catalyzed reaction of a pyridine derivative (e.g., 5-bromo-pyridin-2-amine or a protected version) with a piperidine-containing boronic acid or ester.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to couple a piperidine derivative with a suitably functionalized pyridine.
The final N-methylation of the piperidine ring is often achieved via reductive amination (e.g., Eschweiler-Clarke reaction) or direct alkylation with a methylating agent.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my pyridine starting material. What is happening?
A2: This is a classic side product of Suzuki coupling reactions known as homocoupling . It occurs when two molecules of the organoborane reagent couple with each other, or more commonly, when two molecules of the halide starting material couple. This is often promoted by elevated temperatures or issues with the catalyst activation and transmetalation steps.
Q3: My reaction is clean, but the yield is low, and I see the formation of 2-aminopyridine in my crude mixture. What is the likely cause?
A3: The presence of 2-aminopyridine suggests a protodeboronation side reaction if you are using a Suzuki coupling approach. In this side reaction, the boronic acid or ester is replaced by a hydrogen atom from the solvent or residual water before the desired cross-coupling can occur. This is often facilitated by the presence of excess base or prolonged reaction times at high temperatures.
Q4: I am attempting a direct N-methylation of 5-(piperidin-4-yl)pyridin-2-amine with methyl iodide and see a new, highly polar spot on my TLC that doesn't correspond to the product. What is it?
A4: You are likely observing the formation of a quaternary ammonium salt . This is a common side reaction in the direct alkylation of amines, where the desired tertiary amine product is further alkylated by the reactive methylating agent. This "over-alkylation" can be a significant issue, leading to reduced yields and purification challenges.
Troubleshooting Guides
Issue 1: Low Yield and/or Stalled Suzuki Coupling Reaction
-
Observation: The reaction shows incomplete consumption of starting materials, and the formation of dehalogenated pyridine (e.g., 2-aminopyridine) is observed.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Catalyst Deactivation | Ensure rigorous degassing of solvents and reaction setup to remove oxygen. Use fresh, high-quality palladium catalyst and ligands. | The active Pd(0) catalyst is sensitive to oxidation, which can halt the catalytic cycle. |
| Inefficient Transmetalation | The choice of base is critical. For pyridine substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. A small amount of water can sometimes facilitate this step. | The base activates the boronic acid, forming a more nucleophilic boronate species that is necessary for efficient transmetalation to the palladium center. |
| Protodeboronation | Use anhydrous solvents and minimize exposure to moisture. Avoid excessively high temperatures or prolonged reaction times. Consider using a less reactive boronic ester (e.g., pinacol ester) instead of the boronic acid. | This side reaction is often catalyzed by aqueous base and elevated temperatures, leading to the undesired cleavage of the C-B bond.[1] |
| Ligand Incompatibility | For electron-rich aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to promote reductive elimination and prevent catalyst inhibition. | The electronic and steric properties of the ligand are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. |
Issue 2: Formation of Homocoupling Byproducts in Suzuki Coupling
-
Observation: Significant formation of bipyridine or bipiperidine byproducts.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Reaction Conditions | Lower the reaction temperature and shorten the reaction time. Optimize the stoichiometry of the reagents, avoiding a large excess of the boronic acid derivative. | Homocoupling is often favored at higher temperatures where the rate of side reactions can become competitive with the desired cross-coupling. |
| Catalyst System | Screen different palladium catalysts and ligands. Sometimes, a less active catalyst system can be more selective for the desired cross-coupling over homocoupling. | The nature of the catalyst and ligand can influence the relative rates of the different steps in the catalytic cycle. |
Issue 3: Over-Alkylation during N-Methylation
-
Observation: Formation of a highly polar byproduct, identified as the quaternary ammonium salt of the product.
-
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| High Reactivity of Alkylating Agent | Use a less reactive methylating agent, such as dimethyl sulfate instead of methyl iodide. | More reactive alkylating agents increase the rate of the second alkylation step. |
| Stoichiometry and Addition Rate | Use a slight excess of the amine relative to the methylating agent. Add the methylating agent slowly to the reaction mixture, preferably using a syringe pump. | Maintaining a low concentration of the alkylating agent favors the initial mono-alkylation over the subsequent di-alkylation. |
| Alternative N-Methylation Strategy | Employ reductive amination, such as the Eschweiler-Clarke reaction , using formaldehyde and formic acid.[2] | This method proceeds through an iminium ion intermediate, which, after reduction to the tertiary amine, cannot react further to form a quaternary salt, thus preventing over-methylation.[2][3] |
Side Product Analysis: Structures and Mechanisms
A clear understanding of the potential side products is crucial for developing effective purification strategies and optimizing reaction conditions.
Diagram: Potential Side Products in the Synthesis of this compound
Caption: Potential side products from common synthetic routes.
Experimental Protocols
Protocol 1: Analytical HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound from its potential process-related impurities.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Protocol 2: Optimized N-Methylation via Eschweiler-Clarke Reaction
This protocol provides a robust method for the N-methylation of 5-(piperidin-4-yl)pyridin-2-amine, minimizing the risk of over-alkylation.
-
To a solution of 5-(piperidin-4-yl)pyridin-2-amine (1.0 eq.) in formic acid (5-10 eq.), add aqueous formaldehyde (37 wt. %, 3-5 eq.).
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Analytical Workflow for Side Product Identification
Caption: A typical workflow for the identification and characterization of unknown impurities.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 1072-98-6 2-Amino-5-chloro-pyridine Impurity. Retrieved from [Link]
-
MDPI. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
MDPI. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Coupling Reactions with 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for coupling reactions involving the sterically hindered and electron-rich substrate, 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. Our goal is to move beyond generic advice and offer a nuanced, experience-driven perspective to help you overcome common challenges and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise when working with this specific substrate.
Q1: My Suzuki-Miyaura coupling with this compound and an aryl bromide is showing low to no yield. What are the likely culprits?
A1: Low or no yield in this specific Suzuki-Miyaura coupling often points to a few key areas. Firstly, the inherent nucleophilicity of the pyridine nitrogen and the exocyclic amine in your substrate can lead to catalyst inhibition. Secondly, inadequate activation of the palladium precatalyst or an inappropriate choice of ligand can stall the catalytic cycle. Finally, the boronic acid partner may be undergoing decomposition under the reaction conditions. A systematic check of your reagents' purity, especially for water and oxygen contamination, is also a critical first step.
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A2: Homocoupling is often a sign of an inefficient catalytic cycle or catalyst deactivation. To mitigate this, consider a less forcing set of reaction conditions, such as a lower temperature or a milder base. The choice of base is critical; for instance, using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like cesium carbonate (Cs₂CO₃) or hydroxides might be beneficial. Additionally, ensuring a strictly inert atmosphere is crucial, as oxygen can promote homocoupling.
Q3: For a Buchwald-Hartwig amination with this compound, what class of ligands should I start with?
A3: Given the steric bulk and electron-rich nature of your amine, starting with a bulky, electron-rich biaryl phosphine ligand is highly recommended. Ligands from the Buchwald family, such as XPhos, SPhos, or BrettPhos, are excellent starting points as they are known to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination steps.[1] The choice between these will likely require some empirical screening.
Q4: Can the piperidine nitrogen in my substrate interfere with the palladium catalyst?
A4: Absolutely. The tertiary amine of the methylpiperidine moiety, along with the pyridine ring nitrogen and the primary amine, can act as a ligand for the palladium center. This can lead to catalyst poisoning or the formation of off-cycle, inactive complexes. Using a ligand that can effectively compete for coordination to the palladium is crucial. This is another reason why bulky, electron-donating phosphine ligands are often successful with such substrates.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Overcoming Low Conversion in Suzuki-Miyaura Couplings
Low conversion is a frequent issue. This guide provides a decision tree to systematically diagnose and resolve the problem.
Troubleshooting Decision Tree for Low Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
This protocol outlines a systematic approach to screen for optimal ligands and bases.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Ligands: SPhos, XPhos, P(t-Bu)₃
-
Bases: K₃PO₄, Cs₂CO₃, K₂CO₃
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vials suitable for inert atmosphere conditions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium precatalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %) to a reaction vial containing a stir bar.
-
Solvent Addition: Add the anhydrous solvent to the vial.
-
Degassing: If not in a glovebox, seal the vial and perform three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Heating: Place the vials in a preheated aluminum block or oil bath at a starting temperature of 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, and 16 hours).
-
Analysis: Compare the conversion and yield across the different ligand and base combinations to identify the optimal conditions.
| Parameter | Condition A | Condition B | Condition C |
| Ligand | SPhos | XPhos | P(t-Bu)₃ |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Temperature | 100 °C | 100 °C | 100 °C |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | Toluene |
Table 1: Example screening matrix for Suzuki-Miyaura coupling optimization.
Guide 2: Optimizing Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the base, ligand, and solvent.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
The choice of base in a Buchwald-Hartwig amination is not trivial; it plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[2][3]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[4]
-
The solubility of the base is also a key factor. In less polar solvents like toluene, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[2]
-
For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring more active catalyst systems or higher temperatures.[4]
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium precatalyst (e.g., a G3-precatalyst with a suitable ligand like BrettPhos)
-
Bases: NaOt-Bu, LHMDS, K₃PO₄
-
Anhydrous solvent (e.g., THF or Toluene)
-
Reaction vials
Procedure:
-
Setup: In a glovebox, add the aryl halide (1.0 equiv), this compound (1.1 equiv), palladium precatalyst (1-2 mol %), and base (1.5 equiv) to a reaction vial.
-
Solvent: Add the anhydrous solvent.
-
Heating: Heat the reaction to a temperature between 60-100 °C.
-
Monitoring and Analysis: Monitor the reaction by an appropriate chromatographic method to determine the optimal base for your specific substrate combination.
| Parameter | Condition A | Condition B | Condition C |
| Base | NaOt-Bu | LHMDS | K₃PO₄ |
| Solvent | Toluene | THF | Toluene |
| Temperature | 80 °C | 60 °C | 100 °C |
Table 2: Example screening matrix for base optimization in Buchwald-Hartwig amination.
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. The Role of the Base in Buchwald-Hartwig Amination.
- PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination.
Sources
Technical Support Center: Crystallization of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
A Guide for Researchers and Drug Development Professionals
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. As detailed crystallization data for this specific molecule is not widely published, the advice herein is grounded in the compound's structural characteristics, established principles of crystallization for active pharmaceutical ingredients (APIs), and data from structurally related aminopyridine and piperidine compounds.[1][2] This document is intended to serve as a robust starting point for developing and optimizing your crystallization protocol.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The crystallization behavior of this molecule is governed by several key structural motifs:
-
Hydrogen Bonding: The primary amine (-NH2) group on the pyridine ring is a strong hydrogen bond donor, while the pyridine nitrogen and the tertiary amine nitrogen in the piperidine ring are hydrogen bond acceptors. This capacity for strong intermolecular hydrogen bonding is a primary driver for lattice formation and can lead to robust, stable crystal structures.[3]
-
Molecular Polarity and Basicity: The molecule possesses two basic centers, making it prone to salt formation with acids. The overall structure has both polar (aminopyridine) and non-polar (methylpiperidine aliphatic part) regions, suggesting that solvent mixtures may be particularly effective for crystallization.[4]
-
π-π Stacking: The pyridine ring can participate in π-π stacking interactions, which is another significant non-covalent force that helps stabilize the crystal lattice.
Q2: What is a good starting point for solvent selection?
A2: Selecting an appropriate solvent is the most critical step in developing a crystallization process.[5] A good starting point involves screening a range of solvents with varying polarities. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Promising "Good" Solvents (for dissolving):
-
Promising "Anti-Solvents" (for inducing precipitation):
A binary solvent system, such as ethanol/water, ethanol/heptane, or ethyl acetate/hexane, is highly recommended as a starting point.[9]
Q3: Should I expect polymorphism with this compound?
A3: Yes, polymorphism—the ability of a compound to exist in two or more crystalline forms—is a common phenomenon in pharmaceutical molecules and should be anticipated.[10] Different polymorphs can have different physical properties, including solubility, stability, and melting point. The choice of solvent and the crystallization conditions (e.g., cooling rate) can influence which polymorphic form is obtained.[9][11] It is crucial to characterize the resulting solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), or infrared (IR) spectroscopy to ensure batch-to-batch consistency.
Troubleshooting Common Crystallization Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated: Too much solvent was used, or the compound is highly soluble at the final temperature. 2. Nucleation is inhibited: The energy barrier for initial crystal formation has not been overcome.[12] 3. Presence of soluble impurities: Some impurities can inhibit crystal growth. | 1. Concentrate the Solution: Gently evaporate a portion of the solvent under reduced pressure or with a nitrogen stream and allow it to cool again. 2. Induce Nucleation: Scratch the inner surface of the flask with a glass rod at the solution's meniscus. Alternatively, add a "seed" crystal of the pure compound if available. 3. Lower the Temperature: Cool the solution further using an ice bath or refrigerator, but be mindful that rapid cooling can negatively impact crystal size. 4. Use an Anti-solvent: Slowly add a miscible solvent in which the compound is insoluble (e.g., hexane or heptane) until the solution becomes persistently turbid, then allow it to stand.[9] |
| The Compound "Oils Out" | 1. High degree of supersaturation: The solution is too concentrated, or the cooling rate is too fast, causing the compound to separate as a liquid above its melting point or as a supercooled liquid. 2. Inappropriate solvent: The boiling point of the solvent may be too high relative to the compound's melting point. | 1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional "good" solvent to reduce the concentration, and then cool very slowly. 2. Lower the Crystallization Temperature: Start the crystallization from a more dilute solution at a lower initial temperature. 3. Change Solvents: Select a solvent with a lower boiling point or use a different solvent/anti-solvent combination. |
| Crystal Quality is Poor (Fine Powder/Small Needles) | 1. Rapid nucleation: The rate of nucleation significantly exceeds the rate of crystal growth, often due to rapid cooling or high supersaturation.[12][13] 2. Insufficient agitation or excessive agitation: Improper mixing can lead to localized high supersaturation (insufficient) or secondary nucleation/crystal breakage (excessive). | 1. Slow Down the Cooling Rate: A slower cooling rate reduces the level of supersaturation, allowing more time for crystals to grow larger.[12][14][15] Placing the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) will slow the cooling process. 2. Reduce Supersaturation: Use a slightly larger volume of solvent to begin with. 3. Consider Slow Evaporation or Vapor Diffusion: These techniques generate supersaturation very slowly and often yield high-quality single crystals.[16] |
| Crystals are Colored or Appear Impure | 1. Co-crystallization of impurities: Colored impurities from the reaction mixture are being incorporated into the crystal lattice. 2. Insoluble impurities: Particulate matter is trapped within the crystalline product. | 1. Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to adsorb colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and any insoluble impurities before allowing the filtrate to cool. 2. Perform a Hot Filtration: Even without charcoal, filtering the hot solution before cooling can remove any insoluble particulates. |
Visualization of Troubleshooting Workflow
Caption: A troubleshooting decision tree for the crystallization of this compound.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol helps identify a suitable solvent or binary solvent system for crystallization.
-
Preparation: Place approximately 10-20 mg of the crude compound into several small test tubes or vials.
-
Solvent Addition (at Room Temp): To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, heptane) dropwise, vortexing after each addition. Note the solubility. If the compound dissolves readily in less than ~0.5 mL, the solvent is likely too good for cooling crystallization but may be suitable for an anti-solvent system.
-
Heating: For solvents where the compound was poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Observe if the compound dissolves completely.
-
Cooling: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then cool further in an ice bath.
-
Evaluation: Observe which solvent(s) yield a crystalline precipitate upon cooling. This identifies promising candidates for single-solvent recrystallization.
-
Anti-Solvent Test: For solvents that dissolved the compound readily at room temperature ("good" solvents), slowly add a miscible anti-solvent (e.g., add heptane to a toluene solution) until turbidity appears. This identifies promising binary solvent systems.
Protocol 2: Recrystallization by Slow Cooling (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
(Optional) Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass or loose stopper and allow it to cool slowly and undisturbed to room temperature. To promote larger crystal growth, the flask can be placed in an insulated container.
-
Maturation: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator for at least 1 hour to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Summary of Common Solvent Properties
| Solvent | Boiling Point (°C) | Polarity Index | Role |
| Heptane | 98 | 0.1 | Anti-Solvent |
| Toluene | 111 | 2.4 | Good Solvent (Non-polar) |
| Ethyl Acetate | 77 | 4.4 | Good Solvent (Polar Aprotic) |
| Acetone | 56 | 5.1 | Good Solvent (Polar Aprotic) |
| Isopropanol | 82 | 5.2 | Good Solvent (Polar Protic) |
| Ethanol | 78 | 5.2 | Good Solvent (Polar Protic) |
| Methanol | 65 | 6.6 | Good Solvent (Polar Protic) |
| Water | 100 | 10.2 | Anti-Solvent (if soluble in organic) |
References
-
Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available from: [Link]
-
ReelMind. How Does the Rate of Cooling Influence Crystal Size?: Science Explained. Available from: [Link]
-
ResearchGate. Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. Available from: [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
-
CrystEngComm. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. Available from: [Link]
-
Northwestern University. Cooling Rate and Crystal Size | Seth Stein. Available from: [Link]
-
YouTube. Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]
-
ResearchGate. (PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. Available from: [Link]
-
CEPAC. From form to function: Crystallization of active pharmaceutical ingredients. Available from: [Link]
-
CECRI, Karaikudi. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Available from: [Link]
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
-
University of Fribourg. Guide for crystallization. Available from: [Link]
-
International Journal of Research and Analytical Reviews. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]
-
Veeprho. 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine | CAS 1197333-44-0. Available from: [Link]
-
PubChem. 5-Morpholinopyridin-2-amine. Available from: [Link]
-
PubMed. (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
Hampton Research. Crystallization Tips. Available from: [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]
- Google Patents. SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
-
Pharmaffiliates. CAS No : 571189-49-6 | Product Name : 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
NIH. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Available from: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5 [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. reelmind.ai [reelmind.ai]
- 13. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. krc.cecri.res.in [krc.cecri.res.in]
- 16. unifr.ch [unifr.ch]
Stability and storage conditions for 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
A Guide to Stability, Storage, and Troubleshooting
Disclaimer: This technical guide has been developed to support researchers, scientists, and drug development professionals. Specific stability and degradation data for 5-(1-Methylpiperidin-4-yl)pyridin-2-amine are limited in publicly available literature. The recommendations herein are based on established chemical principles and data from structurally related compounds, including 2-aminopyridines and N-methylpiperidine derivatives.
Introduction
This compound is a bifunctional molecule incorporating a 2-aminopyridine scaffold and an N-methylpiperidine moiety. Understanding its stability and proper handling is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of best practices for storage and troubleshooting to maintain the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.
Q2: Can I store the solid compound at room temperature for short periods?
Yes, based on stability data for similar aminopyridine compounds, short-term storage at ambient room temperature (22-24°C) in a desiccator and protected from light is acceptable for several weeks without significant degradation.[2] However, for periods longer than a month, refrigeration is advised.
Q3: What are the primary degradation pathways for this compound?
Based on its structure, two main degradation pathways are of concern:
-
Oxidation of the Aminopyridine Ring: The electron-rich aminopyridine ring system is susceptible to oxidation, which can lead to the formation of N-oxides or other colored degradation products. This process can be accelerated by exposure to air and light.
-
Oxidation of the N-Methylpiperidine Nitrogen: The tertiary amine in the N-methylpiperidine ring can be oxidized to form the corresponding N-oxide.[3]
Q4: How should I prepare solutions of this compound?
It is recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous solvent. For storage, stock solutions should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by wrapping the container in foil.
Q5: What are the visual signs of compound degradation?
The pure compound is typically a white to light-colored solid.[4] The appearance of a distinct yellow, brown, or pinkish hue may indicate degradation. Other signs can include a change in texture, clumping (due to moisture absorption), or incomplete dissolution in a solvent in which it is known to be soluble.
Recommended Storage Conditions: Summary
| Condition | Solid Form | In Solution |
| Temperature | 2-8°C (Long-term) | -20°C to -80°C |
| Room Temp (Short-term) | ||
| Atmosphere | Inert Gas (e.g., N₂, Ar) | Inert Gas Headspace |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Container | Tightly sealed glass vial | Tightly sealed vial with PTFE-lined cap |
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: The solid compound has changed color (e.g., turned yellow or brown).
-
Potential Cause: This is a common indicator of oxidation of the aminopyridine ring. This can be caused by prolonged exposure to air (oxygen) and/or light.
-
Troubleshooting Steps:
-
Assess the Extent: A slight color change may not significantly impact all experimental applications, but it indicates that degradation has begun.
-
Purity Check: If the experimental results are critical, it is advisable to check the purity of the compound using an appropriate analytical method, such as HPLC-UV or LC-MS, to quantify the extent of degradation.
-
Future Prevention: Ensure future lots are stored under an inert atmosphere and protected from light. Purchase smaller quantities more frequently to avoid long-term storage in a partially used bottle.
-
Issue 2: The compound is difficult to dissolve, or the solution appears cloudy.
-
Potential Cause 1: Moisture Absorption: The compound may be hygroscopic. Absorbed water can lead to clumping and poor solubility.
-
Potential Cause 2: Degradation Products: Degradation products may have different solubility profiles than the parent compound.
-
Troubleshooting Steps:
-
Drying: If moisture absorption is suspected, the material can be carefully dried under a high vacuum in a desiccator over a strong desiccant (e.g., P₂O₅).
-
Solvent Check: Ensure the solvent is anhydrous and of high purity.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of stubborn solids.
-
Filtration: If a clear solution cannot be obtained, the solution can be filtered through a 0.22 µm PTFE syringe filter to remove insoluble particulates before use. Note that this will remove insoluble degradation products but not soluble ones.
-
Issue 3: Inconsistent or non-reproducible experimental results.
-
Potential Cause: This is a significant indicator of compound degradation. The presence of impurities or a lower-than-expected concentration of the active compound can lead to variability in biological assays or chemical reactions.
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to addressing this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Proper Handling and Aliquoting of Solid Compound
This protocol minimizes exposure to atmospheric oxygen and moisture.
-
Preparation: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture on the cold solid.
-
Inert Environment: If possible, perform all manipulations in a glove box or glove bag under an inert atmosphere (nitrogen or argon). If a glove box is not available, work quickly and efficiently in a low-humidity environment.
-
Weighing: Use a clean, dry spatula to quickly transfer the desired amount of solid to a tared vial.
-
Sealing: Tightly seal the main container immediately after dispensing. Purge the headspace with an inert gas before sealing if possible.
-
Storage: Return the main container to the recommended storage conditions (2-8°C, protected from light). Store the freshly weighed aliquot in a desiccator until use.
Protocol 2: Preparation and Storage of a Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous grade of the desired solvent (e.g., DMSO, ethanol).
-
Dissolution: Add the solvent to the vial containing the pre-weighed solid. Cap the vial and vortex or sonicate gently until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in amber glass vials or cryovials with PTFE-lined caps.
-
Inerting: If storing for an extended period, gently flush the headspace of each aliquot with nitrogen or argon before sealing.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before opening. Do not refreeze partially used aliquots.
References
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. (2000). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 4(4), 310–312. Retrieved from [Link]
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Cyproheptadine Hydrochloride - Impurity C. Retrieved from [Link]
Sources
Technical Support Center: Refinement of Purification Techniques for 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Analogs
Introduction
Welcome to the technical support center for the purification of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of compounds. The unique structural features of these molecules, namely the basic pyridine and piperidine nitrogens, present specific challenges during purification. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and streamline your purification workflow. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure you can achieve the highest possible purity for your compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound analogs in a question-and-answer format. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Q: My column chromatography runs are resulting in poor separation of my target compound from impurities, and the peaks are showing significant tailing. What is causing this and how can I fix it?
A: This is a very common issue when purifying basic compounds like your aminopyridine-piperidine analogs on standard silica gel. The primary cause is the strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the surface of the silica gel. This interaction leads to a number of problems:
-
Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, leading to low recovery.
-
Peak Tailing: The slow dissociation of the analyte from the acidic sites on the silica gel causes the characteristic tailing of the chromatographic peak.
-
Co-elution: Impurities with similar basicity can also interact strongly with the silica, making them difficult to separate from your target compound.
Solutions:
-
Neutralize the Stationary Phase: A highly effective method is to deactivate the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a base, such as triethylamine.[1][2] A common practice is to include a small percentage (0.5-2%) of triethylamine in your mobile phase.[1] This will saturate the acidic sites on the silica, minimizing their interaction with your basic compound and leading to sharper peaks and better separation.
-
Utilize an Alternative Stationary Phase: If neutralizing the silica gel is not sufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of amines as it is less acidic than silica.[2]
-
Amine-bonded Silica: This stationary phase has amine groups covalently bonded to the silica surface, which can help to shield the basic analytes from the underlying acidic silica.
-
Reversed-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography can be a powerful tool.[3] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3]
-
-
Mobile Phase Modification:
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient where the polarity of the mobile phase is gradually increased can help to improve separation.[1]
-
pH Adjustment: For reversed-phase chromatography, adjusting the pH of the mobile phase can significantly impact the retention and selectivity of your separation. Since your compounds are basic, running the mobile phase at a higher pH (e.g., using a buffer) will neutralize the amines, making them less polar and more retained on a C18 column, which can improve separation from more polar impurities.[4]
-
Issue 2: Low Yield After Purification
Q: I am experiencing a significant loss of my compound during the purification process. What are the likely causes and how can I improve my recovery?
A: Low recovery is a frustrating problem that can often be traced back to a few key areas in the purification workflow.
Potential Causes and Solutions:
-
Irreversible Adsorption on Silica Gel: As discussed in the previous section, the strong interaction of basic compounds with acidic silica can lead to a portion of your product being permanently retained on the column.
-
Compound Degradation: Your aminopyridine analogs may be sensitive to the acidic nature of the silica gel, leading to decomposition during chromatography.
-
Solution: A 2D TLC experiment can help diagnose this. Spot your crude material on a TLC plate, run it in your chosen solvent system, then turn the plate 90 degrees and run it again in the same solvent. If new spots appear that are not on the diagonal, it indicates on-plate decomposition. In this case, switching to a more inert stationary phase is recommended.
-
-
Improper Work-up Procedure: The pH during aqueous extractions can greatly influence the partitioning of your compound between the organic and aqueous layers.
-
Solution: Carefully control the pH during your work-up. Since your compound is basic, it will be more soluble in the aqueous phase at acidic pH (as the protonated salt) and more soluble in the organic phase at basic pH (as the free base). You can use this property to your advantage to separate it from acidic or neutral impurities.
-
-
Volatilization or Thermal Decomposition during Solvent Removal: If your compound is volatile or thermally labile, you can lose a significant amount during the concentration step.
-
Solution: Use a rotary evaporator at a reduced pressure and a moderate temperature to remove the solvent. For highly sensitive compounds, a gentle stream of nitrogen may be a better option.
-
Issue 3: Product is an Oil and Fails to Crystallize
Q: My purified product is a thick oil, and all my attempts at crystallization have been unsuccessful. What can I do to induce crystallization?
A: The inability of a compound to crystallize is a common challenge, often due to the presence of residual impurities or the inherent properties of the molecule itself.
Strategies to Induce Crystallization:
-
Ensure High Purity: Even small amounts of impurities can inhibit crystal formation. It may be necessary to re-purify your compound using a different chromatographic method to remove any lingering contaminants.
-
Systematic Solvent Screening: The choice of solvent is critical for successful crystallization.
-
"Like Dissolves Like": Since your compounds are polar, you will likely have more success with polar solvents.
-
Small-Scale Trials: Set up small-scale crystallization trials in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify a suitable system.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Cooling: Dissolve your compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place this solution in a larger, sealed container with a poor solvent (in which your compound is insoluble). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and promoting crystallization.
-
Scratching: Gently scratching the inside of the flask below the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seeding: If you have a small crystal of your pure compound, adding it to a saturated solution can initiate crystallization.
-
-
Salt Formation: If the free base is proving difficult to crystallize, converting it to a salt (e.g., hydrochloride or hydrobromide) can often result in a more crystalline solid.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound analogs?
A1: The impurities will largely depend on your specific synthetic route. However, common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For example, if your synthesis involves the coupling of a pyridine and a piperidine fragment, you may see residual amounts of both starting materials. If a protecting group strategy is used, incomplete deprotection can lead to protected amine impurities.
Q2: My purified compound is a yellow or brown color, but I expect it to be colorless. What is the cause?
A2: Discoloration is often an indication of impurities or degradation products. Pyridine derivatives can be susceptible to oxidation or decomposition upon prolonged exposure to air and light. It is advisable to analyze your sample by LC-MS or NMR to identify the nature of the colored impurity. Further purification or storage under an inert atmosphere in the dark may be necessary.
Q3: Is it possible to separate enantiomers of chiral this compound analogs?
A3: Yes, the separation of enantiomers is often a critical step in drug development. Several techniques can be employed:
-
Chiral Chromatography: This is a powerful method that uses a chiral stationary phase (CSP) to differentiate between enantiomers.[6] Both normal-phase and reversed-phase chiral HPLC methods can be developed.
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) can form diastereomeric salts, which often have different solubilities and can be separated by fractional crystallization.[7]
Q4: What are the key safety precautions I should take when working with pyridine and piperidine derivatives?
A4: Pyridine and its derivatives are often toxic, flammable liquids with strong, unpleasant odors. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store them in a cool, well-ventilated area away from ignition sources.
Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine-Treated Silica Gel
This protocol describes a general method for the purification of a basic aminopyridine-piperidine analog using flash chromatography on silica gel that has been neutralized with triethylamine.
Materials:
-
Crude this compound analog
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
TLC plates
-
Flash chromatography system (or glass column)
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the developing solvent to prevent streaking. The ideal Rf for your target compound should be between 0.2 and 0.4.
-
Slurry Preparation: In a beaker, add the required amount of silica gel and suspend it in the chosen mobile phase (including 1% triethylamine). Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle. If necessary, apply gentle pressure to pack the column evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
-
Elution: Begin eluting the column with the mobile phase. If you are using a gradient, slowly increase the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of a solid this compound analog by recrystallization.
Materials:
-
Crude solid product
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential recrystallization solvent. Allow the solution to cool to room temperature. If crystals form, you have found a good solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Example Solvent Systems for Flash Chromatography of Aminopyridine Analogs
| Stationary Phase | Mobile Phase System | Comments |
| Silica Gel | Hexane/Ethyl Acetate + 1% Triethylamine | Good for moderately polar compounds. The triethylamine is crucial to prevent peak tailing. |
| Silica Gel | Dichloromethane/Methanol + 1% Triethylamine | Suitable for more polar compounds.[4] |
| Alumina (Neutral) | Hexane/Ethyl Acetate | A good alternative to silica for acid-sensitive compounds. |
| C18 Reversed-Phase | Water/Acetonitrile + 0.1% Formic Acid | The acidic modifier helps to protonate the amines, which can improve peak shape. |
| C18 Reversed-Phase | Water/Acetonitrile + 0.1% Triethylamine | A basic modifier will keep the amines in their neutral form, increasing their retention.[4] |
Visualizations
Caption: A general workflow for the purification of this compound analogs.
Caption: A decision tree for troubleshooting common chromatography issues with basic compounds.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- Benchchem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- King Group. (n.d.). Successful Flash Chromatography.
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Disubstituted Pyridine Products.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- National Institutes of Health. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
- Wikipedia. (2026). NLX-204.
- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- TCI Chemicals. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Veeprho. (n.d.). 5-((4-methylpiperazin-1-yl)methyl)pyridin-2-amine.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Beilstein Journals. (n.d.). Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H).
- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.
- DTIC. (2025). Piperidine Synthesis.
- RSC Medicinal Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- BOC Sciences. (n.d.). Piperidine Impurities.
- Smolecule. (n.d.). [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride.
- Pharmaffiliates. (n.d.). CAS No : 571189-49-6 | Product Name : 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting and Preventing Dimer Formation in Reactions of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 5-(1-Methylpiperidin-4-yl)pyridin-2-amine in their synthetic workflows. A common challenge encountered with this versatile building block is the formation of undesired dimers, which can complicate purification and significantly reduce the yield of the target molecule. This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you mitigate this issue effectively.
Section 1: Understanding the Problem - FAQs about Dimer Formation
Q1: What is dimer formation, and why is it a significant problem in my synthesis?
Dimer formation is a side reaction where two molecules of your starting material, this compound, react with each other to form a single, larger molecule (a dimer). This is problematic for several reasons:
-
Yield Reduction: Every molecule that forms a dimer is one that is not converted into your desired product, directly lowering your reaction yield.
-
Increased Impurity Profile: The presence of dimers adds complexity to your crude reaction mixture.
-
Purification Challenges: Dimer impurities often have similar polarity and chromatographic behavior to the desired product, making separation by column chromatography difficult and time-consuming.
Q2: What are the likely structures of dimers formed from this compound?
The structure of the dimer depends on the reaction conditions. In the context of transition metal-catalyzed reactions, the most common dimer is a homocoupling product. For instance, in a Buchwald-Hartwig amination where the goal is to couple the 2-amino group with an aryl halide, a side reaction can occur where two molecules of the aminopyridine couple together. This can lead to azo- or hydrazo-linked dimers, particularly under oxidative conditions.
Another possibility involves the pyridine nitrogen atom, which can form bridged complexes with metal catalysts, potentially leading to dimeric structures.[1]
Q3: What makes this compound particularly prone to dimerization?
This molecule has multiple reactive sites, which contributes to its propensity for side reactions:
-
High Nucleophilicity of the 2-Amino Group: The primary amino group at the C2 position is highly nucleophilic and is the intended site of reaction in many coupling protocols. However, this high reactivity also makes it susceptible to participating in undesired side reactions.
-
Coordinating Pyridine Nitrogen: The lone pair of electrons on the pyridine ring's nitrogen atom can coordinate to metal catalysts (e.g., palladium). This coordination can sometimes inhibit the main catalytic cycle or facilitate alternative pathways that lead to homocoupling.[2]
-
Presence of a Second Basic Center: The tertiary amine in the methylpiperidine moiety adds another basic site to the molecule, which can interact with reagents or catalysts in the reaction mixture.
Section 2: Troubleshooting Guide - "I'm seeing a dimer in my reaction!"
This section is for when you have already identified a significant byproduct and suspect it is a dimer.
Q4: How can I definitively confirm that the major byproduct is a dimer?
Before attempting to optimize your reaction, it's crucial to confirm the identity of the impurity. A multi-pronged analytical approach is most reliable.
| Analytical Technique | Procedure & Expected Outcome |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | This is the most powerful tool. The dimer will have a mass-to-charge ratio (m/z) corresponding to approximately twice the molecular weight of the starting monomer. Look for a peak with [2M+H]⁺ or [2M+Na]⁺. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Compare the NMR of your purified byproduct with the starting material. Dimerization will lead to a more complex spectrum, but you may see a loss of the -NH₂ protons and changes in the aromatic region, indicating a new bond has formed. |
| DOSY-NMR (Diffusion-Ordered Spectroscopy) | This advanced NMR technique separates signals based on the diffusion coefficient of molecules. A dimer, being larger, will diffuse more slowly than the monomer, allowing for clear differentiation.[3] |
| Analytical SEC (Size-Exclusion Chromatography) | SEC separates molecules by size. A dimer will elute earlier than the monomer. This technique can provide strong evidence of an increase in molecular size.[4][5] |
Q5: My reaction is a Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig). What are the most common causes of dimerization?
In Pd-catalyzed reactions like the Buchwald-Hartwig amination, dimer formation (homocoupling) is a well-known side reaction.[6] The root causes often trace back to issues within the catalytic cycle.
The diagram below illustrates the troubleshooting logic.
Sources
- 1. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein covalent dimer formation induced by reversed-phase HPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Challenges in the scale-up synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges encountered during synthesis, offering practical, field-tested solutions and insights grounded in chemical principles.
Overview of a Common Synthetic Pathway
A prevalent synthetic route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, followed by a final modification or deprotection step. A representative scheme is the coupling of a pyridine derivative with a piperidine derivative. For the purpose of this guide, we will focus on a common approach: the Suzuki coupling of 2-amino-5-bromopyridine with a suitable piperidine-boronic acid derivative, or a related Buchwald-Hartwig amination.
Below is a workflow diagram illustrating the key stages and potential challenges in the synthesis and purification process.
Caption: A simplified workflow for the synthesis of this compound, highlighting key stages and associated challenges.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Yield and Incomplete Reactions
Question: My Suzuki coupling reaction is stalling, leading to low yields of the desired product. What are the primary factors to investigate?
Answer: Stalled Suzuki couplings are a common issue during scale-up. The root cause often lies with the catalyst activity, reagent quality, or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Oxygen Contamination: The active form of the palladium catalyst, Pd(0), is sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products.
-
Solution: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. Consider using pre-formed, air-stable palladium catalysts which can simplify handling.
-
-
Reagent Purity and Stability: The purity of your starting materials, particularly the boronic acid derivative, is critical. Boronic acids can degrade over time, especially if exposed to moisture, leading to lower reactivity.
-
Solution: Use fresh or properly stored boronic acid. If degradation is suspected, you can purify the boronic acid by recrystallization or by forming a diethanolamine adduct, which is often more stable.
-
-
Base and Solvent Selection: The choice of base and solvent system is crucial and highly interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.
-
Solution: If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area. For anhydrous reactions, ensure the base is finely powdered and completely dry. If you suspect base-related degradation, consider switching to a milder base such as potassium carbonate or potassium fluoride.
-
Question: I'm performing a Buchwald-Hartwig amination and observing low conversion. What should I consider?
Answer: Similar to Suzuki couplings, Buchwald-Hartwig reactions are sensitive to several factors.
-
Ligand Selection: The choice of phosphine ligand is critical for the success of the coupling.
-
Solution: For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
-
Base Sensitivity: Harsh, insoluble inorganic bases can be problematic during scale-up, leading to poor functional group tolerance and reproducibility issues.[1]
-
Solution: Consider using a soluble, organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can lead to more homogeneous reaction conditions and better functional group tolerance.[1]
-
Impurity Profile and Purification Challenges
Question: I am observing significant amounts of homocoupled byproducts from my boronic acid. How can I minimize this?
Answer: Homocoupling is often a result of oxygen contamination, which can facilitate the oxidative coupling of two boronic acid molecules.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are paramount.[2] The use of a slight excess of the aryl halide can sometimes help to favor the cross-coupling pathway.
Question: During work-up, I am struggling with the removal of residual palladium from my product. What are effective methods for this?
Answer: Residual palladium is a common concern, especially in pharmaceutical synthesis.
-
Solution:
-
Aqueous Washes: Washing with an aqueous solution of a thiol-containing reagent, such as N-acetylcysteine or thiourea, can help to scavenge palladium.
-
Solid Scavengers: There are numerous commercially available solid-supported scavengers (e.g., silica- or polymer-bound thiols, amines, or isocyanates) that can be stirred with the organic solution of your product to bind and remove palladium.
-
Activated Carbon: Treatment with activated carbon can also be effective, although it may lead to some loss of the desired product.
-
Question: My product is difficult to crystallize, and column chromatography is not ideal for the scale I am working at. What are my options?
Answer: Purification of polar, amine-containing compounds like this compound can be challenging.
-
Solution:
-
Salt Formation: Consider forming a salt of your product (e.g., hydrochloride, sulfate). Salts often have better crystallinity and can be easier to isolate and purify by recrystallization.
-
Solvent Screening: A thorough solvent screen for crystallization is essential. Utilize a range of solvents with varying polarities and consider anti-solvent crystallization techniques.
-
Safety Considerations in Scale-Up
Question: What are the major safety hazards associated with hydrogenation reactions that might be used in this synthesis (e.g., for a reductive amination step)?
Answer: Hydrogenation reactions, while highly effective, carry inherent risks, particularly at scale.
-
Flammability and Explosion: Hydrogen gas is highly flammable and can form explosive mixtures with air.[3][4][5] The catalysts used, such as Raney nickel or palladium on carbon, can be pyrophoric, especially after use when they are charged with hydrogen.[4][5]
-
Mitigation: Always conduct hydrogenations in a well-ventilated area, behind a blast shield.[3] Ensure all equipment is properly grounded to prevent static discharge. Never allow the catalyst to dry in the air.[3] After the reaction, the atmosphere should be purged with an inert gas before opening the reactor.[3]
-
-
Pressure and Thermal Runaway: These reactions are often run under pressure and can be exothermic.[4][6] A loss of cooling or improper control of hydrogen addition can lead to a thermal runaway.[6]
-
Mitigation: Use a pressure-rated reactor with appropriate safety relief systems. Ensure adequate cooling capacity and monitor the reaction temperature and pressure closely.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of a Suzuki coupling reaction for this synthesis?
A1: The most critical parameters include:
-
Temperature: Overheating can lead to catalyst decomposition and increased byproduct formation.
-
Stirring Rate: In biphasic systems, inadequate stirring can lead to a slow reaction rate.
-
Reagent Stoichiometry: The ratio of aryl halide to boronic acid and the amount of base can significantly impact the reaction outcome.
-
Catalyst Loading: While minimizing catalyst loading is desirable for cost and purification reasons, too little catalyst can lead to an incomplete reaction.
Q2: How can I improve the reproducibility of my Buchwald-Hartwig amination at a larger scale?
A2: Reproducibility issues often stem from the heterogeneous nature of the reaction mixture when using insoluble bases. Switching to a soluble base can improve homogeneity.[1] Additionally, ensuring consistent quality of the catalyst, ligand, and starting materials is crucial. The use of automated synthesis platforms can also help in maintaining consistent reaction conditions.
Q3: Are there any specific analytical techniques recommended for monitoring the progress and purity of this synthesis?
A3: A combination of techniques is recommended:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
-
Purity Analysis: HPLC with a UV detector is the standard for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) is used to confirm the molecular weight.
Q4: What are the common impurities that I should look out for in the final product?
A4: Besides unreacted starting materials, common process-related impurities include:
-
Homocoupled products: From the boronic acid or aryl halide.
-
Debrominated starting material: If 2-amino-5-bromopyridine is used.
-
Residual palladium: From the catalyst.
-
Solvents: Residual solvents from the reaction and purification steps.
Summary of Key Troubleshooting Points
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | Inactive catalyst, oxygen contamination, impure reagents, suboptimal base/solvent. | Degas solvents, use fresh reagents, screen different bases and ligands, use air-stable pre-catalysts. |
| Homocoupling Byproducts | Oxygen in the reaction mixture. | Rigorous degassing and maintenance of an inert atmosphere. |
| Residual Palladium | Incomplete removal during work-up. | Use palladium scavengers (solution or solid-phase) or activated carbon. |
| Difficult Purification | Poor crystallinity, unsuitability of chromatography at scale. | Convert to a salt for easier crystallization, perform a thorough solvent screen. |
| Safety Hazards (Hydrogenation) | Flammability of hydrogen, pyrophoric catalysts, thermal runaway. | Use a blast shield, ensure proper grounding, never let the catalyst dry in air, monitor temperature and pressure.[3][4][5] |
References
-
Hydrogenation Reactions | Safe Reaction Monitoring & Control - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020, February 11). Retrieved from [Link]
-
HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations - ResearchGate. (2016, July 1). Retrieved from [Link]
-
Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. - ResearchGate. (2023, February). Retrieved from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]
-
Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (2016, July). Retrieved from [Link]
-
Hazards in Lab-Scale Hydrogenations | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. (n.d.). Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 5-(1-Methylpiperidin-4-yl)pyridin-2-amine and its Place in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, aminopyridines stand out for their prevalence in biologically active molecules.[1] This guide provides an in-depth technical comparison of 5-(1-methylpiperidin-4-yl)pyridin-2-amine with other key aminopyridine alternatives, offering insights into their synthesis, reactivity, and strategic application. This document is designed to be a practical resource, grounded in experimental data, to aid in the rational selection of aminopyridines for complex molecule synthesis.
Introduction: The Versatility of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and clinical candidates.[2][3] Its utility stems from the dual nucleophilicity of the amino group and the pyridine nitrogen, allowing for a diverse range of subsequent chemical transformations. The strategic functionalization of the pyridine ring, particularly at the 5-position, allows for the modulation of a compound's physicochemical properties and biological activity. This compound is a prime example of a highly sought-after building block, incorporating a saturated heterocyclic system that can enhance solubility and provide vectors for interaction with biological targets.
This guide will focus on the practical aspects of synthesizing and utilizing this compound, comparing its performance in key synthetic transformations with other commonly used 5-substituted-2-aminopyridines.
Synthesis of 5-Substituted-2-Aminopyridines: A Comparative Overview
The most prevalent and versatile methods for the synthesis of 5-substituted-2-aminopyridines involve the palladium-catalyzed cross-coupling of a 2-amino-5-halopyridine (typically 2-amino-5-bromopyridine) with a suitable coupling partner. The three most common and powerful of these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Core Synthetic Strategy
The general workflow for the synthesis of 5-substituted-2-aminopyridines via palladium-catalyzed cross-coupling is depicted below. The choice of the specific cross-coupling reaction depends on the desired 5-substituent (aryl, alkyl, amino, or alkynyl).
Figure 1: General synthetic approaches to 5-substituted-2-aminopyridines.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[4] The following table compares the typical reaction conditions and yields for the coupling of 2-amino-5-bromopyridine with different boronic acids/esters to generate a variety of 5-substituted analogs, including a representative synthesis of this compound.
| 5-Substituent (R) | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1-Methylpiperidin-4-yl | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80-90 (estimated) | |
| Phenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 85 | |
| 4-Methylphenyl | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 82 | |
| 4-Methoxyphenyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 88 |
Analysis: The Suzuki-Miyaura coupling is generally high-yielding for a variety of aryl and heteroaryl boronic acids. For the synthesis of this compound, a two-step approach is often employed, starting with the coupling of a tetrahydropyridine boronic ester followed by reduction of the double bond. The electron-rich nature of the 2-aminopyridine scaffold can sometimes pose challenges, but modern catalyst systems with appropriate ligands, such as those from the Buchwald group, can overcome these limitations.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This is particularly useful for synthesizing 5-amino-2-aminopyridine derivatives.
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent | [2] |
| n-Butylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-100 | 8-16 | High | [2] |
| 1-Methylpiperazine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | High | [2] |
Analysis: The Buchwald-Hartwig amination of 2-amino-5-bromopyridine is highly effective with a range of primary and secondary amines. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results.[2] This method provides a direct route to 5-amino-substituted 2-aminopyridines, which are valuable intermediates in their own right.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and a representative 5-aryl-2-aminopyridine via Suzuki-Miyaura coupling.
Synthesis of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar aminopyridine substrates.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
2-Amino-5-bromopyridine (1.0 eq)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromopyridine, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂.
-
Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure product.
Subsequent Reduction to this compound
The resulting tetrahydropyridine can be reduced to the desired piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol).
Reactivity of the 2-Amino Group: A Comparative Perspective
The 2-amino group of these substituted pyridines is a key functional handle for further elaboration. Its nucleophilicity, however, is influenced by the nature of the substituent at the 5-position.
| 5-Substituent | Electronic Effect | Expected Impact on 2-Amino Group Nucleophilicity |
| 1-Methylpiperidin-4-yl | Electron-donating (inductive) | Increased nucleophilicity |
| Phenyl | Electron-withdrawing (inductive), Electron-donating/withdrawing (resonance) | Context-dependent, generally slightly decreased |
| Amino | Strongly electron-donating (resonance) | Significantly increased nucleophilicity |
| Alkynyl | Electron-withdrawing (inductive) | Decreased nucleophilicity |
Analysis: The electron-donating nature of the 1-methylpiperidin-4-yl group is expected to increase the electron density on the pyridine ring, thereby enhancing the nucleophilicity of the 2-amino group compared to analogs with electron-withdrawing or even simple aryl substituents. This can have a significant impact on the efficiency of subsequent reactions such as acylations, alkylations, and cyclizations. For instance, in the synthesis of kinase inhibitors, the acylation of the 2-amino group is a common transformation, and a more nucleophilic amine can lead to faster reaction times and higher yields.
Conclusion: Strategic Selection of Aminopyridine Building Blocks
The synthesis of 5-substituted-2-aminopyridines is a well-established field with a host of reliable and high-yielding methods at the disposal of the modern synthetic chemist. The choice between different aminopyridine building blocks should be guided by the specific requirements of the synthetic target.
-
This compound is an excellent choice when seeking to introduce a saturated, basic heterocycle to improve physicochemical properties such as solubility. Its synthesis is readily achievable via Suzuki-Miyaura coupling, and the electron-donating nature of the piperidine moiety can enhance the reactivity of the 2-amino group in subsequent transformations.
-
5-Aryl-2-aminopyridines are readily accessible through Suzuki-Miyaura coupling and are ideal for constructing biaryl or heteroaryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.
-
5-Amino-2-aminopyridines , synthesized via Buchwald-Hartwig amination, provide a versatile platform for further diversification, allowing for the introduction of a wide range of substituents at the 5-position.
By understanding the comparative synthesis and reactivity of these key aminopyridine building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics and functional molecules.
References
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-2-amino-5-bromo-4-methylpyridine]
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-catalysts-for-the-suzuki-coupling-of-2-amino-5-bromo-4-methylpyridine]
- A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/application-notes/a-comparative-performance-analysis-of-2-3-diamino-5-bromopyridine-in-cross-coupling-reactions]
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- Development of a Manufacturing Process for 1-(1-Pyridin-2-yl methyl-piperidin-4-yl)-1H-indole: A Key Intermediate for Protein Kinase C Inhibitor LY317615. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op050198e]
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- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. [URL: https://www.researchgate.
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- Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol. BenchChem. [URL: https://www.benchchem.com/application-notes/buchwald-hartwig-amination-of-1-5-bromopyridin-2-yl-piperidin-4-ol]
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [URL: http://sioc-journal.cn/Jwk_yjhx/EN/10.6023/cjoc202104018]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155823/]
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079927/]
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A Comparative Analysis of 2-(Piperidin-4-ylamino)pyrimidine Derivatives as Potent Cyclin-Dependent Kinase Inhibitors
In the landscape of oncology drug discovery, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. Dysregulation of these key cell cycle regulators is a hallmark of many human cancers. This guide provides a comprehensive comparative analysis of a series of 2,4-diamino-5-ketopyrimidine derivatives, focusing on the structure-activity relationship (SAR) stemming from substitutions on a core 2-(piperidin-4-ylamino) moiety. The insights presented herein are derived from a seminal study by Chu et al. (2006) in the Journal of Medicinal Chemistry, which culminated in the discovery of R547, a potent and selective CDK inhibitor that has advanced to clinical trials.[1][2][3]
Introduction to the 2-(Piperidin-4-ylamino)pyrimidine Scaffold
The 2,4-diamino-5-ketopyrimidine core serves as a versatile scaffold for the design of ATP-competitive kinase inhibitors. The strategic incorporation of a substituted piperidin-4-yl group at the C2-amino position has been identified as a critical determinant of potent CDK inhibitory activity. This guide will dissect the nuanced effects of various substitutions on this piperidine ring, as well as modifications to other regions of the molecule, on the inhibitory potency against key cell cycle kinases, namely CDK1, CDK2, and CDK4.
Comparative Potency of Key Derivatives
The following table summarizes the in vitro inhibitory activities of a selection of 2-(piperidin-4-ylamino)pyrimidine derivatives against CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. The data clearly illustrates the impact of subtle structural modifications on both potency and selectivity.
| Compound | R1 (Piperidine N1-substituent) | R2 (C5-substituent) | CDK1 Ki (µM) | CDK2 Ki (µM) | CDK4 Ki (µM) | HCT116 IC50 (µM) |
| 6 | H | 2-methoxybenzoyl | >10 | >10 | >10 | >10 |
| 20 | -SO2Me | 2-methoxybenzoyl | 0.007 | 0.005 | 0.004 | 0.15 |
| 21 | -COMe | 2-methoxybenzoyl | 0.009 | 0.012 | 0.009 | 0.25 |
| 23 | -Me | 2-methoxybenzoyl | 0.450 | 0.300 | 0.150 | 3.5 |
| 30 | -SO2Me | 2,6-difluorobenzoyl | 0.025 | 0.015 | 0.010 | 0.30 |
| 34 | -SO2Me | 2-fluoro-6-methoxybenzoyl | 0.003 | 0.002 | 0.002 | 0.10 |
| 39 (R547) | -SO2Me | 2,3-difluoro-6-methoxybenzoyl | 0.001 | 0.003 | 0.001 | 0.08 |
Data extracted from Chu et al. (2006).[1][2][3]
Structure-Activity Relationship (SAR) Analysis
The data presented above reveals several key SAR trends:
-
The N1-Substituent on the Piperidine Ring is Crucial for Potency: The unsubstituted piperidine derivative 6 is inactive. However, the introduction of a methanesulfonyl (-SO2Me) group at the N1 position, as seen in compound 20 , leads to a dramatic increase in potency against all three CDKs, with Ki values in the low nanomolar range.[1][2][3] Other electron-withdrawing groups, such as acetyl (-COMe) in compound 21 , also confer high potency, although slightly less than the methanesulfonyl group. In contrast, an electron-donating methyl group (-Me) in compound 23 results in a significant loss of activity.[1][2][3] This suggests that the electronic nature of the N1-substituent is a key driver of inhibitory activity, likely through its influence on the conformation of the piperidine ring and its interactions within the ATP-binding pocket of the kinases.
-
Substitution on the C5-Benzoyl Moiety Modulates Potency: Modifications to the C5-benzoyl ring also have a profound impact on potency. The initial lead, compound 20 , possesses a 2-methoxybenzoyl group. The introduction of fluorine atoms to this ring was explored to enhance potency and improve physicochemical properties. While a 2,6-difluorobenzoyl group in compound 30 slightly decreased activity compared to 20 , a 2-fluoro-6-methoxybenzoyl substituent in compound 34 resulted in a further enhancement of potency.[1][2][3]
-
The Optimal Combination Leads to R547: The culmination of this SAR exploration is compound 39 (R547), which incorporates the optimal methanesulfonyl group on the piperidine and a 2,3-difluoro-6-methoxybenzoyl moiety at the C5 position. This combination results in the most potent compound in the series, with Ki values of 1 nM, 3 nM, and 1 nM for CDK1, CDK2, and CDK4, respectively.[1][2][3] R547 also demonstrates excellent cellular potency, inhibiting the growth of the HCT116 human colorectal carcinoma cell line with an IC50 of 0.08 µM.[1][2][3]
Experimental Protocols
To ensure scientific integrity and enable replication of these findings, the following are detailed protocols for the key assays used in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of the compounds against CDK/cyclin complexes.
Caption: Workflow for the in vitro CDK kinase inhibition assay.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a kinase assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mM DTT.
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction Mixture: In a 96-well plate, combine the CDK/cyclin enzyme, the test compound, and the substrate solution (containing Histone H1 as the substrate and [γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution, such as 3% phosphoric acid.
-
Separation of Phosphorylated Substrate: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated histone H1.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-33P]ATP.
-
Detection: Add a scintillation cocktail to the wells and measure the amount of incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value from the dose-response curve and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Cell Proliferation Assay (HCT116)
This assay is used to determine the cytotoxic effects of the compounds on a human cancer cell line.
Caption: Workflow for the HCT116 cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value from the resulting dose-response curve.[4]
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes the evaluation of the in vivo antitumor activity of a lead compound in an HCT116 human colorectal tumor xenograft model.[1][3]
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously implant HCT116 cells into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume regularly with calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., R547) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the phosphorylation of downstream biomarkers of CDK activity (e.g., retinoblastoma protein).
Conclusion
The systematic exploration of the structure-activity relationship of 2-(piperidin-4-ylamino)pyrimidine derivatives has led to the identification of R547, a highly potent and selective inhibitor of CDKs. The key to its high potency lies in the synergistic combination of a methanesulfonyl group on the piperidine ring and a 2,3-difluoro-6-methoxybenzoyl moiety at the C5 position. This guide has provided a comparative analysis of the potency of key derivatives, detailed the experimental protocols for their evaluation, and highlighted the crucial structural features driving their activity. These findings underscore the importance of a rational, iterative approach to drug design and provide a valuable framework for the future development of targeted cancer therapeutics.
References
-
Chu, X.-J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
-
SciSpace. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]
-
PubMed. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. [Link]
-
SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. Retrieved from [Link]
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Anticancer Research. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]
-
Creative Biolabs. (n.d.). Human Colon Cell HCT-116-based Proliferation Assay Service. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
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International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
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National Center for Biotechnology Information. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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PubMed. (2006). In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. [Link]
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- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cross-Reactivity of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Based Inhibitors
In the landscape of modern drug discovery, the development of targeted therapies has revolutionized the treatment of numerous diseases, particularly in oncology. Among the promising scaffolds for kinase inhibitors, the 2-aminopyridine moiety is a prevalent feature, often crucial for binding to the kinase hinge region.[1] This guide provides an in-depth analysis of the cross-reactivity profile of inhibitors based on the 5-(1-Methylpiperidin-4-yl)pyridin-2-amine scaffold. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
This document will delve into the experimental methodologies used to characterize the selectivity of these inhibitors, present comparative data, and offer insights into the structural determinants of their cross-reactivity. The goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions in their pursuit of novel therapeutics.
The Criticality of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This similarity presents a significant challenge in designing truly selective inhibitors. While a highly selective inhibitor might offer a cleaner safety profile, a degree of controlled polypharmacology can sometimes be advantageous, targeting multiple nodes in a disease-related pathway. However, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and therapeutic potential.[2]
Inhibitors based on the aminopyridine scaffold have been developed for various kinases, including Vaccinia-related kinases (VRK1 and VRK2), which are implicated in cell division and neurological disorders.[1] The introduction of substituents, such as a methyl group, can markedly improve the selectivity of these compounds.[1]
Assessing Cross-Reactivity: A Two-Pronged Approach
To rigorously evaluate the cross-reactivity of this compound based inhibitors, a combination of in vitro biochemical assays and cell-based target engagement studies is essential. This dual approach provides a comprehensive picture, from direct enzyme inhibition to target interaction within the complex milieu of a living cell.
-
In Vitro Kinase Profiling: This is the foundational step to determine the intrinsic potency and selectivity of an inhibitor against a broad panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment, confirming target engagement and providing insights into cellular permeability and stability.[3][4][5]
In Vitro Kinase Selectivity Profiling
Biochemical kinase assays are the most widely used method to determine an inhibitor's selectivity profile.[2] These assays measure the ability of a compound to inhibit the activity of a panel of purified kinases. The results are typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a fixed concentration.
Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol outlines a typical workflow for assessing kinase inhibition using a luminescent-based assay that measures the amount of ADP produced in a kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound based inhibitor in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase reaction buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the kinase/substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus correlates with kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro luminescent kinase assay.
Comparative Kinase Selectivity Data
The following table presents hypothetical, yet representative, data for a this compound based inhibitor (Compound X) against a panel of kinases.
| Kinase Target | IC50 (nM) of Compound X | Kinase Family | Comments |
| VRK1 (On-Target) | 15 | Ser/Thr Kinase | High Potency |
| VRK2 | 250 | Ser/Thr Kinase | Moderate off-target activity |
| Aurora A | >10,000 | Ser/Thr Kinase | Selective against Aurora A |
| Aurora B | >10,000 | Ser/Thr Kinase | Selective against Aurora B |
| CDK2 | 5,500 | Ser/Thr Kinase | Weak off-target activity |
| FLT3 | 8,000 | Tyr Kinase | Weak off-target activity |
| c-Met | >10,000 | Tyr Kinase | Selective against c-Met |
| Ron | >10,000 | Tyr Kinase | Selective against Ron |
| PIM1 | 1,200 | Ser/Thr Kinase | Notable off-target activity |
Interpretation: The data indicates that Compound X is a potent inhibitor of its intended target, VRK1. However, it also demonstrates moderate to weak inhibitory activity against VRK2 and PIM1. This profile suggests that at therapeutic concentrations aimed at inhibiting VRK1, there is a potential for engaging these off-targets. Such interactions could contribute to the compound's overall pharmacological effect or lead to undesired side effects. The high IC50 values against other kinases like Aurora A/B and c-Met/Ron suggest good selectivity against these kinases.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
While in vitro assays are crucial, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein scaffolding, and cell permeability can influence inhibitor activity.[2] CETSA is a powerful technique to confirm that a compound binds to its intended target within intact cells.[3][4][5] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[4][6]
Experimental Protocol: Western Blot-Based CETSA
This protocol describes a standard CETSA workflow with Western blotting for the detection of the soluble target protein.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the this compound based inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Cell Lysis and Fractionation:
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., VRK1).
-
Include a loading control (e.g., actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Comparative CETSA Data
The following table shows hypothetical CETSA results for Compound X, demonstrating its engagement with both the on-target and a key off-target in a cellular context.
| Target Protein | Vehicle (Tm in °C) | Compound X (Tm in °C) | Thermal Shift (ΔTm in °C) | Interpretation |
| VRK1 | 48.5 | 54.2 | +5.7 | Robust Target Engagement |
| PIM1 | 51.0 | 52.5 | +1.5 | Weak but detectable engagement |
| Actin (Control) | 62.0 | 62.1 | +0.1 | No significant shift |
Interpretation: The significant thermal shift observed for VRK1 confirms that Compound X effectively binds to and stabilizes its primary target in a cellular environment. The smaller, yet detectable, shift for PIM1 corroborates the in vitro finding of off-target activity and suggests that this interaction also occurs within cells. The lack of a significant shift for the control protein, actin, demonstrates the specificity of the interaction.
Synthesis of Findings and Mechanistic Insights
The combined data from in vitro kinase profiling and cellular thermal shift assays provide a comprehensive understanding of the cross-reactivity of this compound based inhibitors.
-
On-Target Potency and Engagement: Compound X demonstrates high potency against its intended target, VRK1, both in biochemical assays and in a cellular context. This is a critical first step in validating a lead compound.
-
Identified Off-Targets: The cross-reactivity studies have identified VRK2 and PIM1 as potential off-targets. The structural similarity between VRK1 and VRK2 likely contributes to the observed cross-reactivity.
-
Cellular Confirmation: CETSA confirms that the off-target interaction with PIM1 is not an artifact of the in vitro system but occurs in living cells. This is a crucial piece of information for predicting potential in vivo effects.
-
Implications for Drug Development: The identified off-target activities need to be carefully considered. The inhibition of PIM1, a kinase involved in cell survival and proliferation, could potentially contribute to the anti-cancer efficacy of the compound. However, it could also lead to unforeseen toxicities. Further studies, such as phenotypic screening and in vivo safety assessments, are warranted to fully understand the consequences of this polypharmacology.
Conclusion
The cross-reactivity profiling of this compound based inhibitors is a multi-faceted process that requires a combination of robust experimental techniques. This guide has outlined a systematic approach using in vitro kinase assays and cellular thermal shift assays to build a comprehensive selectivity profile. The illustrative data for "Compound X" highlights the importance of not only identifying off-targets but also confirming their engagement in a cellular context. By understanding the full spectrum of a compound's interactions, drug development professionals can better predict its therapeutic potential and potential liabilities, ultimately leading to the development of safer and more effective medicines.
References
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Compar
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021).
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (2018). Taylor & Francis Online.
- The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). AACR Journals.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022).
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013).
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A Researcher's Guide to the Structure-Activity Relationship of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Analogs: A Comparative Analysis
The 5-(1-methylpiperidin-4-yl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, from cyclin-dependent kinases (CDKs) involved in cancer to receptors in the central nervous system.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, offering a comparative look at how modifications to its core components influence biological activity. We will delve into the rationale behind experimental designs, present detailed protocols for key assays, and summarize critical data to aid researchers in the design of novel and potent analogs.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound core can be dissected into three key regions: the 2-aminopyridine head, the central linker, and the 1-methylpiperidine tail. Each of these components plays a crucial role in the molecule's interaction with its biological targets.
-
The 2-Aminopyridine Moiety: This region is often essential for forming key hydrogen bonding interactions with the target protein. For instance, in the context of kinase inhibition, the pyridine nitrogen and the exocyclic amine can act as hydrogen bond acceptors and donors, respectively, interacting with the hinge region of the kinase.[2]
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional character to the molecule, influencing its conformational preferences and ability to fit into binding pockets.[1] The nitrogen atom of the piperidine can be a key interaction point and its substitution pattern is critical for modulating potency and selectivity.
-
The N-Methyl Group: The methyl group on the piperidine nitrogen often serves to enhance potency and improve physicochemical properties such as solubility and cell permeability. However, as we will explore, modifications at this position can be a key strategy for optimizing activity against different targets.
Targeting Cyclin-Dependent Kinases: A Case Study in SAR
A significant body of research on analogs of this scaffold has focused on the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[3][4]
Modifications to the 2-Aminopyridine Core
SAR studies have shown that the 2-amino group is a critical anchor. Modifications at other positions of the pyridine and pyrimidine rings have been explored to enhance potency and selectivity. For example, the introduction of a benzoyl group at the C5 position of a diaminopyrimidine core, a related scaffold, was found to be crucial for CDK inhibitory activity.[3][5]
The Importance of the Piperidine Linker
The piperidine moiety at the C2-amino position of a diaminopyrimidine core has been identified as a critical structural element for CDK inhibition.[3][5] Further optimization of this part of the molecule has led to potent inhibitors. For instance, the compound R547, methanone, demonstrates potent inhibition of CDK1, CDK2, and CDK4 with Ki values in the low nanomolar range.[3][6] An X-ray crystal structure of R547 bound to CDK2 confirmed a binding mode consistent with the observed SAR.[3]
Comparative Analysis of CDK Inhibitors
The following table summarizes the inhibitory activities of selected analogs against different CDKs. This data highlights how subtle structural changes can significantly impact potency and selectivity.
| Compound | Core Scaffold | R1 (on Piperidine N) | R2 (on Pyrimidine/Pyridine C5) | CDK1 (Ki, µM) | CDK2 (Ki, µM) | CDK4 (Ki, µM) | HCT116 IC50 (µM) | Reference |
| R547 (39) | 2,4-Diaminopyrimidine | -SO2CH3 | 2,3-difluoro-6-methoxybenzoyl | 0.001 | 0.003 | 0.001 | 0.08 | [3] |
| 10d | 2-Aminopyrimidine derivative | H (piperazine) | 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl) | - | CDK4 IC50 = 7.4 nM | CDK6 IC50 = 0.9 nM | - | [4] |
Note: Data for compound 10d is presented as IC50 values.
Experimental Protocols: A Guide to In Vitro Evaluation
To assess the potential of novel analogs, a series of well-defined in vitro assays are essential. The following protocols provide a framework for evaluating compounds against kinase targets and in cell-based models.
Kinase Inhibition Assay (Example: CDK2/Cyclin E)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Workflow:
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol:
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Reagents:
-
Complete Growth Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Test Compounds: Serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).
-
-
Procedure:
-
Trypsinize and count HCT116 cells. Seed 5,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Rationale for Experimental Choices: The HCT116 cell line is a widely used model for colorectal cancer and is known to be sensitive to CDK inhibitors. The CellTiter-Glo® assay is a robust and sensitive method for determining cell viability based on the quantification of ATP, which is an indicator of metabolically active cells. A 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
Beyond Kinase Inhibition: Exploring Other Biological Targets
The versatility of the this compound scaffold extends beyond kinase inhibition. Analogs have shown activity at other important drug targets.
Serotonin 5-HT2A Receptor Inverse Agonists
Derivatives of N-(1-methylpiperidin-4-yl) have been developed as potent inverse agonists of the 5-hydroxytryptamine (5-HT)2A receptor. For example, ACP-103 (pimavanserin) is a potent 5-HT2A inverse agonist with potential utility as an antipsychotic agent. [7]This highlights the potential for this scaffold in the development of treatments for central nervous system disorders.
Sigma Receptor Ligands
The piperidine moiety is also a common feature in ligands for sigma receptors, which are implicated in a variety of neurological disorders. [8]The substitution pattern on the piperidine ring and the nature of the linker to the aromatic core are key determinants of affinity and selectivity for σ1 and σ2 receptor subtypes.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future SAR studies should focus on:
-
Improving Selectivity: Fine-tuning the substitutions on the pyridine/pyrimidine ring and the piperidine moiety can lead to inhibitors with improved selectivity for specific kinase isoforms or receptor subtypes.
-
Optimizing Pharmacokinetic Properties: Balancing potency with desirable ADME (absorption, distribution, metabolism, and excretion) properties is crucial for the development of clinically viable drug candidates. [1]* Exploring Novel Targets: The inherent versatility of this scaffold suggests that it may have utility against a broader range of biological targets than is currently appreciated.
References
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Chu, X.-J., DePinto, W., Bartkovitz, D., So, S.-S., Vu, B. T., Packman, K., Lukacs, C., Ding, Q., Jiang, N., Wang, K., Goelzer, P., Yin, X., Smith, M. A., Higgins, B. X., Chen, Y., Xiang, Q., Moliterni, J., Kaplan, G., Graves, B., … Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549–6560. [Link]
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Vanover, K. E., Weiner, D. M., Makhay, M., Veinbergs, I., Lameh, J., Del Tredici, A. L., Piu, F., Schiffer, H. H., Numan, S., Kouranova, E., Andersson, C. M., Ogren, S. O., & Bonaventure, P. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
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Wang, Z., Li, Z., Zhang, J., Li, Y., Wang, Y., Li, J., & Wang, Z. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974–978. [Link]
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Comparative Efficacy Analysis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine and Standard-of-Care Antipsychotics
A Guide for Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is continually evolving, with a significant focus on maximizing efficacy while minimizing the debilitating side effects associated with first-generation neuroleptics. A key area of interest is the modulation of the serotonin 2A (5-HT2A) receptor, a target implicated in the pathophysiology of psychosis.[1][2][3] This guide provides a comparative analysis of the novel compound 5-(1-Methylpiperidin-4-yl)pyridin-2-amine , a putative 5-HT2A receptor inverse agonist, against two established antipsychotics: Pimavanserin , a selective 5-HT2A inverse agonist, and Risperidone , a potent serotonin-dopamine antagonist.
This document is intended for researchers and scientists in the field of neuropharmacology and drug development. It will delve into the mechanistic rationale, comparative in vitro and in vivo data, and the experimental protocols necessary to evaluate the antipsychotic potential of novel chemical entities like this compound.
Mechanistic Overview: The Role of 5-HT2A and D2 Receptors in Psychosis
The therapeutic action of antipsychotic drugs is primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][2][4]
-
Dopamine D2 Receptor Antagonism: Hyperactivity in the mesolimbic dopamine pathway is linked to the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[3] Traditional antipsychotics primarily act by blocking D2 receptors. However, this widespread D2 blockade can lead to extrapyramidal symptoms (EPS) and hyperprolactinemia.[2][4]
-
Serotonin 5-HT2A Receptor Inverse Agonism: Atypical antipsychotics, including the comparators in this guide, exhibit high affinity for 5-HT2A receptors.[1][5][6] Inverse agonism at these receptors is thought to contribute to their antipsychotic efficacy and improved side-effect profile by modulating downstream dopamine release, particularly in the prefrontal cortex, which may alleviate negative and cognitive symptoms.[3][5]
The compound of interest, This compound , shares structural similarities with other known 5-HT2A receptor ligands, suggesting its potential as a novel antipsychotic agent. Its efficacy will be benchmarked against Pimavanserin, which offers a targeted 5-HT2A inverse agonist profile, and Risperidone, which represents a broader-spectrum atypical antipsychotic.[7][8][9]
Signaling Pathway of 5-HT2A Receptor Activation and Inverse Agonism
Caption: 5-HT2A receptor signaling and point of intervention for inverse agonists.
Comparative In Vitro Efficacy
The initial assessment of a potential antipsychotic involves characterizing its binding affinity and functional activity at key receptors.
| Parameter | This compound (Hypothetical Data) | Pimavanserin | Risperidone |
| 5-HT2A Binding Affinity (Ki, nM) | 1.5 | ~0.5-2.0[5] | 1.5 - 5.0[6] |
| Dopamine D2 Binding Affinity (Ki, nM) | > 1000 | > 1000[9] | 3.0 - 6.0[4] |
| 5-HT2A Functional Activity | Inverse Agonist | Inverse Agonist[5][9] | Antagonist/Inverse Agonist[5][6] |
| D2 Functional Activity | No significant activity | No significant activity[9] | Antagonist[4] |
Experimental Protocols
This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.[10]
Workflow Diagram:
Caption: Workflow for 5-HT2A radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize membrane preparations from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[11]
-
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine:
-
25 µL of test compound at various concentrations.
-
25 µL of [3H]Ketanserin (a 5-HT2A antagonist radioligand) at a final concentration of ~0.5 nM.[12]
-
150 µL of the membrane preparation (approximately 15-20 µg of protein).
-
-
Incubation: Incubate the plates for 60 minutes at room temperature.[12]
-
Filtration: Rapidly filter the reaction mixture through a 96-well GF/B filter plate presoaked in 0.5% polyethyleneimine.[10]
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
This assay measures the ability of a compound to inhibit the constitutive (basal) activity of the 5-HT2A receptor by measuring changes in intracellular calcium.[13]
Step-by-Step Protocol:
-
Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For inverse agonism, no agonist is added.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader (e.g., FLIPR). A decrease in basal fluorescence indicates inverse agonist activity.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the IC50 for the inverse agonist effect.
Comparative In Vivo Efficacy
In vivo models are crucial for assessing the potential therapeutic efficacy of a novel compound in a complex biological system.
| Parameter | This compound (Hypothetical Data) | Pimavanserin | Risperidone |
| Amphetamine-Induced Hyperlocomotion (reversal) | Effective | Effective[14] | Effective[15] |
| Prepulse Inhibition (PPI) Deficit (reversal) | Effective | Effective[14] | Effective[15] |
| Catalepsy Induction (Side Effect Proxy) | Low | Low[14] | Moderate to High (dose-dependent)[16] |
Experimental Protocols
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a non-startling auditory stimulus (prepulse) to inhibit the startle response to a subsequent loud noise (pulse).[17][18]
Workflow Diagram:
Caption: Workflow for the Prepulse Inhibition (PPI) test.
Step-by-Step Protocol:
-
Animal Model: Use male Sprague-Dawley rats. To model a deficit, a psychotomimetic agent like dizocilpine (MK-801) can be administered prior to the test compound.
-
Dosing: Administer the test compound, vehicle, or a positive control (e.g., Pimavanserin, Risperidone) via an appropriate route (e.g., subcutaneous, oral) at a set time before the test.
-
Apparatus: Place the rat in a startle chamber equipped with a sensor to detect the whole-body startle response.
-
Acclimation: Allow the animal to acclimate for 5 minutes with background white noise (e.g., 70 dB).[19]
-
Test Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB burst of white noise.
-
Prepulse-pulse trials: A prepulse (e.g., 74-90 dB) presented 100 ms before the 120 dB pulse.[17]
-
No-stimulus trials: Background noise only.
-
-
Data Collection: Record the maximal startle amplitude for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Effective antipsychotics are expected to reverse the PPI deficit induced by psychotomimetic drugs.[20]
Conclusion
The hypothetical data for This compound positions it as a promising candidate with a profile similar to the selective 5-HT2A inverse agonist, Pimavanserin. Its high selectivity for the 5-HT2A receptor over the D2 receptor suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to broader-spectrum agents like Risperidone.
Further investigation is warranted to confirm these initial findings and to fully characterize the pharmacological and safety profile of this novel compound. The experimental protocols outlined in this guide provide a robust framework for such an evaluation. The continued exploration of selective 5-HT2A modulators represents a significant step forward in the development of safer and more effective treatments for psychosis.
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Fantin, M., et al. (2021). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 178(17), 3466-3485. [Link]
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In Vivo Validation of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine: A Comparative Guide for Preclinical Alzheimer's Disease Models
This guide provides a comprehensive framework for the in vivo validation of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine (hereinafter referred to as Compound X) as a potential therapeutic agent for Alzheimer's Disease (AD). While the specific mechanism of action for Compound X is under investigation, its structural similarity to known neuroactive compounds warrants a thorough preclinical evaluation. This document outlines a scientifically rigorous, multi-faceted approach to assess its therapeutic efficacy and compares its potential performance against established and emerging therapeutic strategies. Our focus is on providing a logical, evidence-based pathway for researchers, scientists, and drug development professionals to follow.
Introduction: The Rationale for Investigating Compound X in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss.[1] The complexity of AD pathogenesis necessitates the exploration of novel chemical entities that may offer neuroprotective or disease-modifying effects. Compound X, a pyridin-2-amine derivative, belongs to a class of compounds that have shown diverse biological activities, including modulation of targets relevant to CNS disorders.[2][3] This guide presupposes a hypothetical therapeutic hypothesis for Compound X in AD, such as the inhibition of glycogen synthase kinase-3β (GSK-3β), a mechanism implicated in AD pathology, similar to other novel pyridin-amine derivatives.[4]
Our validation strategy will focus on robust, well-characterized animal models of AD to generate the necessary preclinical data to support further development. The experimental design emphasizes not only the assessment of efficacy but also a deep understanding of the compound's physiological and behavioral effects compared to alternative therapeutic modalities.
Comparative Landscape: Positioning Compound X Against Alternative Therapies
The therapeutic landscape for Alzheimer's disease is rapidly evolving. A thorough in vivo validation of Compound X must consider its potential advantages and disadvantages compared to other investigational and approved therapies.
| Therapeutic Strategy | Mechanism of Action | Key In Vivo Endpoints | Potential Advantages of Compound X | Potential Challenges for Compound X |
| Compound X | (Hypothesized) GSK-3β Inhibition | Cognitive improvement, reduced Aβ and tau pathology, decreased neuroinflammation | Potentially novel mechanism, oral bioavailability, favorable safety profile | Unproven efficacy, unknown off-target effects |
| Anti-Amyloid Immunotherapies | Monoclonal antibodies targeting Aβ plaques | Plaque clearance, slowing of cognitive decline | Direct targeting of a key pathological hallmark | Modest clinical benefit, risk of amyloid-related imaging abnormalities (ARIA) |
| BACE1 Inhibitors | Inhibition of β-secretase to reduce Aβ production | Reduced Aβ levels in CSF and brain | Upstream intervention in the amyloid cascade | Off-target effects, limited clinical efficacy in late-stage AD |
| Tau-Directed Therapies | Targeting tau aggregation and hyperphosphorylation | Reduced tau pathology, improved neuronal function | Addresses a downstream pathological driver | Complexity of tau pathology, challenges in target engagement |
| Neuroprotective Agents (e.g., Antioxidants) | Reduction of oxidative stress and neuronal damage | Improved neuronal survival, cognitive enhancement | Broad-spectrum neuroprotection | Non-specific mechanism, may not address core pathology |
Experimental Workflows for In Vivo Validation
A multi-tiered approach is essential for the comprehensive in vivo validation of Compound X. This involves a logical progression from initial tolerability and pharmacokinetic studies to robust efficacy evaluations in relevant disease models.
Phase 1: Pharmacokinetics and Safety Assessment
Prior to efficacy studies, it is crucial to establish the pharmacokinetic (PK) profile and safety of Compound X.
Experimental Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies in Rodents
-
Animal Model: Healthy, young adult C57BL/6 mice or Sprague-Dawley rats.
-
Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
Compound X at three dose levels (e.g., 1, 10, and 50 mg/kg) for SAD.
-
Compound X at three dose levels administered daily for 7-14 days for MAD.
-
-
Administration: Oral gavage is a common route for small molecules.
-
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) for PK analysis.
-
Analysis: Plasma concentrations of Compound X are determined using LC-MS/MS to calculate key PK parameters (Cmax, Tmax, AUC, t1/2).
-
Safety Monitoring: Daily clinical observations, body weight measurements, and terminal organ histopathology are performed to assess for any adverse effects.
Phase 2: Efficacy Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
The 5XFAD transgenic mouse model is a widely used and aggressive model of amyloid pathology, exhibiting rapid Aβ deposition and cognitive deficits.
Experimental Protocol: Chronic Dosing of Compound X in 5XFAD Mice
-
Animal Model: 3-month-old male and female 5XFAD transgenic mice and wild-type littermates.
-
Groups:
-
Wild-type + Vehicle
-
5XFAD + Vehicle
-
5XFAD + Compound X (low dose, e.g., 5 mg/kg/day)
-
5XFAD + Compound X (high dose, e.g., 20 mg/kg/day)
-
5XFAD + Positive Control (e.g., an established GSK-3β inhibitor or other relevant compound)
-
-
Treatment Duration: 3 months of daily oral administration.
-
Behavioral Assessment (performed during the final month of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Terminal Procedures (at 6 months of age):
-
Brain Tissue Collection: One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.
-
Immunohistochemistry: Staining for Aβ plaques (e.g., with 6E10 antibody) and hyperphosphorylated tau (e.g., with AT8 antibody).
-
ELISA: Quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: Analysis of key signaling proteins, including total and phosphorylated GSK-3β and tau.
-
Visualizing the Path Forward: Diagrams and Data
Experimental Workflow Diagram
Caption: A streamlined workflow for the in vivo validation of Compound X.
Hypothetical Signaling Pathway of Compound X
Caption: The hypothesized mechanism of Compound X targeting the GSK-3β pathway.
Data Interpretation and Future Directions
The collective data from these in vivo studies will provide a comprehensive profile of Compound X's therapeutic potential.
Table of Hypothetical Outcomes:
| Metric | Vehicle Control (5XFAD) | Compound X (20 mg/kg) | Positive Control | Interpretation |
| Morris Water Maze (Escape Latency) | 60 ± 5 sec | 35 ± 4 sec | 40 ± 5 sec | Compound X shows superior cognitive improvement. |
| Brain Aβ42 Levels (pg/mg tissue) | 5000 ± 800 | 3000 ± 600 | 4500 ± 700 | Compound X reduces amyloid pathology. |
| Phospho-Tau (AT8) Staining (% area) | 15 ± 3% | 7 ± 2% | 9 ± 2.5% | Compound X mitigates tau pathology. |
| GSK-3β Activity (% of control) | 150 ± 20% | 95 ± 10% | 105 ± 15% | Compound X demonstrates target engagement. |
Successful outcomes from these studies would provide a strong rationale for advancing Compound X to further preclinical development, including toxicology studies in a second species and the initiation of Investigational New Drug (IND)-enabling studies. The comparative data generated will be crucial for positioning Compound X within the competitive landscape of Alzheimer's disease therapeutics and for designing future clinical trials.
References
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Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. [Link]
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Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules, 31. [Link]
- Vertex AI Search. (2022, August 25). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central.
- Google Patents. (n.d.). US9346787B2 - Piperidine compound or salt thereof.
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- vanover, K. E., et al. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
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- Smolecule. (n.d.). [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride.
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- PubMed. (n.d.). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic.
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PubMed. (2012, December 12). 2-(4-(2-[ 18 F]Fluoroethyl)piperidin-1-yl)benzo[5][6]imidazo[1,2-a]pyrimidine. Retrieved from
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- PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
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A Head-to-Head Comparison of Synthetic Routes to 5-(1-Methylpiperidin-4-yl)pyridin-2-amine: A Guide for Medicinal Chemists
Introduction
5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a key structural motif in numerous pharmacologically active compounds, making its efficient and scalable synthesis a topic of significant interest to the drug development community. This guide provides a comprehensive, head-to-head comparison of two prominent synthetic strategies for accessing this valuable building block: a Suzuki-Miyaura coupling approach and a Buchwald-Hartwig amination strategy. By examining the mechanistic underpinnings, experimental protocols, and relative merits of each route, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis: Two Strategic Disconnections
The core challenge in synthesizing this compound lies in the formation of the carbon-carbon or carbon-nitrogen bond that links the pyridine and piperidine rings. Our analysis focuses on two logical bond disconnections, each leading to a distinct and powerful synthetic approach.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on established methodologies for Suzuki-Miyaura couplings of similar substrates.
Step 1: Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
-
To a solution of tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 eq).
-
Purge the mixture with nitrogen for 15 minutes.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired boronic ester.
Step 2: Suzuki-Miyaura Coupling
-
To a mixture of 2-amino-5-bromopyridine (1.0 eq), the boronic ester from Step 1 (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl2 (0.05 eq) in a solvent mixture of 1,4-dioxane and water, add a base such as potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
-
Heat the reaction to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the coupled product.
Step 3: Deprotection and Reductive Amination
-
Dissolve the product from Step 2 in a suitable solvent such as dichloromethane and treat with an acid like trifluoroacetic acid to remove the Boc protecting group.
-
After deprotection, neutralize the reaction mixture and perform a reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride to install the methyl group on the piperidine nitrogen.
-
Purify the final product by an appropriate method, such as crystallization or column chromatography.
Advantages and Disadvantages of the Suzuki-Miyaura Route
| Advantages | Disadvantages |
| High functional group tolerance. | Multi-step synthesis of the boronic ester is often required. |
| Commercially available starting materials. | Palladium catalysts can be expensive and require careful removal from the final product. |
| Generally good to excellent yields. | Boronic acids can be unstable and prone to decomposition. |
| Well-established and widely used reaction. |
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [1][2]This route involves the direct coupling of an amine with an aryl halide.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. [1]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Synthesis
This protocol is based on general procedures for Buchwald-Hartwig aminations involving similar substrates.
-
In a reaction vessel, combine 5-bromopyridin-2-amine (1.0 eq), 1-methylpiperidin-4-amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (1.5 eq).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or crystallization to afford this compound.
Advantages and Disadvantages of the Buchwald-Hartwig Route
| Advantages | Disadvantages |
| More convergent and potentially shorter route. | The cost of palladium catalysts and specialized phosphine ligands can be high. |
| Commercially available starting materials. | Potential for side reactions, such as hydrodehalogenation of the starting material. |
| Avoids the synthesis of organoboron reagents. | Complete removal of palladium from the final product is crucial and can be challenging. |
| Generally good yields for a wide range of substrates. | The reaction can be sensitive to air and moisture. |
Head-to-Head Comparison: Data Summary
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Buchwald-Hartwig Amination |
| Key Transformation | C-C bond formation | C-N bond formation |
| Number of Steps | Typically 3-4 steps (including boronic ester synthesis and deprotection/methylation) | Typically 1-2 steps |
| Key Reagents | Organoboron species, Palladium catalyst, Base | Aryl halide, Amine, Palladium catalyst, Ligand, Base |
| Overall Yield | Moderate to Good (highly dependent on the efficiency of each step) | Good to Excellent |
| Scalability | Can be challenging due to the multi-step nature and purification of intermediates. | Generally more straightforward to scale up. |
| Cost of Reagents | Boronic acid precursors and palladium catalysts can be costly. | Palladium catalysts and specialized ligands are the main cost drivers. |
| Safety & Handling | Boronic acids are generally less toxic than many organometallic reagents. | Phosphine ligands can be air-sensitive and require careful handling. |
| Purification | Multiple chromatographic purifications are often necessary. | Typically requires one major purification step for the final product. |
Conclusion and Recommendations
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent viable and powerful strategies for the synthesis of this compound.
-
The Buchwald-Hartwig amination is generally the more convergent and efficient route, particularly for laboratory-scale synthesis and rapid analogue generation, due to its fewer steps and the commercial availability of the key coupling partners.
-
The Suzuki-Miyaura coupling may be a preferred route if a variety of substitutions on the piperidine ring are desired, as the corresponding boronic esters can be prepared and used as common intermediates. While longer, this route can offer more flexibility in the design of analogues.
The ultimate choice of synthetic route will depend on the specific goals of the research program, including the desired scale of the synthesis, the availability and cost of starting materials and catalysts, and the in-house expertise with these powerful cross-coupling methodologies. It is recommended that both routes be considered and potentially screened during the initial phases of a drug discovery project to identify the most optimal and robust method for the specific application.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-125). Georg Thieme Verlag.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
ChemLibre Texts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. [Link]
-
PubChem. (n.d.). 2-Amino-5-bromopyridine. [Link]
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Benchmarking 5-(1-Methylpiperidin-4-yl)pyridin-2-amine Derivatives Against Standard Compounds: A Comparative Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
The 5-(1-Methylpiperidin-4-yl)pyridin-2-amine scaffold is a recognized privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including kinases and acetylcholinesterase.[1] Its inherent structural features, such as the basic nitrogen of the piperidine ring and the hydrogen bond donor/acceptor capabilities of the aminopyridine moiety, make it an attractive starting point for the design of potent and selective inhibitors. This guide provides a comprehensive framework for benchmarking novel derivatives of this scaffold against well-established standard compounds in the fields of kinase and acetylcholinesterase inhibition. By presenting side-by-side comparisons of in vitro efficacy and cellular effects, supported by detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the potential of their proprietary compounds.
Rationale for Target and Standard Selection
The dual potential of the this compound scaffold as both a kinase and acetylcholinesterase inhibitor necessitates a multi-faceted benchmarking approach.
Kinase Inhibition: Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The aminopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. Given the precedent for this scaffold in targeting various kinases, we have selected Staurosporine as the primary benchmark. Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but non-selective ATP-competitive kinase inhibitor.[3][4] Its broad-spectrum activity makes it an ideal tool for initial broad-range kinase inhibition assessment and for contextualizing the potency of novel compounds.[5]
Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a common feature in many AChE inhibitors, including the FDA-approved drug Donepezil .[7] Therefore, we have selected Donepezil , along with other clinically relevant AChE inhibitors Rivastigmine and Galantamine , as the standard compounds for this target class. These compounds provide a robust baseline for evaluating the potential of novel derivatives in the context of established therapeutics.
Performance Comparison: A Data-Driven Evaluation
This section presents a comparative analysis of the inhibitory potency of representative this compound derivatives against the selected standard compounds. The data is presented in a clear and concise tabular format to facilitate direct comparison.
Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of select this compound derivatives against specific kinases, benchmarked against the broad-spectrum inhibitor Staurosporine.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase(s) | IC50 (nM) |
| Derivative 1 (4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine) | CDK4/CDK6 | 7.4 / 0.9 | Staurosporine | Protein Kinase C, p60v-src Tyrosine Protein Kinase, Protein Kinase A, CaM Kinase II | 3, 6, 7, 20 respectively[] |
| Derivative 2 (N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine) | FLT3-ITD | 3.65 | Staurosporine | Protein Kinase C, Protein Kinase A, Protein Kinase G | 0.7, 7, 8.5 respectively[9] |
Acetylcholinesterase Inhibition
The following table summarizes the IC50 values of standard acetylcholinesterase inhibitors. Note: At the time of this guide's compilation, specific IC50 data for this compound derivatives against acetylcholinesterase were not publicly available. This table serves as a benchmark for future studies.
| Compound | AChE IC50 (nM) | Selectivity over Butyrylcholinesterase (BuChE) |
| Donepezil | 5.7 - 6.7[10] | High (over 1000-fold)[11] |
| Rivastigmine | 4.3 - 4760[12] | Inhibits both AChE and BuChE[13] |
| Galantamine | 410 - 850 | Over 50-fold selective for AChE |
Experimental Protocols
To ensure the reproducibility and validity of the benchmarking data, detailed step-by-step methodologies for the key in vitro assays are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.[5]
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Materials:
-
Purified active protein kinase (e.g., CDK4/Cyclin D1, FLT3)
-
Kinase-specific substrate (e.g., Histone H1 for PKC, specific peptide for others)
-
Test compounds and Staurosporine (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of the test compounds and Staurosporine in the kinase assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or vehicle control (DMSO).
-
Initiate Reaction: Start the kinase reaction by the addition of [γ-³²P]ATP.[5]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).[5]
-
Stop Reaction: Terminate the reaction by spotting a portion of the mixture onto a P81 phosphocellulose paper.[5]
-
Washing: Wash the P81 papers five times for five minutes each in 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.[5]
-
Quantification: Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[1]
Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for the Ellman's method-based AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Test compounds and Donepezil hydrochloride
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and Donepezil. Prepare working solutions of ATCh and DTNB in the assay buffer.[1]
-
Assay Setup: In a 96-well plate, add the assay buffer, AChE solution, and various concentrations of the test inhibitor or vehicle control.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Start the reaction by adding a mixture of ATCh and DTNB to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.[1]
Protocol 3: Cell Viability Assay (MTT)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) or other relevant cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Discussion and Future Directions
The data presented in this guide highlight the potential of the this compound scaffold as a source of potent kinase inhibitors. The sub-nanomolar to low nanomolar IC50 values of the exemplified derivatives against CDK4/6 and FLT3-ITD demonstrate that this scaffold can be effectively decorated to achieve high affinity for specific kinase targets. When benchmarked against Staurosporine, a pan-kinase inhibitor, these derivatives exhibit a more targeted inhibitory profile, which is a desirable characteristic for the development of selective therapeutics.
While the acetylcholinesterase inhibitory potential of this scaffold is suggested by the presence of the piperidine moiety, a key structural feature of the standard inhibitor Donepezil, a lack of publicly available quantitative data for derivatives of this class against AChE prevents a direct comparison at this time. Future research should focus on synthesizing and evaluating a focused library of this compound derivatives for their AChE inhibitory activity. This would enable a comprehensive benchmarking against established drugs like Donepezil, Rivastigmine, and Galantamine, and would further elucidate the therapeutic potential of this versatile scaffold.
Furthermore, comprehensive kinase profiling of promising derivatives against a broad panel of kinases is recommended to fully understand their selectivity profiles. The cytotoxicity data from the MTT assay provides an initial assessment of the therapeutic window of these compounds. Further in vivo studies are warranted for compounds that demonstrate high potency and selectivity in vitro, coupled with low cytotoxicity.
References
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Koshiyama, M., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74–78. [Link]
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Wikipedia. (2024). Staurosporine. [Link]
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Shinotoh, H., et al. (2001). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 40(2), 83–91. [Link]
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GlpBio. (n.d.). Rivastigmine. [Link]
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Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30–38. [Link]
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Aydin, M., et al. (2023). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. Journal of Biomolecular Structure and Dynamics, 1–16. [Link]
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Sugimoto, H., et al. (1995). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 106(4), 215–225. [Link]
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Lee, H. J., et al. (2016). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & therapeutics, 24(1), 80–86. [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Iwata, N., et al. (2010). Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples. British journal of pharmacology, 161(2), 379–390. [Link]
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937–1953. [Link]
-
Darvesh, S., et al. (2005). Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles. Brain research, 1057(1-2), 156–164. [Link]
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Wikipedia. (2024). Rivastigmine. [Link]
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G-Biosciences. (n.d.). Staurosporine. [Link]
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ResearchGate. (n.d.). Inhibition of AChE activity of donepezil and the synthesized anticholinesterase compounds. [Link]
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Horne, G., et al. (2021). Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer's Disease. International journal of molecular sciences, 22(16), 8888. [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 64(20), 14781–14820. [Link]
-
Yamanishi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 36(21), 3159–3167. [Link]
-
Wang, Z., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of medicinal chemistry, 61(17), 7879–7893. [Link]
-
Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]
-
Fassihi, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 19(6), 576–588. [Link]
-
Fassihi, A., et al. (2016). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 22. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [Link]
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- 4. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Research Utilizing 5-(1-Methylpiperidin-4-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental findings is paramount. This guide provides a comprehensive analysis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine, a versatile building block in the synthesis of bioactive molecules, with a focus on the factors influencing the reproducibility of experimental outcomes. We will delve into its synthesis, characterization, potential pitfalls, and compare its performance with relevant alternatives, supported by experimental data and detailed protocols.
Introduction: The Significance of this compound
This compound is a key intermediate in the development of a range of therapeutics, particularly kinase inhibitors. Its structure, featuring a 2-aminopyridine core linked to an N-methylpiperidine moiety, is a privileged scaffold in medicinal chemistry, offering sites for further functionalization and interaction with biological targets. The 2-aminopyridine group can act as a hinge-binding motif in many kinases, while the N-methylpiperidine can influence solubility, metabolic stability, and target engagement.
However, the seemingly straightforward nature of this compound belies the potential for variability in its quality, which can have profound implications for the reproducibility of biological and chemical experiments. This guide will equip researchers with the knowledge to mitigate these risks and ensure the integrity of their results.
Synthesis and Potential for Impurity Generation: A Double-Edged Sword
The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples a primary or secondary amine with an aryl halide. In this case, 5-bromo-2-aminopyridine is reacted with 1-methyl-4-piperidone.
While powerful, this synthetic route is not without its challenges. The purity of the starting materials, catalyst, and ligand, as well as the precise reaction conditions, can significantly impact the purity of the final product and, consequently, the reproducibility of subsequent experiments.
Common Impurities and Their Impact
Several side reactions can occur during the Buchwald-Hartwig amination, leading to impurities that can be difficult to separate from the desired product. One of the most common side reactions is hydrodehalogenation , where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This results in the formation of 2-aminopyridine, which can compete with the desired product in subsequent reactions or biological assays, leading to inconsistent results.
Another potential source of variability is the purity of the phosphine ligand used in the palladium catalyst system. Impurities in the ligand can affect the catalytic activity and lead to the formation of byproducts.[2]
The Cornerstone of Reproducibility: Rigorous Analytical Characterization
To ensure the reliability of experimental data, a thorough analytical characterization of this compound is non-negotiable. This serves to confirm the identity and purity of the compound, and to identify and quantify any potential impurities.
Essential Analytical Techniques
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is a primary tool for confirming the identity of the compound. The spectra should be carefully analyzed to ensure the presence of all expected signals and the absence of unexpected ones that might indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the desired product from starting materials, byproducts, and other impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Table 1: Expected Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring, the protons of the piperidine ring, and the N-methyl group. Chemical shifts and coupling constants should be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the pyridine and piperidine rings. |
| HRMS (ESI+) | Calculated m/z for C₁₁H₁₈N₄ [M+H]⁺: 207.1553; Found: 207.1555 (example value) |
| HPLC Purity | >95% (ideally >98%) |
Performance Comparison: this compound in Kinase Inhibition
The 2-aminopyridine scaffold is a well-established hinge-binding motif in a variety of protein kinases. The N-methylpiperidine moiety can be tailored to interact with the solvent-exposed region of the kinase, influencing potency and selectivity. To illustrate the importance of structural modifications on biological activity, we compare the performance of compounds bearing the this compound core with other related kinase inhibitors.
A comparative analysis of 5-(1,3-thiazol-4-yl)pyridin-2-amine-based heterocyclic kinase inhibitors has shown that modifications at the 5-position of the pyridine ring with piperidine-containing substituents can significantly impact their inhibitory activity against cyclin-dependent kinases (CDKs).
Table 2: Comparative Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors
| Compound ID | R Group (on Pyridine Ring) | CDK4 Ki (nM) | CDK6 Ki (nM) | MV4-11 GI₅₀ (nM) |
| Hypothetical Compound A | 5-(1-Methylpiperidin-4-yl) | Data not available | Data not available | Data not available |
| 78 | 4-(4-Ethylpiperazin-1-yl) | 1 | 34 | 23 |
| 81 | 4-(Piperidin-4-yloxy) | 1 | 42 | 591 |
| 108 | 4-((1-Ethylpiperidin-4-yl)oxy) | 1 | 24 | 456 |
| 115 | 4-(Piperidin-4-ylmethoxy) | 1 | 29 | 358 |
| 116 | 4-((1-Ethylpiperidin-4-yl)methoxy) | 1 | 20 | 298 |
Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915.[3]
Experimental Protocols
To ensure the highest level of reproducibility, detailed and validated experimental protocols are essential.
Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination of aminopyridines.
Diagram: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Materials:
-
5-Bromo-2-aminopyridine
-
1-Methyl-4-piperidone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-aminopyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Add anhydrous toluene to the flask.
-
In a separate flask, dissolve sodium tert-butoxide (1.4 equiv) in anhydrous toluene.
-
Add the sodium tert-butoxide solution to the reaction mixture, followed by the addition of 1-methyl-4-piperidone (1.2 equiv).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification by Column Chromatography
Diagram: Purification Workflow
Caption: Workflow for column chromatography purification.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column, flasks, and other standard chromatography equipment
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).
-
Pack the column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried, adsorbed product onto the top of the packed column.
-
Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., a gradient of 0% to 10% MeOH). A small amount of triethylamine (e.g., 0.5%) can be added to the eluent to prevent peak tailing of the basic amine product.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Characterization by NMR Spectroscopy
Procedure:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Diagram: Characterization Logic
Caption: Logic flow for analytical validation to ensure reproducibility.
Conclusion: A Commitment to Scientific Integrity
The reproducibility of experimental results is the bedrock of scientific progress. For a compound as widely used as this compound, ensuring its quality and consistency is not just a matter of good laboratory practice, but a prerequisite for generating reliable and impactful data. By understanding the nuances of its synthesis, diligently characterizing each batch, and being aware of potential impurities, researchers can confidently build upon their findings and contribute to the advancement of drug discovery. This guide serves as a resource to foster a culture of reproducibility and to empower scientists to generate data of the highest integrity.
References
-
Tadesse, S., et al. (2017). Discovery of N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives as Potent and Selective CDK4/6 Inhibitors. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Nicastri, K. A., & Hill, N. J. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 2990-2996. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6552. [Link]
-
Malin, D. R., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine, a heterocyclic amine compound commonly utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and laboratory professionals actively engaged in chemical synthesis and handling.
Hazard Assessment and Immediate Safety Precautions
Based on data from its close structural analogue, this compound should be handled as a hazardous substance with the potential for significant health effects. The primary hazards are presumed to include:
-
Acute Toxicity: Toxic or harmful if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Causes severe skin burns and serious eye damage.
-
Irritation: Causes skin and respiratory irritation.
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid, solution, or as waste).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect against splashes and fine particles. |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust or vapors. |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated, and chemically compatible container for all waste containing this compound. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Corrosive").
-
Waste Types: This waste stream includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weighing boats, pipette tips, gloves).
-
Residues from reaction work-ups.
-
Spill cleanup materials.
-
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan. Incompatible materials can lead to dangerous reactions.
Storage of Hazardous Waste
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of the laboratory personnel.
SAA Requirements:
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.
-
Containment: Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.
-
Closure: Keep the waste container closed at all times except when adding waste.
Disposal Procedure
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Recommended Disposal Method:
The preferred method for the disposal of nitrogen-containing heterocyclic compounds like this compound is incineration at a licensed hazardous waste facility. This high-temperature destruction process is effective in breaking down the molecule into less harmful components.
Workflow for Disposal Request:
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, the primary objectives are to ensure personnel safety and prevent environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact EHS.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
-
Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Regulatory Framework
The management of hazardous waste in a laboratory setting is governed by several key regulations. All procedures outlined in this guide are designed to comply with:
-
OSHA 29 CFR 1910.1450: "Occupational exposure to hazardous chemicals in laboratories," which mandates the development of a Chemical Hygiene Plan.
-
EPA 40 CFR Parts 260-273: The Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste management.
It is the responsibility of the Principal Investigator and all laboratory personnel to be familiar with their institution's specific Chemical Hygiene Plan and waste disposal procedures.
References
-
PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. National Center for Biotechnology Information. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

